4-Bromo-2-methylpyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQVYZLQGRFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625618 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114560-76-7 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-methylpyrimidine chemical properties
An In-Depth Technical Guide to 4-Bromo-2-methylpyrimidine: Properties, Synthesis, and Reactivity
Introduction
This compound is a halogenated pyrimidine derivative that serves as a crucial and versatile intermediate in organic synthesis. Its unique structural arrangement, featuring a reactive bromo substituent at an electron-deficient position on the pyrimidine ring, makes it a valuable building block for the construction of more complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is particularly noted for its role as an intermediate in the synthesis of indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit antimicrobial activities[1].
Core Physicochemical Properties
This compound is commercially available, typically as a liquid with a purity of 95% or higher[2]. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1114560-76-7 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂ | [2][3] |
| Molecular Weight | 173.013 g/mol | [2][3] |
| Monoisotopic Mass | 171.96361 Da | [3][4] |
| Appearance | Liquid | [2] |
| SMILES | CC1=NC=CC(=N1)Br | [3][4] |
| InChI Key | OJPQVYZLQGRFSO-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable approach is a one-pot reaction that offers a time-efficient alternative to more complex synthetic routes[5].
One-Pot Synthesis from N-(cyanovinyl)amidines
This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide. The reaction proceeds through an intermediate that cyclizes in the presence of the acid catalyst to yield the 4-bromopyrimidine derivative[5]. This approach is advantageous as it is less time-consuming and provides a direct route to the desired product[5].
General Experimental Protocol:
-
A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
-
To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.
-
The resulting mixture is stirred at 15-20°C for 2 hours.
-
The reaction is allowed to stand at room temperature for 1 hour.
-
The reaction mixture is then poured into crushed ice to precipitate the product.
-
The solid 4-bromopyrimidine is collected by filtration and can be recrystallized from a suitable solvent like n-hexane[5].
Reactivity and Key Synthetic Transformations
The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring and the presence of the bromine atom at the 4-position. The nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the C4 position for nucleophilic attack and making the bromine atom an excellent leaving group. This inherent reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational for creating C-C and C-N bonds in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex[6][7]. This compound readily participates in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is valued for its mild conditions and tolerance of diverse functional groups[7].
Causality in Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(dppf)Cl₂, is essential for the catalytic cycle[7][8]. The choice of ligand (e.g., dppf) is critical to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial[7][8][9]. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation to the palladium center[9].
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents[7][8].
Fig 1. Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave reaction vessel or Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)[7][9].
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water via syringe[7][8].
-
Reaction: Heat the mixture under microwave irradiation to 120°C or with conventional heating to 90-110°C[8][10]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis[11][12]. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines[11].
Causality in Experimental Choices:
-
Catalyst/Ligand: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands (e.g., X-Phos) are often required to promote the reductive elimination step, which is typically the rate-limiting step, and prevent unproductive side reactions like beta-hydride elimination[11][13][14].
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used[12]. The base is necessary to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination[12][13].
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species[12].
Fig 2. Buchwald-Hartwig Amination Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealed tube or Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.)[12][14].
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Reagents: Add anhydrous toluene via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation. Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.)[12]. For volatile amines, the reaction should be conducted in a sealed tube[12][15].
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Fig 3. General Cross-Coupling Workflow.
Safety and Handling
This compound is classified as harmful and an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing vapours/mist/gas.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
First Aid Measures:
-
If inhaled: Move the person into fresh air. Consult a physician if breathing is difficult[16].
-
In case of skin contact: Wash off with soap and plenty of water[16].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[16].
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person[16].
-
-
Storage: Store in a freezer.
References
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- HETEROCYCLES, Vol. 51, NO. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Pharmaffiliates. CAS No : 1114560-76-7 | Product Name : this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.
- ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Wikipedia. Buchwald–Hartwig amination.
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- YouTube. The Buchwald-Hartwig Amination Reaction.
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- ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Organic & Biomolecular Chemistry (RSC Publishing). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270.
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Introduction: The Strategic Importance of the Pyrimidine Scaffold
An In-Depth Technical Guide to 4-Bromo-2-methylpyrimidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS Number: 1114560-76-7), a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive synthon for the construction of diverse molecular architectures. This compound emerges as a particularly valuable intermediate, offering a reactive handle—the bromo substituent—for a variety of cross-coupling reactions, thereby enabling the facile introduction of molecular complexity.[3] This guide aims to provide a detailed exploration of this key molecule, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its downstream products.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1114560-76-7 | [4][5] |
| Molecular Formula | C₅H₅BrN₂ | [4][5] |
| Molecular Weight | 173.01 g/mol | [4] |
| Appearance | Liquid | [5] |
| Purity | ≥95% | [5] |
| InChI Key | OJPQVYZLQGRFSO-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.6 | [4] |
| Topological Polar Surface Area | 25.8 Ų | [4] |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Below is a summary of expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing pyrimidine nitrogens and the bromine atom. Based on structurally similar compounds, the aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm, while the methyl protons would present as a singlet around δ 2.5 ppm.[6]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will reveal three distinct signals for the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and would likely appear around δ 130-140 ppm. The other ring carbons and the methyl carbon would have characteristic shifts based on their electronic environment.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.97089 |
| [M+Na]⁺ | 194.95283 |
| [M]⁺ | 171.96306 |
Data sourced from PubChemLite.[7]
Synthesis and Purification
The synthesis of this compound is a critical first step for its utilization in more complex molecular constructions. A general and efficient one-pot method for the synthesis of 4-bromopyrimidines has been reported, which can be adapted for the preparation of the title compound.[8]
Synthetic Workflow
The synthesis involves the cyclization of an appropriate N-(cyanovinyl)amidine precursor in the presence of dry hydrogen bromide. The electrophilicity of the nitrile carbon is enhanced by the acidic conditions, facilitating nucleophilic attack and subsequent cyclization to form the pyrimidine ring, with concomitant introduction of the bromo substituent at the 4-position.
Caption: General synthetic workflow for 4-bromopyrimidines.
Experimental Protocol
The following is a representative protocol adapted from the literature for the synthesis of 4-bromopyrimidines.[8]
-
Reaction Setup: To a solution of the appropriate N-cyanovinylamidine (1.0 eq) in anhydrous 1,4-dioxane, add a saturated solution of dry hydrogen bromide in 1,4-dioxane.
-
Reaction Execution: Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.[3][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly important in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.[1][10]
Caption: Key cross-coupling reactions of this compound.
Representative Suzuki Coupling Protocol
The following is a general protocol for the Suzuki coupling of a bromopyrimidine with an arylboronic acid.[9][11]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[12][13] The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the kinase active site. This compound serves as a crucial starting material for the synthesis of these potent and selective inhibitors.
Targeting Tyrosine Kinases in Cancer
Aberrant tyrosine kinase activity is a hallmark of many cancers. The Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and mutated Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) are prime examples of oncogenic kinases that can be targeted by small molecule inhibitors.[12][14] Novel bromo-pyrimidine analogues have been designed and synthesized as potent Bcr-Abl and EGFR tyrosine kinase inhibitors.[12][13][14]
Illustrative Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. The diagram below illustrates how an EGFR inhibitor, potentially synthesized from a 4-substituted-2-aminopyrimidine scaffold derived from this compound, can block this aberrant signaling.
Caption: Simplified EGFR signaling pathway and the site of action for a pyrimidine-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it an ideal starting point for the creation of complex and biologically active molecules. The demonstrated utility of the pyrimidine scaffold in the design of potent kinase inhibitors highlights the significant potential of this compound in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of this important compound, offering both foundational knowledge and practical insights to aid researchers in their synthetic endeavors.
References
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- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- ChemicalBook. 4-Bromo-2-methylpyridine synthesis. ChemicalBook.
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- Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention.
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- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
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- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.).
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A Comprehensive Technical Guide to 4-Bromo-2-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] Among the vast array of pyrimidine-based building blocks, 4-Bromo-2-methylpyrimidine has emerged as a particularly valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical development. This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, validated synthesis protocols, characteristic reactivity, and critical applications. We will explore its strategic use in palladium-catalyzed cross-coupling reactions and its role in the development of novel kinase inhibitors and antimicrobial agents. Furthermore, this document details comprehensive safety, handling, and storage protocols to ensure its responsible use in a research environment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's chemical and physical properties is foundational to its effective application in synthesis. This compound is a halogenated pyrimidine derivative whose structure is primed for subsequent chemical modification.
Molecular Identity and Weight
The core request of this guide is the molecular weight of this compound, which is a critical parameter for all stoichiometric calculations in experimental design. The key identifiers and weights are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1114560-76-7 | Sigma-Aldrich, Pharmaffiliates[3] |
| Molecular Formula | C₅H₅BrN₂ | PubChem[2] |
| Molecular Weight | 173.01 g/mol | PubChem[2], Sigma-Aldrich |
| Monoisotopic Mass | 171.96361 Da | PubChem[2][4] |
| InChIKey | OJPQVYZLQGRFSO-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC1=NC=CC(=N1)Br | PubChem[2] |
Physical and Handling Properties
The physical state and stability of the compound dictate its required storage and handling conditions.
| Property | Value | Source |
| Physical Form | Liquid | CymitQuimica[5], Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich, CymitQuimica[5] |
| Storage Temperature | Freezer | Sigma-Aldrich |
Synthesis and Mechanistic Considerations
This compound is not a naturally occurring compound; it is a synthetic intermediate whose efficient preparation is key to its widespread use. While multiple synthetic routes exist, one-pot methodologies are often favored for their operational simplicity and efficiency.
One-Pot Synthesis from Amidines
A notable method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide (HBr) gas dissolved in a solvent like 1,4-dioxane.[6]
Causality of Reagent Choice:
-
Dry HBr Gas: Serves a dual role. It protonates the nitrile, significantly enhancing its electrophilicity and making it susceptible to nucleophilic attack. It also provides the bromide ion that is ultimately incorporated into the pyrimidine ring.[6]
-
1,4-Dioxane: A suitable aprotic solvent that can dissolve the reactants and stabilize the reactive intermediates formed during the cyclization process.
The general workflow for such a synthesis is outlined below.
Caption: General one-pot synthesis workflow for 4-bromopyrimidines.
Experimental Protocol: General Procedure
The following is a representative protocol based on published methods for the synthesis of 4-bromopyrimidines.[6]
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).
-
Reactant Addition: Add the appropriate N-cyanoamidine precursor (10 mmol) to the HBr/dioxane solution.
-
Reaction: Stir the resulting mixture at a controlled temperature of 15-20°C for 2 hours.
-
Completion: Allow the reaction mixture to stand at room temperature for an additional hour to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as n-hexane, to yield the pure 4-bromopyrimidine derivative.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its bromine substituent. The C4-Br bond provides a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
Role as a Cross-Coupling Partner
The bromine atom at the 4-position of the pyrimidine ring makes it an excellent electrophile for various cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7]
-
Mechanism Insight: In a typical Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. Following transmetalation with a boronic acid or ester and subsequent reductive elimination, a new C-C bond is formed, yielding a more complex 4-substituted pyrimidine. This strategy is fundamental to exploring the structure-activity relationship (SAR) of potential drug candidates.[8]
Application in Kinase and Nucleosidase Inhibitors
The pyrimidine core is central to many kinase inhibitors, and this compound serves as a key starting material for these scaffolds. Furthermore, it is a documented intermediate used to synthesize 2-Methyl-4-pyrimidinyl-boronic Acid, which is then used to create indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, a class of compounds with demonstrated antimicrobial activities.[3]
The logical workflow from this building block to a potential therapeutic agent is illustrated below.
Caption: Drug discovery workflow starting from this compound.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory when handling this compound. It is classified as a hazardous substance with multiple routes of potential exposure.
GHS Hazard Identification
The Globally Harmonized System (GHS) provides clear warnings regarding the potential hazards of this compound.[2]
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Safe Handling Protocols
Adherence to the following protocols is essential to minimize risk.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[9]
-
Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] The compound should be stored in a freezer for long-term stability. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations.[9]
Emergency and Spill Response
In the event of an accidental release, a structured response is critical.
Caption: Emergency response workflow for a chemical spill.
Conclusion
This compound, with a molecular weight of 173.01 g/mol , is far more than a simple chemical entity; it is a strategic tool for medicinal chemists. Its value lies in its versatile pyrimidine core combined with a reactive bromine handle, which enables the efficient construction of diverse and complex molecular libraries. From antimicrobial agents to kinase inhibitors, its applications are significant and expanding. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its full potential to drive innovation in the development of future therapeutics.
References
- PubChem. This compound | C5H5BrN2.
- Pharmaffili
- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]
- PubChemLite. This compound (C5H5BrN2). [Link]
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Reactivity of 4-Bromo-2-methylpyridine. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-2-methylpyrimidine spectral data
An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-methylpyrimidine
Introduction
This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile synthetic intermediate for the development of novel compounds, including S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors with potential antimicrobial activities.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through the application of modern spectroscopic techniques.
This guide provides a comprehensive analysis of the key spectral data for this compound (CAS No: 1114560-76-7).[1] We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The narrative is structured to not only present the data but to elucidate the underlying chemical principles that give rise to the observed spectral features, reflecting an approach rooted in field-proven expertise. Every protocol described herein is designed as a self-validating system to ensure reproducibility and scientific integrity.
Molecular Structure and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₅BrN₂ | [1][2] |
| Molecular Weight | 173.01 g/mol | [2] |
| Monoisotopic Mass | 171.96361 Da | [2] |
| Physical Form | Liquid | [1] |
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature, combined with the inductive effects of the methyl and bromo substituents, dictates the chemical shifts and coupling patterns observed in its NMR spectra, its fragmentation in mass spectrometry, and its vibrational modes in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, the simplicity of the structure leads to a clean, interpretable set of spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent ring protons and one signal in the aliphatic region for the methyl group protons.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.45 | Doublet (d) | ~5.2 | 1H |
| H-5 | ~7.20 | Doublet (d) | ~5.2 | 1H |
| -CH₃ | ~2.70 | Singlet (s) | N/A | 3H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of similar pyrimidine and pyridine derivatives.[3][4] The two nitrogen atoms in the pyrimidine ring exert a strong deshielding effect, causing the ring protons to resonate at a lower field (higher ppm) compared to benzene.
-
H-6: This proton is adjacent to a nitrogen atom, which significantly deshields it, pushing its chemical shift downfield to approximately 8.45 ppm.
-
H-5: This proton is further from the nitrogen atoms and is deshielded to a lesser extent, resulting in an upfield shift relative to H-6, around 7.20 ppm.
-
-CH₃: The methyl group protons are in an aliphatic environment and are expected to appear as a sharp singlet around 2.70 ppm.
-
Coupling: Protons H-5 and H-6 are on adjacent carbons and will exhibit spin-spin coupling, resulting in both signals appearing as doublets with a typical ortho-coupling constant of approximately 5.2 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~168.0 |
| C-4 | ~160.0 |
| C-6 | ~158.0 |
| C-5 | ~122.0 |
| -CH₃ | ~25.0 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are highly influenced by the electronegativity of neighboring atoms and the overall electronic structure of the pyrimidine ring.[5][6][7]
-
C-2, C-4, and C-6: These carbons are directly bonded to nitrogen atoms, which causes significant deshielding and results in their resonance at lower fields (higher ppm values). C-2 is between two nitrogens, making it the most deshielded. C-4 is attached to both a nitrogen and the electronegative bromine atom, also placing it significantly downfield. C-6 is adjacent to a nitrogen, leading to its downfield shift.
-
C-5: This carbon is the only one in the ring not directly attached to a nitrogen or bromine, causing it to be the most shielded of the ring carbons and to resonate at the highest field (lowest ppm).
-
-CH₃: The methyl carbon is an sp³-hybridized carbon and will appear in the typical aliphatic region, around 25.0 ppm.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[8]
-
Visualization of NMR Analysis Workflow
Caption: Logical workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 172/174 | High (~1:1 ratio) | [M]⁺, Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 93 | Moderate to High | [M - Br]⁺, Loss of a bromine radical |
| 157/159 | Low | [M - CH₃]⁺, Loss of a methyl radical |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The most critical feature of the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 172 and 174. This "doublet" is a hallmark signature for a molecule containing one bromine atom.[9]
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. A common and energetically favorable fragmentation for bromo-aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 93 ([C₅H₅N₂]⁺). Another likely fragmentation is the loss of a methyl radical from the molecular ion, leading to low-intensity peaks at m/z 157 and 159 (still showing the bromine isotope pattern). Further fragmentation of the pyrimidine ring can also occur.[10]
Experimental Protocol for GC-MS
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C to ensure elution of the compound.
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: ~230 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion doublet and major fragment ions.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1600-1550 | Strong | C=N and C=C Ring Stretching |
| ~1450 | Medium | -CH₃ Asymmetric Bending |
| ~1380 | Medium | -CH₃ Symmetric Bending |
| ~1200-1000 | Strong | In-plane C-H Bending |
| ~850-750 | Strong | Out-of-plane C-H Bending |
| ~600-500 | Medium | C-Br Stretch |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound can be interpreted by assigning absorption bands to specific vibrational modes based on data from similar pyrimidine derivatives and general IR correlation charts.[11][12]
-
C-H Stretching: Look for peaks above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the C-H stretches of the methyl group.
-
Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear as a series of strong bands in the 1600-1400 cm⁻¹ region.
-
Methyl Bending: The symmetric and asymmetric bending vibrations of the methyl group will give rise to absorptions around 1450 cm⁻¹ and 1380 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument's software will automatically perform the background subtraction.
-
Data Processing: Perform a baseline correction if necessary and label the significant peaks with their corresponding wavenumbers (cm⁻¹).
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Introduction: The Structural Elucidation of a Key Heterocycle
An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-2-methylpyrimidine
This compound is a substituted heterocyclic compound of significant interest in synthetic chemistry and drug development. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The precise arrangement of substituents on the pyrimidine core is critical to its reactivity and function. Therefore, unambiguous structural confirmation is a prerequisite for its use in any research or development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple data report to explain the causal relationships between the molecular structure and the resulting spectral features. We will cover the theoretical underpinnings, a field-proven experimental protocol, and a detailed interpretation of the spectrum, grounding all claims in authoritative principles.
Pillar 1: Theoretical Foundation – Predicting the Spectrum
Before acquiring a spectrum, a robust theoretical analysis allows us to predict the expected outcome. This predictive process is a cornerstone of scientific integrity, transforming data acquisition from a passive observation into an active test of a hypothesis. The ¹H NMR spectrum is governed by three primary factors: chemical shift (δ), integration, and spin-spin coupling (J).
Chemical Environment and Expected Shifts:
The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deshields the ring protons, shifting them downfield compared to benzene. For the parent pyrimidine molecule, the proton signals are observed at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[1]
In this compound, two protons remain on the aromatic ring: H5 and H6. Their chemical shifts are modulated by the electronic effects of the methyl and bromo substituents:
-
C2-Methyl Group (-CH₃): This is a weakly electron-donating group (EDG) through induction and hyperconjugation. This effect slightly increases electron density on the ring, causing a minor shielding effect (upfield shift) on the remaining protons compared to the unsubstituted parent. The protons of the methyl group itself are expected to appear as a singlet in the typical alkyl region, around δ 2.4–2.7 ppm.[2]
-
C4-Bromo Group (-Br): The bromine atom exerts two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density. This deshields adjacent protons, shifting them downfield. The effect is strongest on the ortho proton (H5) and weaker on the meta proton (H6).
Predicted Proton Signals:
-
H6: This proton is meta to the bromine and ortho to a nitrogen atom. The strong deshielding from the adjacent nitrogen will be the dominant factor, placing its signal significantly downfield.
-
H5: This proton is ortho to the bromine and meta to both nitrogen atoms. It will be strongly deshielded by the inductive effect of the bromine and moderately deshielded by the nitrogen atoms.
-
-CH₃: The methyl protons are attached to the C2 position and have no adjacent protons, so they will appear as a singlet.
Spin-Spin Coupling:
The two aromatic protons, H5 and H6, are on adjacent carbons (a vicinal relationship). Therefore, they will couple to each other, splitting their respective signals. According to the n+1 rule, each signal will appear as a doublet. The coupling constant for vicinal protons on a pyrimidine ring is typically in the range of 4-6 Hz.
Pillar 2: A Self-Validating Experimental Protocol
The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to be self-validating, minimizing artifacts and ensuring reproducibility.
Step-by-Step Methodology for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-15 mg of high-purity this compound. The use of a sufficient quantity of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time.[3]
-
Transfer the solid to a clean, dry vial. Dissolving the sample in a secondary vial before transferring it to the NMR tube ensures complete dissolution and allows for filtering if necessary.[4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[5] CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are measured.[6]
-
Ensure the sample is fully dissolved. If solid particulates are present, they must be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.[5][7]
-
Transfer the final, clear solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. A stable lock is critical for spectral quality.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine ¹H NMR spectrum of this concentration, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Pillar 3: Spectral Interpretation and Structural Confirmation
Based on the theoretical principles outlined above, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence. The following table summarizes the expected data.
Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative Area) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.65 | 1H | Doublet (d) | ~5.5 |
| H5 | ~7.40 | 1H | Doublet (d) | ~5.5 |
| -CH₃ | ~2.60 | 3H | Singlet (s) | N/A |
Analysis of Predicted Spectrum:
-
Signal at δ ~8.65 (H6): This downfield signal is assigned to the H6 proton. Its position is dictated primarily by the deshielding effect of the adjacent nitrogen atom (N1), which is a characteristic feature of protons alpha to nitrogen in heteroaromatics.[8] It appears as a doublet due to coupling with H5.
-
Signal at δ ~7.40 (H5): This signal is assigned to the H5 proton. It is significantly upfield relative to H6 because it is not directly adjacent to a nitrogen atom. Its chemical shift is influenced by the strong inductive deshielding from the ortho-bromine substituent. This signal is also a doublet, showing the same coupling constant as the H6 signal, confirming their vicinal relationship.
-
Signal at δ ~2.60 (-CH₃): This upfield signal is unambiguously assigned to the three equivalent protons of the methyl group. Its chemical shift is typical for a methyl group attached to an aromatic ring. As there are no adjacent protons, it appears as a sharp singlet with a relative integration of 3H.
The integration values (1H:1H:3H) are in perfect agreement with the number of protons of each type in the molecule, providing a quantitative validation of the structure.
Spin-Spin Coupling Network
The coupling relationship between the aromatic protons provides definitive evidence for their connectivity on the pyrimidine ring.
Caption: Coupling diagram for this compound.
Conclusion
This in-depth guide demonstrates the comprehensive workflow for the structural characterization of this compound using ¹H NMR spectroscopy. By integrating theoretical prediction with a robust experimental protocol, we can confidently interpret the resulting spectrum. The analysis shows three distinct signals: a downfield doublet (~8.65 ppm) for H6, a mid-field doublet (~7.40 ppm) for H5, and an upfield singlet (~2.60 ppm) for the methyl protons, with an integration ratio of 1:1:3. The observed multiplicities and coupling constants confirm the connectivity of the ring protons. This self-validating system of prediction and analysis provides an authoritative confirmation of the molecule's structure, a critical step for any professional in research and drug development.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of California, Riverside Department of Chemistry.
- Faculty of Mathematical & Physical Sciences, UCL.
- G. A. G. M. Fin, et al. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- Organomation.
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- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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An In-depth Technical Guide to the ¹³C NMR of 4-Bromo-2-methylpyrimidine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular architectures. Among these, pyrimidine derivatives are of paramount importance due to their presence in nucleic acids and a wide array of pharmacologically active agents. 4-Bromo-2-methylpyrimidine is a key synthetic intermediate, offering a versatile scaffold for the introduction of various functional groups. A thorough understanding of its structural characteristics is crucial for its effective utilization in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the underlying principles that govern the spectral features of this important molecule. This document will delve into the predicted ¹³C NMR spectrum, the rationale behind the chemical shift assignments based on substituent effects, a detailed experimental protocol for acquiring high-quality spectra, and a discussion on the interpretation of the data.
Molecular Structure and Predicted ¹³C NMR Spectrum
The chemical structure of this compound is foundational to understanding its ¹³C NMR spectrum. The pyrimidine ring is a six-membered heteroaromatic system with two nitrogen atoms at positions 1 and 3. In this derivative, a methyl group is substituted at the C2 position, and a bromine atom is at the C4 position.
Caption: Molecular structure of this compound with atom numbering.
Based on the analysis of substituent effects on the pyrimidine ring, a predicted ¹³C NMR spectrum can be constructed. The electronegative nitrogen atoms significantly influence the chemical shifts of the ring carbons, generally causing them to be deshielded (appear at a higher ppm value) compared to benzene. The bromine and methyl substituents further modulate these chemical shifts.
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for this compound are summarized in the table below. These values are derived from established additive models for substituted pyrimidines and pyridines and serve as a robust guide for spectral interpretation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~165.0 | Attached to two electronegative nitrogen atoms and a methyl group. The nitrogen atoms strongly deshield this carbon. |
| C4 | ~145.0 | Directly bonded to a bromine atom and a nitrogen atom, leading to significant deshielding. |
| C6 | ~158.0 | Situated between two nitrogen atoms, resulting in a downfield shift. |
| C5 | ~120.0 | Expected to be the most shielded of the ring carbons, appearing at the lowest chemical shift. |
| -CH₃ | ~24.0 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system. |
Scientific Rationale: Understanding Substituent Effects
The predicted chemical shifts are not arbitrary; they are grounded in the fundamental electronic effects exerted by the substituents on the pyrimidine ring.
-
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They withdraw electron density from the ring carbons through the sigma framework (inductive effect) and also influence the pi-electron distribution. This general deshielding effect is the primary reason for the downfield chemical shifts of the ring carbons compared to analogous carbons in benzene (δ ≈ 128.5 ppm).
-
Bromine Substituent (at C4): Bromine is an electronegative halogen that exerts a significant inductive electron-withdrawing effect, which deshields the directly attached carbon (C4). This is a primary contributor to the downfield shift of the C4 signal.
-
Methyl Substituent (at C2): The methyl group is generally considered to be weakly electron-donating through an inductive effect. This would typically lead to a slight shielding (upfield shift) of the attached carbon. However, in this context, the dominant influence on C2 is the presence of the two adjacent nitrogen atoms.
The interplay of these effects results in the predicted chemical shift pattern. The precise experimental values may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol provides a detailed, step-by-step methodology.
Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample: this compound (20-50 mg).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm. Modern spectrometers typically reference the spectrum to the residual solvent peak.
Experimental Workflow
Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Key Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-220 ppm to ensure all carbon signals are captured.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have the correct absorptive shape.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Integrate the peaks if quantitative analysis is required (note: for accurate integration, a longer relaxation delay and a pulse sequence that suppresses the Nuclear Overhauser Effect may be necessary).
-
Assign the peaks in the spectrum to the corresponding carbon atoms in the this compound molecule based on the predicted chemical shifts and an understanding of substituent effects.
-
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the influence of the nitrogen heteroatoms, the bromine substituent, and the methyl group on the chemical shifts of the carbon atoms, a detailed and accurate interpretation of the spectrum is achievable. The predicted chemical shifts presented in this guide offer a solid foundation for this analysis.
Adherence to the detailed experimental protocol will enable researchers to acquire high-quality, reproducible ¹³C NMR data. This, in turn, will facilitate the confident structural confirmation of this compound and its derivatives, thereby supporting advancements in the synthesis of novel compounds for pharmaceutical and materials science applications. This guide serves as a testament to the power of NMR spectroscopy as a cornerstone of modern chemical research, providing the detailed insights necessary for informed and efficient drug development and scientific discovery.
References
- Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. This article discusses how the chemical shifts of carbon atoms in substituted heteroaromatic compounds can be correlated with additivity parameters, providing a basis for predicting chemical shifts. (Source: MDPI, URL: [Link])
- Interpreting C-13 NMR Spectra. A resource from Chemistry LibreTexts that provides an overview of typical ¹³C NMR chemical shifts and the factors that influence them. (Source: Chemistry LibreTexts, URL: [Link])
- PubChem: this compound. The PubChem entry for this compound provides basic chemical information, including its structure and identifiers. (Source: PubChem, URL: [Link])
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-methylpyrimidine (C₅H₅BrN₂), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We delve into the foundational principles of its ionization and fragmentation behavior, focusing on both Electron Impact (EI) and Electrospray Ionization (ESI) techniques. This document outlines detailed experimental protocols, elucidates characteristic fragmentation pathways, and offers insights into data interpretation and validation. The content is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar halogenated heterocyclic molecules using mass spectrometry.
Introduction
Significance of this compound in Research and Development
This compound serves as a versatile synthetic intermediate in the development of novel chemical entities.[1] Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][3] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and unambiguous characterization of this building block and its subsequent derivatives is paramount to ensuring the quality and success of a synthetic campaign.
The Role of Mass Spectrometry in the Analysis of Halogenated Heterocycles
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of organic molecules.[2][4] For halogenated compounds like this compound, MS offers two critical layers of information: the precise molecular weight and, equally important, a distinct isotopic pattern conferred by the halogen. This "isotopic signature" serves as a powerful diagnostic tool for confirming the presence and number of bromine or chlorine atoms in a molecule.[5] Furthermore, the fragmentation patterns observed in the mass spectrum provide a detailed roadmap of the molecule's structure.[4]
Core Objectives of this Guide
This guide aims to:
-
Provide a foundational understanding of the mass spectrometric behavior of this compound.
-
Detail practical, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Elucidate the primary fragmentation pathways under both hard (EI) and soft (ESI) ionization conditions.
-
Offer a framework for reliable data interpretation and validation, emphasizing the self-validating features inherent in the molecule's mass spectrum.
Foundational Principles of Mass Spectrometry for this compound
Ionization Techniques: A Comparative Analysis
2.1.1 Electron Impact (EI) Ionization: Principles and Application Electron Impact (EI) is a high-energy, "hard" ionization technique that bombards molecules in the gas phase with 70 eV electrons.[4] This energetic process not only creates a molecular radical cation (M•+) but also induces extensive and reproducible fragmentation.[6] EI is exceptionally well-suited for analyzing relatively volatile and thermally stable small molecules like this compound, often in conjunction with GC.[7] The resulting mass spectrum is rich in structural information, acting as a molecular "fingerprint" that can be compared against spectral libraries.[4]
2.1.2 Electrospray Ionization (ESI): Suitability and Adduct Formation Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[8] It imparts minimal excess energy to the analyte, typically resulting in the observation of a protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[8][9] Because ESI produces very little in-source fragmentation, it is ideal for unequivocally determining the molecular weight of a compound.[8] To obtain structural information, ESI is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[10] This approach is particularly useful for LC-MS applications.[8]
The Isotopic Signature of Bromine: A Definitive Marker
A key characteristic in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[5] This M and M+2 pattern is a definitive indicator of the presence of bromine and is a critical component of a self-validating analysis.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
While nominal mass instruments provide integer masses, high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure m/z values to four or more decimal places.[11] This level of precision allows for the calculation of an unambiguous elemental formula. For this compound (C₅H₅BrN₂), the exact mass of the monoisotopic molecular ion ([¹²C₅¹H₅⁷⁹Br¹⁴N₂]⁺) is 171.96361 Da.[12] HRMS can readily distinguish this from other potential formulas with the same nominal mass, providing the highest level of confidence in identification.
Experimental Protocol: Sample Preparation and Instrumentation
Sample Preparation for Mass Spectrometric Analysis
-
Objective: To prepare a solution of this compound suitable for GC-MS or LC-MS analysis, ensuring it is free from non-volatile contaminants.
-
Protocol:
-
Weigh approximately 1 mg of this compound.
-
For GC-MS analysis, dissolve the sample in 1 mL of a volatile, high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.
-
For LC-MS analysis, dissolve the sample in 1 mL of a mixture of Acetonitrile (ACN) and water (typically 50:50 v/v) to create a 1 mg/mL stock solution. The addition of 0.1% formic acid to the solvent is recommended to promote protonation for positive-ion ESI.[13]
-
Perform a serial dilution from the stock solution to achieve a final working concentration in the range of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to an autosampler vial.
-
Instrumentation and Parameter Optimization
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) with EI Source
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an EI source (e.g., a single quadrupole or ion trap).
-
Typical Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[14]
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Ion Source Temp: 230 °C.[14]
-
Ionization Energy: 70 eV.[4]
-
Mass Range: m/z 40-350.
-
3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI Source
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source (e.g., a triple quadrupole, TOF, or Orbitrap).[15]
-
Typical Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.[13]
-
Drying Gas Temp: 325 °C.
-
MS/MS (CID): For fragmentation studies, isolate the precursor ion (e.g., m/z 173/175) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Fragmentation Analysis of this compound
Electron Impact (EI) Fragmentation Pathway
Under EI conditions, the fragmentation of this compound is expected to be extensive and highly informative. The stability of the aromatic pyrimidine ring often results in it being retained in many of the fragment ions.[4]
4.1.1 The Molecular Ion (M•+) and its Isotopic Pattern The molecular formula is C₅H₅BrN₂. The nominal molecular weight is 172 g/mol for the ⁷⁹Br isotope and 174 g/mol for the ⁸¹Br isotope. The mass spectrum will prominently display a molecular ion cluster at m/z 172/174 with roughly equal intensity, which is the most definitive feature for initial identification.
4.1.2 Key Fragmentation Mechanisms and Resultant Ions The fragmentation is driven by the loss of the most labile groups and rearrangements to form stable ions.
-
Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and prone to homolytic cleavage. This is often a primary fragmentation step.
-
M•+ (m/z 172/174) → [M - Br]⁺ + •Br
-
This results in a prominent ion at m/z 93 (C₅H₅N₂⁺). This ion lacks the bromine isotopic signature.
-
-
Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for methyl-substituted N-heterocycles involves the rearrangement and loss of acetonitrile.
-
M•+ (m/z 172/174) → [M - CH₃CN]•+ + CH₃CN
-
This would produce a radical cation at m/z 131/133 (C₃H₂BrN•+). This fragment retains the bromine atom and will exhibit the 1:1 isotopic pattern.
-
-
Ring Cleavage - Loss of HCN: The pyrimidine ring can undergo cleavage, often by losing a molecule of hydrogen cyanide.
-
[M - Br]⁺ (m/z 93) → [C₄H₄N]⁺ + HCN
-
This leads to an ion at m/z 66 .
-
The following table and diagram summarize the proposed EI fragmentation.
Table 1: Proposed Key Fragment Ions of this compound in EI-MS
| m/z (for ⁷⁹Br) | Proposed Formula | Description |
|---|---|---|
| 172/174 | [C₅H₅BrN₂]•+ | Molecular Ion (M•+) |
| 131/133 | [C₃H₂BrN]•+ | Loss of acetonitrile (CH₃CN) from M•+ |
| 93 | [C₅H₅N₂]⁺ | Loss of bromine radical (•Br) from M•+ |
| 66 | [C₄H₄N]⁺ | Loss of HCN from the m/z 93 fragment |
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Analysis
4.2.1 Protonated Molecule [M+H]⁺ and its Stability In positive-ion ESI, the molecule readily accepts a proton at one of the ring nitrogen atoms, forming the even-electron, quasi-molecular ion [M+H]⁺. This ion will appear at m/z 173/175 , again showing the characteristic 1:1 isotopic pattern. This ion is generally stable under typical ESI conditions.[9]
4.2.2 Collision-Induced Dissociation (CID) Fragmentation (MS/MS) To induce fragmentation, the [M+H]⁺ ion (m/z 173/175) is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen).
-
Loss of HBr: A very common fragmentation pathway for protonated bromo-aromatic compounds is the loss of a neutral molecule of hydrogen bromide.
-
[M+H]⁺ (m/z 173/175) → [M+H - HBr]⁺ + HBr
-
This fragmentation would result in a product ion at m/z 93 (C₅H₅N₂⁺), identical in mass and formula to the [M-Br]⁺ fragment from EI, but formed via a different mechanism.
-
-
Loss of Ammonia (NH₃) or related species: Rearrangement and loss of nitrogen-containing neutral molecules can also occur, though loss of HBr is likely to be the dominant pathway.
Caption: LC-MS/MS workflow and CID fragmentation of this compound.
Data Interpretation and Validation
Interpreting the Mass Spectrum
-
Identify the Molecular Ion: First, locate the highest m/z cluster. For this compound, look for the characteristic doublet at m/z 172/174 (EI) or 173/175 (ESI) with a ~1:1 intensity ratio. The presence of this pattern is the strongest initial piece of evidence.
-
Validate with HRMS: If using a high-resolution instrument, confirm that the measured accurate mass of the monoisotopic peak (m/z 171.96361 for EI, 172.97089 for ESI [M+H]⁺) matches the theoretical value for C₅H₅BrN₂ within a narrow mass tolerance (typically < 5 ppm).[12][16]
-
Analyze Fragmentation: Correlate the major fragment ions with the proposed structures. In EI, the presence of m/z 93 ([M-Br]⁺) is a strong confirmation. In MS/MS, the neutral loss of 80 Da (H⁷⁹Br) or 82 Da (H⁸¹Br) from the precursor ion is the expected result.
-
Check for Isotopic Patterns in Fragments: Any fragment that retains the bromine atom (e.g., m/z 131/133 in EI) must also exhibit the 1:1 isotopic doublet. Fragments that have lost the bromine atom (e.g., m/z 93) must be singlets. This provides an internal cross-check of the fragmentation pathway.
Common Pitfalls and Troubleshooting
-
Weak or Absent Molecular Ion (EI): In some cases, highly branched or labile compounds may show a very weak M•+ peak.[6] For this compound, the aromatic system should stabilize the molecular ion, but if it is absent, focus on identifying key fragments like [M-Br]⁺.
-
Ambiguous ESI Adducts: While [M+H]⁺ is most common, sodium ([M+Na]⁺ at m/z 195/197) or potassium ([M+K]⁺ at m/z 211/213) adducts can also form, especially if there is glassware or solvent contamination.[9]
-
In-source Fragmentation (ESI): If cone voltages or source temperatures are too high, some fragmentation may occur in the ESI source, complicating the MS1 spectrum. This can be mitigated by using gentler source conditions.
Self-Validating Systems: Ensuring Data Integrity
The analysis of this compound contains a self-validating system based on two core principles:
-
Isotopic Confirmation: The 1:1 M/M+2 ratio is a non-negotiable feature. Its presence in the molecular ion and its corresponding absence in fragments that have lost bromine provides a logical check that validates the interpretation.
-
Fragmentation Logic: The observed fragments must correspond to logical losses of neutral molecules or radicals from the parent structure.[6] The loss of a bromine radical (79/81 Da) in EI or hydrogen bromide (80/82 Da) in ESI-MS/MS are chemically sound and predictable fragmentation events.
Conclusion: Best Practices and Future Perspectives
The mass spectrometric analysis of this compound is a clear and robust process when approached systematically. The molecule's distinct bromine isotopic signature provides an unambiguous marker for its identification. Electron Impact ionization yields a rich, fingerprint-like fragmentation pattern ideal for structural confirmation, while Electrospray Ionization coupled with tandem MS is perfectly suited for LC-MS based methods, providing definitive molecular weight and key structural information through controlled fragmentation. For absolute confidence, the use of high-resolution mass spectrometry is recommended to confirm the elemental composition. The principles and protocols outlined in this guide provide a solid foundation for the reliable characterization of this important synthetic building block and can be readily adapted for the analysis of its derivatives and other similar halogenated heterocyclic compounds.
References
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- This compound. PubChem.
- Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2006). Journal of Chromatography B.
- This compound. Pharmaffiliates.
- Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. ElectronicsAndBooks.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (2022). Molecules.
- Mass Spectrometry of Heterocyclic Compounds. (1966). Advances in Heterocyclic Chemistry.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). American Journal of Organic Chemistry.
- Electrospray ionization. Wikipedia.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2020). International Journal of Molecular Sciences.
- This compound (C5H5BrN2). PubChemLite.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). MATLAB.
- Pyrimidine, 4-methyl-. NIST WebBook.
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IR spectrum of 4-Bromo-2-methylpyrimidine
An In-Depth Technical Guide to the Infrared Spectrum of 4-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the principles of vibrational spectroscopy. We will explore the causality behind experimental choices for spectral acquisition and provide robust, self-validating protocols. This guide is intended to equip researchers with the expertise to identify, characterize, and confirm the structural integrity of this compound, ensuring confidence in its application for downstream processes.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of a bromine atom and a methyl group on the pyrimidine ring creates a unique electronic and structural profile, making it a valuable building block in the synthesis of novel therapeutic agents.[2]
Accurate structural elucidation is paramount in drug development to ensure the identity and purity of synthesized compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide will provide an in-depth examination of the expected .
Molecular Structure
The molecular structure of this compound (C₅H₅BrN₂) is foundational to understanding its infrared spectrum.[4] Each bond and functional group will vibrate at a characteristic frequency upon absorption of infrared radiation.
Caption: Molecular Structure of this compound.
Experimental Methodology: Acquiring a High-Fidelity Spectrum
The choice of sampling technique in FTIR is critical for obtaining a high-quality spectrum. For this compound, which is a liquid at room temperature, Attenuated Total Reflectance (ATR) is the most direct and efficient method.[5] However, the traditional KBr pellet method can also be adapted.
Recommended Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its minimal sample preparation and the high quality of the resulting spectra.[6][7] The technique relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (e.g., diamond or zinc selenide) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[8]
Step-by-Step Protocol for ATR-FTIR:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Before introducing the sample, a background spectrum of the empty, clean ATR crystal must be collected. This accounts for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. For a standard single-reflection diamond ATR, this is typically a few microliters.[5]
-
Acquire Spectrum: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement involves 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Clean the ATR crystal thoroughly as described in step 3 to prevent cross-contamination.
Alternative Protocol: KBr Pellet Method (for liquid samples)
While more common for solid samples, the KBr pellet method can be used for liquids by depositing the sample onto the KBr powder before pressing.[9][10] Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical mid-IR range.[10]
Step-by-Step Protocol for KBr Pellet Method:
-
KBr Preparation: Dry high-purity FTIR-grade KBr in an oven at ~110°C for several hours to remove absorbed water, which can interfere with the spectrum.[10] Store in a desiccator.
-
Sample-KBr Mixture: In an agate mortar, place approximately 100-200 mg of the dried KBr. Add 1-2 drops of this compound.
-
Grinding: Gently but thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. This step should be performed relatively quickly to minimize moisture absorption from the atmosphere.[11][12]
-
Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply a force of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent pellet.[10][12]
-
Spectral Acquisition: Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment and acquire the spectrum. A background scan of the empty compartment is required.
-
Data Interpretation: Analyze the resulting spectrum, being mindful of potential broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹, which may indicate the presence of residual water in the KBr.
Experimental Workflow Diagram
Caption: General workflow for FTIR analysis of this compound.
Spectral Analysis and Interpretation
The infrared spectrum of this compound can be divided into several key regions, each corresponding to specific types of molecular vibrations. The interpretation below is based on established principles for pyrimidine derivatives and substituted aromatic compounds.[1][3][13]
High Wavenumber Region (3200 - 2800 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The pyrimidine ring contains C-H bonds. These typically give rise to weak to medium absorption bands just above 3000 cm⁻¹. For this compound, expect one or more peaks in this range corresponding to the stretching of the two C-H bonds on the ring.
-
Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The methyl (-CH₃) group will exhibit characteristic symmetric and asymmetric stretching vibrations. Look for distinct peaks in this range, typically around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).[1]
Double Bond Region (1700 - 1500 cm⁻¹)
This region is characteristic of the pyrimidine ring itself.
-
C=N and C=C Ring Stretching (1650 - 1500 cm⁻¹): The aromatic pyrimidine ring has conjugated C=C and C=N double bonds. These produce a series of strong to medium, sharp absorption bands. For pyrimidine derivatives, prominent peaks are often observed in the 1650-1600 cm⁻¹ and 1575-1525 cm⁻¹ ranges.[1][2] These bands are highly characteristic of the heterocyclic ring structure.
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
Methyl C-H Bending (1470 - 1430 cm⁻¹ and 1380 - 1370 cm⁻¹): The methyl group will show an asymmetric bending (scissoring) vibration around 1450 cm⁻¹ and a symmetric bending (umbrella) vibration around 1375 cm⁻¹.
-
In-Plane Ring Bending and C-H Bending (1300 - 1000 cm⁻¹): This area will contain complex, coupled vibrations involving the entire pyrimidine ring structure and in-plane bending of the aromatic C-H bonds.
-
C-Br Stretching (below 700 cm⁻¹): The carbon-bromine bond is relatively heavy, and its stretching vibration is expected to appear at a low frequency, typically in the 650 - 550 cm⁻¹ range. The exact position can be influenced by the aromatic system to which it is attached.
Summary of Expected Absorption Bands
The following table summarizes the predicted key vibrational frequencies and their assignments for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch (pyrimidine ring) |
| 2980 - 2940 | Medium | Asymmetric C-H Stretch (-CH₃ group) |
| 2880 - 2860 | Medium - Weak | Symmetric C-H Stretch (-CH₃ group) |
| 1650 - 1600 | Strong | C=N Ring Stretch |
| 1575 - 1525 | Strong | C=C Ring Stretch |
| 1470 - 1430 | Medium | Asymmetric C-H Bend (-CH₃ group) |
| 1380 - 1370 | Medium | Symmetric C-H Bend (-CH₃ group) |
| 1300 - 1000 | Medium - Strong | In-plane C-H Bending and Ring Vibrations |
| Below 700 | Medium - Strong | C-Br Stretch |
Conclusion
The FT provides a definitive method for its structural confirmation. By employing a systematic approach to sample analysis, particularly with the ATR-FTIR technique, researchers can obtain a high-fidelity spectrum. The key to accurate interpretation lies in recognizing the characteristic absorption bands associated with the aromatic C-H stretches, the aliphatic methyl group vibrations, the distinctive C=N and C=C stretches of the pyrimidine ring, and the low-frequency C-Br stretch. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and scientists to confidently utilize FTIR spectroscopy in the characterization of this important heterocyclic compound, ensuring the integrity and quality of their research.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
- Shimadzu. (n.d.). KBr Pellet Method.
- Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22419321, this compound.
- Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 159-170.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
- Uno, T., Machida, K., & Hanai, K. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 1-10.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- PubChemLite. (n.d.). This compound (C5H5BrN2).
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylpyrimidine
Executive Summary
4-Bromo-2-methylpyrimidine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of a reactive bromine atom and a methyl group on the pyrimidine core allows for diverse downstream functionalization, making it a valuable precursor for a wide range of complex target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, offering a detailed, field-proven experimental protocol for its most common synthesis, alongside a discussion of the underlying chemical principles, troubleshooting, and critical safety considerations. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for the preparation of this key intermediate.
Introduction: The Strategic Importance of this compound
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, serves as a highly versatile intermediate. The carbon-bromine bond at the 4-position is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This reactivity profile enables the introduction of diverse aryl, alkyl, amine, and alkyne moieties, facilitating the rapid construction of compound libraries for drug discovery and the efficient synthesis of active pharmaceutical ingredients (APIs).
Comparative Analysis of Synthetic Strategies
Several viable synthetic pathways exist for the preparation of this compound. The optimal choice depends on factors such as starting material availability, scalability, cost, and reaction sensitivity. The three most prevalent strategies are outlined below.
| Synthetic Route | Precursor | Key Reagents | Advantages | Disadvantages |
| A: Direct Bromination | 2-Methylpyrimidin-4-ol | POBr₃, PBr₃/Br₂ | High yield, common precursor | Reagents are highly corrosive and moisture-sensitive |
| B: Sandmeyer Reaction | 4-Amino-2-methylpyrimidine | NaNO₂, HBr, CuBr | Good for amine precursors | Diazonium salts can be unstable; potential side reactions |
| C: Halogen Exchange | 4-Chloro-2-methylpyrimidine | HBr, NaBr | Potentially mild conditions | Precursor may not be readily available; equilibrium issues |
Route A, the direct bromination of 2-Methylpyrimidin-4-ol, is generally the most utilized method in laboratory and industrial settings due to its efficiency and the commercial availability of the starting material. This guide will focus on providing a detailed protocol for this premier route.
In-Depth Protocol: Synthesis via Direct Bromination of 2-Methylpyrimidin-4-ol
This section provides a comprehensive, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Principle and Reaction Mechanism
The starting material, 2-methylpyrimidin-4-ol, exists in a tautomeric equilibrium with its more stable keto form, 2-methyl-4(3H)-pyrimidinone. Direct electrophilic bromination of the aromatic ring is challenging due to the electron-deficient nature of the pyrimidine system. Therefore, a reagent that can convert the hydroxyl/keto group into a better leaving group is required.
Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation. It serves a dual purpose: it acts as a Lewis acid to activate the carbonyl oxygen and as a source of bromide ions. The mechanism proceeds as follows:
-
Activation: The carbonyl oxygen of the pyrimidinone tautomer attacks the electrophilic phosphorus atom of POBr₃.
-
Phosphorylation: A phosphate ester intermediate is formed, converting the oxygen into an excellent leaving group.
-
Nucleophilic Attack: A bromide ion (from POBr₃ or an equivalent source) attacks the now highly electrophilic C4 position of the pyrimidine ring.
-
Aromatization: The leaving group is eliminated, and the aromatic pyrimidine ring is re-formed, yielding the final product, this compound.
Caption: Key steps in the bromination of 2-methyl-4(3H)-pyrimidinone.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and assumes all operations will be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Workflow Overview
Caption: General experimental workflow for the synthesis.
Reagents and Equipment:
-
2-Methylpyrimidin-4-ol
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is free of moisture.
-
Charging Reagents: To the flask, add 2-methylpyrimidin-4-ol (1.0 eq). In the fume hood, carefully add phosphorus oxybromide (POBr₃) (2.5 - 3.0 eq). Note: POBr₃ is highly corrosive and reacts violently with water. Handle with extreme care.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. EXTREMELY CAUTIOUSLY and slowly, pour the reaction mixture onto the ice with good stirring. This is a highly exothermic process that will release HBr gas.[1]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to the aqueous mixture until the pH is neutral to basic (pH ~8-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a pure compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the pyrimidine ring and the methyl group.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
HPLC/GC: To determine the purity of the final product.
Alternative Pathway: The Sandmeyer Reaction
For laboratories where 4-amino-2-methylpyrimidine is a more accessible starting material, the Sandmeyer reaction offers a classic and effective alternative.[2][3]
Principle: The Sandmeyer reaction converts an aromatic primary amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[2][4][5]
-
Diazotization: The amino group of 4-amino-2-methylpyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[6][7]
-
Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) by bromide, forming the product.[2][3]
This method avoids the use of highly reactive phosphorus reagents but requires careful temperature control to manage the stability of the diazonium intermediate.
Safety Considerations
Chemical synthesis requires a stringent adherence to safety protocols. The procedures described herein involve hazardous materials and must be performed with appropriate precautions.
-
Phosphorus Oxybromide (POBr₃):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage.[8][9][10] Reacts violently with water, releasing heat and toxic, corrosive hydrogen bromide gas.[1][11]
-
Handling: Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[9] Ensure no water is present in the reaction setup.
-
Spills: Neutralize small spills with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.
-
-
General Precautions:
-
All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
The quenching step is highly exothermic and releases gas. It must be performed slowly, with adequate cooling and ventilation.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]
-
Conclusion
The synthesis of this compound is a critical process for accessing a wide array of valuable chemical entities. The direct bromination of 2-methylpyrimidin-4-ol using phosphorus oxybromide stands out as a highly efficient and reliable method, providing good yields of this key intermediate. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently and reproducibly synthesize this versatile building block for applications in drug discovery and beyond. Alternative methods like the Sandmeyer reaction provide valuable flexibility depending on precursor availability.
References
- National Center for Biotechnology Information. "Phosphorus oxybromide." PubChem Compound Database, CID=24613.
- Oakwood Products. "Phosphorus (V) Oxybromide - Safety Data Sheet.
- O. S. Tee, M. Trani, R. S. McDonald, B. K. Takasaki. "The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution." ResearchGate.
- Ahluwalia, V. K., et al. "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION." HETEROCYCLES, Vol. 51, No. 11, 1999.
- Wikipedia contributors. "Sandmeyer reaction." Wikipedia, The Free Encyclopedia.
- L.S.College, Muzaffarpur. "Sandmeyer reaction.
- Ali, T., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, 2021, p. 84.
- Organic Chemistry Portal. "Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. "The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.
- Unknown. "Sandmeyer reaction.
- ChemBK. "2-BROMO-4-METHYLPYRIMIDINE.
- Organic Chemistry Portal. "Diazotisation.
- Google Patents. "Process for bromination of pyrimidine." US3956301A.
- Kumar, A., et al. "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin." Molecules, vol. 17, no. 6, 2012, pp. 6594-603.
- Gryko, D., et al. "Aliphatic Amines Unlocked for Selective Transformations through Diazotization." Angewandte Chemie International Edition, vol. 63, no. 1, 2024.
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methylpyrimidine from 2-Methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 4-bromo-2-methylpyrimidine, a critical building block in the development of novel therapeutics. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, empowering researchers to confidently and efficiently produce this valuable compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its strategic placement of a bromine atom and a methyl group on the pyrimidine ring allows for diverse and selective chemical modifications. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR) in drug discovery programs.[1]
Derivatives of this compound have shown significant potential in various therapeutic areas. For instance, pyrimidine-based compounds are integral to the development of anticancer agents, often by targeting key regulators of the cell cycle like cyclin-dependent kinases (CDKs).[1] The ability to readily functionalize the 4-position of the pyrimidine ring makes this compound an invaluable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Synthetic Pathways: A Focus on Direct Bromination
While several methods exist for the synthesis of brominated pyrimidines, the direct bromination of 2-methylpyrimidine is a common and often efficient approach. This electrophilic aromatic substitution reaction, however, is not as straightforward as with more electron-rich aromatic systems. The pyrimidine ring is inherently electron-deficient, making it less susceptible to electrophilic attack.[2]
The Mechanism of Bromination
The bromination of pyrimidines typically proceeds via an addition-elimination mechanism. In the presence of a brominating agent, the pyrimidine ring can undergo an initial electrophilic attack. For pyrimidin-2(1H)-one and its derivatives, this involves the rapid formation of an addition compound, which then undergoes a slower, acid-catalyzed elimination to yield the final substitution product.[3][4] While the substrate in our case is 2-methylpyrimidine, a similar mechanistic principle of electrophilic attack followed by rearomatization is expected. The reaction is often facilitated by the use of the pyrimidine as a hydrogen halide salt, which can further influence the electronic properties of the ring.[2][5]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the direct bromination of 2-methylpyrimidine. The choice of reagents and conditions is critical for achieving a good yield and minimizing the formation of byproducts.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Methylpyrimidine | 5053-43-0 | C₅H₆N₂ | Starting material |
| Phosphorus Oxybromide (POBr₃) | 7789-59-5 | Br₃OP | Brominating and dehydrating agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | NaHCO₃ | For quenching and neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | Eluent for chromatography |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Eluent for chromatography |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Slowly add phosphorus oxybromide (POBr₃) (1.1 - 1.5 eq) to the cooled solution in small portions. Caution: POBr₃ reacts violently with water and is corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6][7][8][9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by pouring it over a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial solvent).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[10]
Safety Considerations
Phosphorus Oxybromide (POBr₃):
-
Hazards: Corrosive, reacts violently with water, causing the release of heat and corrosive hydrogen bromide (HBr) gas.[6][7] Causes severe skin burns and eye damage.[8]
-
Handling: Always handle in a fume hood while wearing chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7]
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[7][9] Keep containers tightly sealed.
Bromine (Br₂):
-
Hazards: Fatal if inhaled, causes severe skin burns and eye damage.[11]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including respiratory protection.[11]
-
Storage: Keep in a tightly closed container in a cool, dry place.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity |
| This compound | C₅H₅BrN₂ | 173.01 g/mol [12] | Liquid[13] | >95% (typical)[13] |
Conclusion
The direct bromination of 2-methylpyrimidine using phosphorus oxybromide offers a reliable method for the synthesis of this compound. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting product is a valuable intermediate for the development of new chemical entities with potential therapeutic applications.
References
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025).
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- Phosphorus (V)
- Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). A-Chem.
- Experimental Methods 1. Bromination Methods.
- The mechanism of bromination of pyrimidin-2(1H)
- SAFETY DATA SHEET - Phosphorus oxybromide. (2009). Fisher Scientific.
- Safety Data Sheet - Phosphorus oxybromide. (2022). Biosynth.
- Safety D
- The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Preparation method of 2-methyl-5-bromopyrimidine. (2021).
- Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. Benchchem.
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Application Notes and Protocols for the Bromin
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An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyrimidine with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 4-bromo-2-methylpyrimidine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document elucidates the core principles governing its reactions with a diverse array of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. A primary focus is placed on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Through a synthesis of mechanistic theory, field-proven insights, and detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic versatility of this important scaffold.
Introduction: The Pyrimidine Core and the Strategic Importance of this compound
The pyrimidine ring is a fundamental scaffold in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Its electron-deficient nature, arising from the presence of two nitrogen atoms, makes it susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. This compound emerges as a particularly valuable starting material due to the strategic placement of its functional groups. The bromine atom at the C4 position serves as an excellent leaving group, while the methyl group at C2 modulates the electronic properties of the ring.
The reactivity of this compound is predominantly characterized by two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the bromide by a nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: The formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.
This guide will delve into the mechanistic underpinnings and practical applications of these reactions, providing a robust framework for their successful implementation in a laboratory setting.
Core Reactivity Principles: Understanding the SNAr Mechanism
The primary reaction pathway for the substitution of the 4-bromo group is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negatively charged intermediate.
The general mechanism proceeds in two steps:
-
Nucleophilic Attack: The nucleophile attacks the C4 carbon, which is activated towards nucleophilic attack due to the electron-withdrawing effect of the para nitrogen atom. This leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the bromide ion, a facile process due to bromide being a good leaving group.
The stability of the Meisenheimer intermediate is crucial and is the reason why nucleophilic attack is favored at the C2 and C4/C6 positions in pyrimidines.[1][2] The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[1][2] Frontier molecular orbital theory also supports the enhanced reactivity at the C4 position, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient compared to the C2 position, indicating a more favorable site for nucleophilic attack.[3]
Caption: Generalized S-N-Ar mechanism for this compound.
Reactivity with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the 4-bromo substituent to form the corresponding ethers. These reactions are typically performed in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
A common protocol involves the reaction of this compound with a sodium alkoxide in a polar aprotic solvent like DMSO or DMF at elevated temperatures.
Table 1: Representative Reactions with O-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Sodium Methoxide | NaOMe, DMSO, 120 °C | 4-Methoxy-2-methylpyrimidine | ~25 |
| Sodium Ethoxide | NaOEt, EtOH, reflux | 4-Ethoxy-2-methylpyrimidine | High |
| Phenoxide | Phenol, K₂CO₃, DMF, 100 °C | 2-Methyl-4-phenoxypyrimidine | Good |
Yields are representative and can vary based on specific substrate and reaction optimization.
Experimental Protocol: Synthesis of 4-Methoxy-2-methylpyrimidine
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2-methylpyrimidine.
Reactivity with N-Nucleophiles
Nitrogen nucleophiles, particularly primary and secondary amines, are highly effective in displacing the 4-bromo group, leading to the formation of 4-amino-2-methylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry. Direct SNAr reactions often require elevated temperatures and may be facilitated by a base to neutralize the HBr formed.
However, for a broader substrate scope and milder reaction conditions, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[4] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple the amine with the aryl bromide.[5][6]
Table 2: Representative Reactions with N-Nucleophiles
| Nucleophile | Method | Reagents and Conditions | Product | Yield (%) |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | N-phenyl-2-methylpyrimidin-4-amine | 75-85 |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 4-(2-methylpyrimidin-4-yl)morpholine | High |
| Ammonia | SNAr | NH₃ (aq), EtOH, sealed tube, 150 °C | 2-Methylpyrimidin-4-amine | Good |
Yields are representative and can vary based on specific substrate and reaction optimization.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) and aniline (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactivity with S-Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, react readily with this compound to produce 4-(thioether)-2-methylpyrimidine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Table 3: Representative Reactions with S-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Thiophenol | K₂CO₃, DMF, 80 °C | 2-Methyl-4-(phenylthio)pyrimidine | High |
| Sodium Sulfide | Na₂S, EtOH/H₂O, reflux | Bis(2-methylpyrimidin-4-yl)sulfide | Moderate |
| Ethanethiol | NaH, THF, rt | 4-(Ethylthio)-2-methylpyrimidine | Good |
Yields are representative and can vary based on specific substrate and reaction optimization.
Experimental Protocol: Synthesis of 2-Methyl-4-(phenylthio)pyrimidine
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add potassium carbonate (1.5 mmol) and thiophenol (1.1 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions with C-Nucleophiles
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new C-C bonds at the C4 position of this compound. These reactions offer a powerful way to introduce aryl, heteroaryl, vinyl, and alkynyl substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] This reaction is known for its high functional group tolerance and the stability of the boronic acid reagents.[8]
Table 4: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Methyl-4-phenylpyrimidine | ~81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Methoxyphenyl)-2-methylpyrimidine | High |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 2-Methyl-4-(thiophen-3-yl)pyrimidine | Good |
Yields are representative and can vary based on specific substrate and reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position by reacting this compound with a terminal alkyne.[9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10]
Table 5: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2-Methyl-4-(phenylethynyl)pyrimidine | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | Toluene | 2-Methyl-4-((trimethylsilyl)ethynyl)pyrimidine | Good |
Yields are representative and can vary based on specific substrate and reaction optimization.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly versatile and reactive substrate for the synthesis of a wide array of functionalized pyrimidine derivatives. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The C4 position is readily functionalized by a diverse range of O-, N-, S-, and C-nucleophiles, providing access to valuable intermediates for drug discovery and materials science. A thorough understanding of the underlying mechanistic principles and reaction conditions, as detailed in this guide, is paramount for the strategic and efficient utilization of this important synthetic building block.
References
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- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. In QM Magic Class.
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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Navigating the Stability and Storage of 4-Bromo-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Bromo-2-methylpyrimidine is a key building block in medicinal chemistry and drug discovery, prized for its role in the synthesis of a diverse array of bioactive molecules.[1][2] Its utility, however, is intrinsically linked to its chemical integrity. Ensuring the stability of this reagent from procurement to reaction is paramount for reproducible results and the successful development of novel therapeutics. This technical guide offers an in-depth exploration of the stability and optimal storage conditions for this compound, providing a framework for its effective management in a laboratory setting.
Physicochemical Properties and Inherent Reactivity
Understanding the intrinsic properties of this compound is fundamental to appreciating its stability profile.
| Property | Value | Source |
| CAS Number | 1114560-76-7 | [3][4][5] |
| Molecular Formula | C5H5BrN2 | [1][3][5] |
| Molecular Weight | 173.01 g/mol | [3][4][5] |
| Appearance | Liquid | [4][6] |
| Boiling Point | 195.2 °C at 760 mmHg | [2] |
| Density | 1.596 g/cm³ | [2] |
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that governs much of its reactivity. The presence of a bromine atom at the 4-position further enhances its susceptibility to nucleophilic attack, making it a versatile substrate for substitution reactions.[7] This inherent reactivity, while advantageous in synthesis, also underscores its potential for degradation if not stored and handled correctly.
Factors Influencing the Stability of this compound
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of decomposition based on the chemical nature of brominated pyrimidines.
2.1. Hydrolysis: The C-Br bond in this compound is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This would lead to the formation of 2-methylpyrimidin-4-one as a primary degradation product.
2.2. Photodegradation: Exposure to light, especially UV radiation, can provide the energy required to induce homolytic cleavage of the C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, resulting in a complex mixture of impurities.
2.3. Thermal Decomposition: While the boiling point is relatively high, prolonged exposure to elevated temperatures can accelerate degradation processes. The specific decomposition products will depend on the conditions, but could involve fragmentation of the pyrimidine ring.
2.4. Reaction with Nucleophiles: As a reactive electrophile, this compound will readily react with nucleophiles. This is the basis for its synthetic utility but also a potential source of degradation if exposed to nucleophilic impurities in solvents or on storage container surfaces.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
3.1. Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-20°C) | To minimize thermal degradation and slow down potential hydrolytic reactions.[2][4] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent reactions with atmospheric moisture and oxygen.[2] |
| Container | Tightly sealed, amber glass vial | To protect from light and prevent ingress of moisture and air.[8][9] |
| Location | Dry, well-ventilated area | To prevent condensation and ensure a safe storage environment.[8][9] |
3.2. Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Use clean, dry glassware and syringes to prevent contamination with moisture or other reactive substances.
-
When not in use, ensure the container is tightly sealed and stored under the recommended conditions.
Experimental Protocol: A Representative Stability Study
To quantitatively assess the stability of this compound under various conditions, a formal stability study is essential. The following protocol outlines a general approach.
4.1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
4.2. Materials:
-
This compound (of known initial purity)
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Reference standards for potential degradation products (if available)
4.3. Experimental Workflow:
Caption: Workflow for a comprehensive stability study of this compound.
4.4. Step-by-Step Methodology:
-
Initial Characterization (T=0):
-
Procure a high-purity sample of this compound.
-
Perform initial analysis (e.g., HPLC, NMR, GC-MS) to confirm identity and establish initial purity.
-
-
Sample Preparation:
-
In an inert atmosphere (glove box or under a stream of argon/nitrogen), aliquot the compound into pre-cleaned, amber glass vials.
-
Seal the vials tightly with Teflon-lined caps.
-
-
Storage:
-
Place the vials in stability chambers under the following conditions:
-
Long-term: -20°C
-
Accelerated: 40°C with 75% relative humidity (RH)
-
Photostability: As per ICH Q1B guidelines (exposure to a combination of visible and UV light).
-
-
-
Timepoint Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by a validated HPLC method to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis and Reporting:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.
-
Based on the data, determine the degradation rate and establish a recommended shelf-life and optimal storage conditions.
-
Conclusion
The chemical stability of this compound is a critical factor that underpins its successful application in research and development. By understanding its inherent reactivity and adhering to stringent storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. While this guide provides a comprehensive overview based on available data and chemical principles, it is imperative for users to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.[3] A proactive approach to stability and storage will ultimately contribute to the reliability and success of synthetic endeavors.
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Methodological & Application
Introduction: The Strategic Importance of Functionalized Pyrimidines
An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-methylpyrimidine
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, including notable drugs like Gleevec and Crestor.[1] Its prevalence in natural compounds such as nucleic acids underscores its fundamental biological relevance.[2] Consequently, the development of robust and versatile synthetic methods to functionalize the pyrimidine ring is of paramount importance to medicinal chemists and researchers.
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has become an indispensable tool in the synthetic chemist's arsenal.[3][4] First reported by Akira Suzuki in 1979, this reaction offers significant advantages, including mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the commercial availability of a vast library of organoboron reagents.[5][6] This application note provides a detailed protocol and in-depth scientific insights for the Suzuki coupling of this compound, a key building block for creating diverse molecular architectures.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[7] The reaction mechanism is a well-understood catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Palladium(II) complex.[4][5][9] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[4][10]
-
Transmetalation : The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species.[11][12][13] This boronate then transfers its organic moiety to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol serves as a robust starting point and may be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
High-purity inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).[7][14]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. This cycle should be repeated three times to ensure a completely oxygen-free environment, which is critical as oxygen can lead to catalyst decomposition and unwanted side reactions.[14][15]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting halide.[7]
-
Reaction : Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature, typically between 80-110 °C.[7][14]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-18 hours).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic salts.[7][8]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure 4-aryl-2-methylpyrimidine product.[8][14]
Key Parameters for Reaction Optimization
The success of a Suzuki coupling hinges on the judicious selection of its components. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with heteroaromatic substrates like pyrimidines.
-
Catalyst and Ligand Selection : While Pd(PPh₃)₄ is a workhorse catalyst, systems involving bulky, electron-rich phosphine ligands often provide superior results, especially for less reactive halides.[16] Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step and prevent catalyst deactivation.[11][16] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity; a well-chosen ligand can mitigate this effect.[7][15]
-
The Role of the Base : The base is not merely a spectator. Its primary role is to facilitate transmetalation by forming an "ate" complex with the boronic acid, [R²-B(OH)₃]⁻, which is more nucleophilic than the neutral acid.[12][13]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[10]
-
Cesium carbonate (Cs₂CO₃) is often effective in difficult couplings due to its high solubility in organic solvents.
-
Potassium phosphate (K₃PO₄) is a strong base that can be highly effective but may also promote side reactions if not used carefully.[6]
-
-
Solvent System : A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used.[10][17] This biphasic system helps to dissolve both the organic-soluble halide and catalyst and the water-soluble inorganic base and boronate species, bringing them together at the interface for reaction. Anhydrous conditions are also possible, particularly with boronate esters and organic-soluble bases.
Comparative Data on Pyrimidine Suzuki Couplings
The following table summarizes various conditions reported for Suzuki couplings involving pyrimidine substrates, illustrating the versatility of the reaction.
| Entry | Halopyrimidine Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [6] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 99 | [2] |
| 3 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | K₂CO₃ | Toluene/H₂O | 90 | 79 | [18] |
| 4 | 5-Bromoindole | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pd(OAc)₂/SPhos (0.25) | K₃PO₄ | n-Butanol/H₂O | 100 | 90 | [19] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Ineffective degassing (O₂ present). 3. Poor quality boronic acid. 4. Incompatible catalyst/ligand system. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. 3. Check the purity of the boronic acid; consider converting to a more stable pinacol ester. 4. Screen alternative ligands (e.g., Buchwald ligands) or catalysts (e.g., Pd(dppf)Cl₂). |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Lower the reaction temperature. 3. Use a boronate ester (e.g., pinacol ester) which is more stable to hydrolysis.[17] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere techniques. 2. Screen different palladium sources and ligands. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities. 2. Certain catalyst/ligand combinations can favor this pathway. | 1. Use anhydrous solvents and dry reagents thoroughly. 2. Optimize the reaction conditions, potentially by changing the ligand or base. |
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research. [Link]
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- How can I solve my problem with Suzuki coupling?.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Methyl-4-pyrimidinyl Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1] Among its many derivatives, substituted 2-methylpyrimidines are of particular interest due to their prevalence in a wide array of biologically active compounds. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the discovery and development of novel chemical entities. 4-Bromo-2-methylpyrimidine serves as a versatile and highly valuable building block in this context, offering a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[2][3]
This comprehensive guide provides detailed application notes, field-proven insights, and step-by-step protocols for the most pivotal palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust framework for the synthesis of a diverse library of 2-methylpyrimidine derivatives.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester derivatives.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[5] The process commences with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, a step that is crucially facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.[6]
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 | Adapted from[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 90-98 | Adapted from[7] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 80-92 | Adapted from[8] |
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a revolutionary method for the formation of carbon-nitrogen bonds, enabling the synthesis of a vast array of aryl and heteroaryl amines.[9][10] This reaction is particularly valuable in drug discovery, where the arylamine moiety is a common pharmacophore.[11]
Mechanistic Rationale
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle.[9] The cycle is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired aminopyrimidine and regenerate the Pd(0) catalyst.[9]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Seal the flask, evacuate and backfill with inert gas three times.
-
Add anhydrous toluene, followed by this compound, morpholine, and sodium tert-butoxide.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85-95 | Adapted from[9] |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 110 | 88-96 | Adapted from[8] |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | THF | 80 | 90-97 | Adapted from[12] |
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[13][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.[15]
Mechanistic Rationale
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[13] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the alkynylated pyrimidine and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas three times.[13]
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.[13]
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 | Adapted from[16] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 80-90 | Adapted from[13] |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 70 | 90-98 | Adapted from[16] |
IV. Other Notable Cross-Coupling Reactions
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are the most prevalent, other palladium-catalyzed cross-couplings are also valuable for the derivatization of this compound.
-
Negishi Coupling: This reaction utilizes organozinc reagents as coupling partners and is known for its high reactivity and functional group tolerance.[17] The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst can provide access to a wide range of alkyl-, vinyl-, and aryl-substituted pyrimidines.[17][18]
-
Stille Coupling: The Stille coupling employs organostannane reagents and offers a broad substrate scope.[19][20] Despite the toxicity of tin reagents, this reaction remains a powerful tool for complex molecule synthesis.[20][21]
Conclusion: A Versatile Platform for Chemical Innovation
Palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of functionalized pyrimidine derivatives. The choice of the specific coupling reaction and the optimization of reaction conditions, including the catalyst system, ligand, base, and solvent, are critical for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic synthesis of novel 2-methylpyrimidine-based compounds for a wide range of applications.
References
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Grokipedia. (n.d.). Stille reaction. Grokipedia.
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific LLC.
- Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Stille reaction. Wikipedia.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- NROChemistry. (n.d.). Stille Coupling. NROChemistry.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (n.d.). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidines 4 via Sonogashira Coupling MCR a. ResearchGate.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ScienceDirect.
- SpringerLink. (n.d.). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. SpringerLink.
- Deutsche Digitale Bibliothek. (n.d.). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Deutsche Digitale Bibliothek.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- University of Bath's research portal. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. University of Bath's research portal.
- PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
- ResearchGate. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. ResearchGate.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
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Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably in oncology and virology. The ability to strategically functionalize this privileged scaffold is paramount in the drug discovery process. The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, represents a key enabling technology in this endeavor.[1]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira reaction of 4-bromo-2-methylpyrimidine. The introduction of an alkynyl moiety at the 4-position of the 2-methylpyrimidine scaffold generates versatile intermediates, which can serve as precursors for more complex molecular architectures or as pharmacophoric elements in their own right. A deep understanding of the reaction's mechanistic nuances and practical considerations is essential for its successful implementation.
Reaction Principle and Mechanistic Considerations
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The reaction proceeds through two interconnected catalytic cycles:
1. The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyrimidine complex. This is often the rate-determining step, and the reactivity of the aryl halide is a critical factor (I > Br > Cl).[2]
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-2-methylpyrimidine product and regenerate the active Pd(0) catalyst.[1]
2. The Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.[2]
The interplay between these two cycles is crucial for an efficient reaction. While the copper co-catalyst generally accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has led to the development of copper-free Sonogashira protocols, which are also discussed herein.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1–5 mol%)
-
Copper(I) iodide (CuI) (2–10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2–3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50–80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For aryl bromides, heating is often necessary to achieve a reasonable reaction rate.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%) or a suitable palladium precatalyst.[4]
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky electron-rich ligand like XPhos) (4 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMSO)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent and Alkyne Addition: Add the anhydrous solvent via syringe, followed by the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80–110 °C for aryl bromides). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromo-N-heterocycles with terminal alkynes, providing a predictive framework for the reaction of this compound.
| Bromo-Heterocycle | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 94 | [5] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 4-Bromopyrimidine analogue | Various terminal alkynes | PdCl₂(PPh₃)₂ (2), CuI (N/A) | Piperidine | DMF | 60 | 6 | ~85-95 | [6] |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (3) | Et₃N | Toluene | RT | 20 | 85 | [5] |
| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5), CuI (3) | Et₃N | Toluene | RT | 20 | 91 | [5] |
| Various Aryl Bromides | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2-4 | 65-92 | [4] |
Note: Yields are for isolated products. Reaction conditions and yields can vary depending on the specific substrates and the scale of the reaction.
Expert Insights: Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Low or No Yield | - Inactive catalyst- Insufficiently reactive bromide- Poorly chosen base or solvent | - Ensure all reagents and solvents are anhydrous and properly degassed.[1]- For the less reactive this compound, consider using a more active palladium catalyst system (e.g., with a bulky, electron-rich phosphine ligand like XPhos or SPhos).- A switch to a more polar aprotic solvent like DMF or DMSO and a higher reaction temperature may be beneficial.[4] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the loading of the copper catalyst or switch to a copper-free protocol.[3]- Slow addition of the terminal alkyne can also minimize this side reaction. |
| Dehalogenation of this compound | - Base is too strong or temperature is too high | - Consider using a milder base (e.g., K₂CO₃ instead of an amine base).- Lowering the reaction temperature may also mitigate this issue.[1] |
| Reaction Stalls | - Catalyst deactivation | - Fresh catalyst can be added to the reaction mixture.- Ensure the purity of all reagents. |
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow
Caption: A generalized workflow for a Sonogashira coupling experiment.
Conclusion
The Sonogashira reaction of this compound is a highly effective and versatile method for the synthesis of 4-alkynyl-2-methylpyrimidines. These compounds are valuable building blocks for the development of novel therapeutic agents and functional materials. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and awareness of potential side reactions are crucial for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
- A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions. (2025). Benchchem.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009).
- A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. (2025). Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Palladium-Catalyzed Alkynylation. (2003).
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). MDPI.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). Benchchem.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis, 54(03), 655-657.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012).
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Buchwald-Hartwig amination of 4-Bromo-2-methylpyrimidine
An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-methylpyrimidine
Application Note and Detailed Protocol
Introduction: The Strategic Importance of Aminopyrimidines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
Within the vast landscape of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved drugs, including the kinase inhibitor Imatinib.[4] The ability to forge a C-N bond at the C4 position of a pyrimidine ring, such as in this compound, allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological profile.
However, the application of this methodology to heteroaryl halides like this compound is not without its challenges. The presence of the endocyclic pyridine-like nitrogen atoms can lead to coordination with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[5][6][7] Therefore, a carefully optimized protocol, grounded in a firm understanding of the reaction mechanism, is essential for achieving high yields and reproducibility. This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and field-proven insights for the successful amination of this important substrate.
Mechanistic Underpinnings and Component Rationale
The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized phosphine ligand, a base, and the reaction solvent. The generally accepted catalytic cycle provides a framework for understanding the role of each component.
The Catalytic Cycle
The reaction proceeds through a sequence of well-defined steps:
-
Oxidative Addition: An active Pd(0) species, generated in situ from a Pd(II) or Pd(0) precatalyst, undergoes oxidative addition into the carbon-bromine bond of this compound. This forms a Pd(II)-aryl complex.[2]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][8]
-
Reductive Elimination: This is the crucial C-N bond-forming step. The arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are more common due to their air stability.[9] The Pd(II) is reduced in situ to the active Pd(0) species. Modern, well-defined "precatalysts" (e.g., G3 or G4 palladacycles) are often preferred as they generate the active catalyst more cleanly and efficiently, often requiring lower catalyst loadings.[9][10]
-
Ligand: This is arguably the most critical variable. For electron-deficient heteroaryl halides, bulky and electron-rich monophosphine ligands are paramount.[1] Ligands like RuPhos, BrettPhos, and XPhos have proven highly effective.[6] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition.[1] Bidentate ligands like Xantphos can also be effective, offering a different coordination geometry.[4][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic carbonates (K₂CO₃, Cs₂CO₃) can be used, particularly if the substrate is sensitive to alkoxide bases.[10][12]
-
Solvent: Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the reactants and intermediates without interfering with the reaction.[13] Tetrahydrofuran (THF) is also commonly used.[10] It is crucial that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Morpholine | >99%, anhydrous | Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Strem Chemicals |
| RuPhos | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | N/A |
| Brine (Saturated aq. NaCl) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Schlenk tube or sealable reaction vial | N/A | Chemglass |
| Magnetic stir bar and stir plate | N/A | VWR |
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.[2]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the Schlenk tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Reagent Addition: Through the sidearm, add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-(morpholino)-2-methylpyrimidine product.
Optimization and Troubleshooting
While the above protocol is robust, optimization is often necessary depending on the specific amine coupling partner. The following table provides guidance on key parameters.
| Parameter | Standard Condition | Alternative(s) | Rationale & Causality |
| Ligand | RuPhos | BrettPhos (for primary amines)[6], XPhos, Xantphos | Ligand choice is crucial for heteroaryl substrates. Bulky biarylphosphines often give the best results. BrettPhos is often superior for coupling primary amines.[6][8] |
| Base | NaOtBu | K₂CO₃, Cs₂CO₃, LHMDS | NaOtBu is strong and effective. If functional groups are base-sensitive (e.g., esters), a weaker inorganic base like Cs₂CO₃ may be required, though this might necessitate higher temperatures.[8] |
| Solvent | Toluene | 1,4-Dioxane, THF, t-BuOH | Toluene and dioxane are high-boiling and generally give good results. THF can be used for lower-temperature reactions.[10] |
| Temperature | 100 °C | Room Temperature to 120 °C | Higher temperatures can accelerate slow reactions but may also increase side-product formation. Highly active catalyst systems may allow for reactions at room temperature.[3] |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pre-formed Palladacycles (e.g., RuPhos Pd G3) | Pre-formed precatalysts offer better reproducibility and often allow for lower catalyst loadings and milder conditions.[10] |
Common Troubleshooting Scenarios:
-
Low or No Conversion: The primary issue is often an inactive catalyst.
-
Formation of Hydrodehalogenated Byproduct (2-methylpyrimidine): This occurs when a palladium-hydride species intercepts the catalytic cycle.
-
Action: This can sometimes be suppressed by changing the ligand or base. Ensure the amine is of high purity.
-
-
Starting Material Homocoupling: This is more common with aryl iodides but can occur with bromides at high temperatures.
-
Action: Lower the reaction temperature and/or catalyst loading.[7]
-
-
Reaction Stalls: The pyrimidine nitrogen may be inhibiting the catalyst.
-
Action: Employ a ligand with greater steric bulk around the palladium center to sterically disfavor coordination of the product or starting material.
-
Conclusion
The is a highly effective transformation for accessing valuable aminopyrimidine derivatives. Success relies on a rational selection of catalyst components, particularly a bulky, electron-rich phosphine ligand, and the rigorous exclusion of air and moisture. The protocol and insights provided herein serve as a validated starting point for researchers, enabling the efficient and reliable synthesis of these important molecular scaffolds for applications in drug discovery and materials science.
References
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health (NIH).
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylpyrimidine
Introduction: The Central Role of Pyrimidines in Kinase Inhibition
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, with their dysregulation being a hallmark of numerous cancers and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1] Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus stands out as a "privileged scaffold". This is largely due to its structural resemblance to the adenine core of ATP, allowing pyrimidine-based compounds to act as competitive inhibitors at the kinase's ATP-binding site.[2] The versatility of the pyrimidine ring, which allows for substitution at multiple positions, enables chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
4-Bromo-2-methylpyrimidine (CAS: 7752-63-8) is a particularly valuable and versatile building block for the construction of these complex inhibitors. Its chemical architecture offers a strategic handle for introducing molecular diversity through modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position is readily displaced or coupled, providing a reliable anchor point for building out the inhibitor scaffold. This guide provides an in-depth exploration of the core synthetic strategies, field-proven protocols, and the chemical rationale for using this compound in the discovery and development of novel kinase inhibitors.
Chemical Reactivity and Strategic Value
The synthetic utility of this compound is dictated by the electronic nature of the pyrimidine ring and the carbon-halogen bond.[3] The electron-deficient character of the diazine ring system activates the C4 position, making the C-Br bond highly susceptible to two critical classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for oxidative addition to a Palladium(0) catalyst, which is the initial, often rate-determining, step in many cross-coupling cycles.[3] The reactivity trend for halogens in this process is generally I > Br > Cl, making 4-bromopyrimidines a reactive and cost-effective choice for synthesis.[4] This opens the door to a variety of powerful bond-forming reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the Meisenheimer complex intermediate, facilitating the displacement of the bromide by strong nucleophiles. While cross-coupling is often preferred for its broader scope, SNAr remains a viable strategy in certain contexts.
The primary advantage of this compound lies in its suitability for palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the precise and modular installation of diverse chemical fragments.[4][5][6][7][8]
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in medicinal chemistry for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9] In the context of kinase inhibitor synthesis, this reaction is primarily used to introduce aryl and heteroaryl moieties, which can form crucial π-stacking interactions or access hydrophobic pockets within the kinase active site.
Causality Behind the Method: The success of the Suzuki coupling relies on a robust catalytic cycle. The Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of the pyrimidine. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical to ensure efficient and clean conversion.[5]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.[11][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-methylpyrimidine.[4]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 120 (MW) | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | ~75-85 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | ~70-80 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~65-75 |
| Note: Yields are representative and can vary based on substrate and precise conditions.[12] |
Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to the synthesis of a vast number of pharmaceuticals.[7][13][14] For kinase inhibitors, the installation of an amine functionality is often critical for establishing hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, a common feature of Type I and Type II inhibitors.[1]
Causality Behind the Method: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product.[14][15] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[7]
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for the coupling of primary and secondary amines under anhydrous conditions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOᵗBu) or LiHMDS, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, add the this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it can be added in the glovebox with the other solids.
-
Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 12-24 hours.[6]
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos (2/4) | NaOᵗBu | Toluene | 100 | ~80-90 |
| Morpholine | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | Toluene | 110 | ~75-85 |
| Piperidine | Pd₂(dba)₃ / RuPhos (1.5/3) | LHMDS | Dioxane | 90 | ~85-95 |
| Benzylamine | Pd₂(dba)₃ / XPhos (2/4) | K₃PO₄ | Dioxane | 100 | ~70-80 |
| Note: Yields are representative. Stronger bases like NaOᵗBu are often required for less nucleophilic amines.[14] |
Integrated Synthetic Workflow: Building a Kinase Inhibitor
The true power of this compound is realized when these core strategies are combined in a multi-step synthesis to build a complex, biologically active molecule. A common synthetic logic involves an initial Suzuki coupling to install a key aryl group, followed by a Buchwald-Hartwig amination to add a hinge-binding motif.
Caption: A multi-step workflow for kinase inhibitor synthesis.
This workflow demonstrates a hypothetical but common route. An initial Suzuki coupling at C4 provides a core scaffold. Subsequent functionalization (e.g., bromination at the C5 position) installs a new reactive handle, which can then be used for a second coupling reaction, such as a Buchwald-Hartwig amination, to complete the synthesis of the target kinase inhibitor. This modular approach is a cornerstone of modern drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of pyrimidine-based kinase inhibitors. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, provides medicinal chemists with reliable and modular methods for constructing complex molecular architectures. The protocols and strategies outlined in this guide represent robust, field-tested approaches that can be readily adapted and optimized for the discovery of next-generation therapeutics. By understanding the underlying chemical principles and applying these detailed methodologies, researchers can effectively leverage this key building block to accelerate their drug development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Bari, S. B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine: A Cornerstone in Ruxolitinib Phosphate Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions.
- Sharma, P., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
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- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Comparison of Synthetic Routes of Ruxolitinib And Its Application.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Al-Masoudi, N. A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- Wei, X., et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
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Application Notes: 4-Bromo-2-methylpyrimidine as a Versatile Building Block in Medicinal Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics. Within this class, 4-bromo-2-methylpyrimidine stands out as a particularly strategic building block. Its defined regiochemistry, featuring a reactive C4-bromine atom activated by the ring nitrogens, allows for precise and predictable derivatization. This guide provides an in-depth exploration of the key synthetic transformations of this compound, including detailed protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, highlighting its critical role in the synthesis of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Advantage of this compound
Pyrimidine derivatives are ubiquitous in pharmaceuticals, prized for their ability to mimic endogenous nucleobases and engage in critical hydrogen bonding interactions with biological targets. This compound offers medicinal chemists a distinct advantage: a pre-installed, reactive handle at a key position. The bromine at the C4 position is highly susceptible to displacement, serving as a versatile linchpin for introducing diverse molecular fragments. This reactivity is primarily driven by the electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms.
The 2-methyl group, while seemingly simple, provides subtle yet important electronic and steric modulation, influencing both the reactivity of the scaffold and the ultimate binding affinity of the final compound. This combination of features makes this compound an ideal starting point for constructing libraries of compounds aimed at a wide array of biological targets, especially protein kinases, which have become a major focus in oncology and immunology.[1][2]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.[3][4]
| Property | Value |
| CAS Number | 1114560-76-7 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage | Freezer, under inert gas |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Core Synthetic Transformations and Protocols
The C4-bromine atom is the primary site of reactivity, enabling a host of powerful synthetic transformations. The following sections detail the most critical reactions, offering both mechanistic insights and field-proven protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount.
The Suzuki-Miyaura reaction is the method of choice for creating biaryl and heteroaryl-aryl structures by coupling the aryl bromide with an organoboron compound.[5] This reaction is fundamental in elaborating the pyrimidine core to explore the hydrophobic pockets of target enzymes.[6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[5][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [8][9]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 - 0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically 0.1 M with respect to the pyrimidine.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines at the C4 position.[10][11] This is particularly valuable in kinase inhibitor synthesis, as the amino group often serves as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding site.[12][13]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the arylamine.[14] The choice of phosphine ligand is critical and often requires screening to optimize for different amine substrates.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination [14]
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv) to an oven-dried reaction vial or flask.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel tightly and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can be rapid but may require up to 24 hours depending on the reactivity of the amine.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash chromatography or recrystallization.
-
Validation: Characterize the purified product by NMR and mass spectrometry.
Nucleophilic Aromatic Substitution (SNAr)
For highly activated systems or with potent nucleophiles, direct SNAr can be an effective, palladium-free strategy for functionalizing the C4 position. The electron-withdrawing nature of the two pyrimidine nitrogens sufficiently activates the C4 position for attack.[16]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[17][18] In the subsequent, typically rapid step, the bromide leaving group is expelled, restoring aromaticity.[19] The stability of the Meisenheimer complex is key to the reaction's success.
Protocol 3: SNAr with an Amine Nucleophile [16]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the amine nucleophile (2.0-3.0 equiv).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to act as a proton scavenger.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with a large volume of water to precipitate the product or prepare for extraction. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.
-
Validation: Confirm the product identity and purity via standard analytical techniques.
Application Case Study: Synthesis of Bcr-Abl Kinase Inhibitors
The 2-methylpyrimidine moiety is a key feature in several potent kinase inhibitors. For example, various novel bromo-pyrimidine analogues have been designed and synthesized as potential tyrosine kinase inhibitors targeting the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia.[1][2] The synthesis of these compounds often relies on the reactivity of a bromo-pyrimidine core, where the bromine atom is displaced by various amines or coupled with other fragments using the protocols described above. This highlights the direct applicability of this compound and its derivatives in the rapid generation of potent and selective anticancer agents.[1]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its well-defined reactivity at the C4 position, amenable to powerful transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions, allows for the systematic exploration of chemical space. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists in drug discovery, enabling the efficient synthesis of next-generation targeted therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates.
- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
- ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Loughty, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyrimidines from 4-Bromo-2-methylpyrimidine
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The 2,4-disubstituted pyrimidine motif is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. This versatile scaffold is found in a range of approved drugs, from kinase inhibitors in oncology to agents targeting central nervous system disorders.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
4-Bromo-2-methylpyrimidine serves as a highly valuable and versatile starting material for the synthesis of libraries of 2,4-disubstituted pyrimidine derivatives. The bromine atom at the C4 position provides a reactive handle for a variety of synthetic transformations, enabling the introduction of diverse substituents and the exploration of vast chemical space. This guide provides an in-depth exploration of the key synthetic strategies for the derivatization of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Principles of Reactivity: The Activated C4 Position
The reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert strong electron-withdrawing effects, rendering the carbon atoms of the ring electrophilic. The C4 position is particularly activated towards nucleophilic attack, a phenomenon that can be rationalized by the stability of the intermediate formed during the reaction. In a nucleophilic aromatic substitution (SNAr) reaction, the attack of a nucleophile at the C4 position leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is effectively delocalized by the ring nitrogens.[3] This inherent electronic property makes the C4-bromo substituent an excellent leaving group, paving the way for a range of substitution and cross-coupling reactions.
Strategic Pathways for C4-Functionalization
The C4-bromo group on the 2-methylpyrimidine core can be readily displaced or coupled to introduce a wide array of functionalities. The three primary and most robust strategies for achieving this are:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromide with a variety of nucleophiles, including amines, alkoxides, and thiolates.
The following sections will provide detailed protocols and technical considerations for each of these transformative reactions.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Reaction Principle and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~81 | [9] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | [7] |
| 4-Chlorophenylboronic acid | Pd/IPr | Cs₂CO₃ | Toluene/H₂O | 100 | Good | [10] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | ~73 | [8] |
Note: Yields are based on studies with structurally similar bromopyridines or optimized conditions for related substrates and serve as a strong predictive guideline.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11][12] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]
Reaction Principle and Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions and involves an oxidative addition, amine coordination and deprotonation, and reductive elimination sequence.[13][14]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and often depends on the nature of the amine.[13]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, and a stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 100 | High | [15] |
| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90 | High | [11] |
| Benzylamine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | Good | [15] |
| Primary Alkylamines | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 110 | Good to High | [14] |
Note: These conditions are based on established methods for the amination of aryl bromides and serve as a robust starting point for optimization.
Direct Displacement via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free pathway to functionalize the C4 position of this compound.[3] This reaction is particularly effective with strong nucleophiles such as amines, alkoxides, and thiolates.
Reaction Principle and Mechanism
The SNAr mechanism is a two-step process:
-
Addition: The nucleophile attacks the electrophilic carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the pyrimidine ring is restored.[16]
Protocol: General Procedure for SNAr with an Amine
This protocol describes a typical procedure for the substitution of the 4-bromo group with an amine nucleophile.[3][17]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2-3.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv, if the amine salt is not used)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent, add the amine and the base.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: SNAr Conditions
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMSO | 100 | High | [3] |
| Sodium Methoxide | - | DMSO | RT to 80 | Good to High | [3] |
| 2-Aminoethanethiol | NaOEt | Ethanol | 140 (Microwave) | Excellent | [17] |
| Various Amines | DIPEA | NMP | 120 | Good | [18] |
Note: The reactivity of the nucleophile and the specific substrate may necessitate adjustments to the reaction temperature and time.
Conclusion
This compound is a powerful and versatile building block for the synthesis of 2,4-disubstituted pyrimidines. Through robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, a vast and diverse range of compounds can be readily accessed. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies aimed at the discovery of novel therapeutic agents. The judicious choice of reaction conditions, guided by the principles outlined herein, will enable the efficient and successful elaboration of the pyrimidine scaffold to accelerate drug development programs.
References
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Mukherjee, P., et al. (Date not available). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
- HETEROCYCLES (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
- Mukherjee, P., et al. (Date not available). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
- ResearchGate (Date not available). Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines.
- Mukherjee, P., et al. (Date not available). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. [Link]
- Manley, P. J., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]
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The Strategic Utility of 4-Bromo-2-methylpyrimidine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrimidine Core in Modern Crop Protection
The pyrimidine ring system is a cornerstone in the development of a vast array of biologically active molecules, including a significant number of commercialized agrochemicals.[1] Its presence in vital biomolecules like nucleic acids has made it a prime scaffold for designing molecules that can effectively and selectively interact with biological targets in pests and pathogens. In the realm of agrochemical synthesis, halogenated pyrimidines serve as versatile and highly valuable building blocks, enabling the construction of complex molecular architectures with tailored fungicidal, herbicidal, and insecticidal properties.[2]
Among these crucial intermediates, 4-Bromo-2-methylpyrimidine stands out as a particularly strategic precursor. Its defined structure, featuring a reactive bromine atom at the 4-position and a methyl group at the 2-position, offers a predictable and powerful platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, renders the C4-position highly susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling reactions. This allows for the facile and targeted introduction of a wide range of substituents, making this compound a key intermediate in the synthesis of next-generation crop protection agents.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research and development. It offers detailed application notes, field-proven experimental protocols, and an analysis of the chemical principles that underpin its reactivity.
Core Reactivity Principles of this compound
The synthetic versatility of this compound is primarily dictated by the reactivity of the carbon-bromine bond at the 4-position. This reactivity is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, creating an electron-deficient π-system. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). Consequently, the bromine atom at the C4 position is an excellent leaving group in two major classes of reactions that are fundamental to modern agrochemical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds. In the case of this compound, the electron-deficient nature of the ring facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the bromide ion.[3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitrogen atoms, which can delocalize the negative charge.
Common nucleophiles used in agrochemical synthesis include anilines, phenols, and thiols, leading to the formation of N-phenylpyrimidin-4-amines, 4-aryloxypyrimidines, and 4-(arylthio)pyrimidines, respectively. These structural motifs are prevalent in a number of commercial fungicides, such as the anilinopyrimidine class.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds.[6] This reaction allows for the coupling of this compound with a wide variety of aryl and heteroaryl boronic acids or their esters. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
This methodology provides a highly efficient and modular approach to introduce diverse aromatic and heteroaromatic moieties at the 4-position of the pyrimidine ring, a common strategy in the design of novel herbicides and fungicides.
Application Notes & Experimental Protocols
The following sections provide detailed protocols for key synthetic transformations of this compound, representative of its application in the synthesis of agrochemical leads.
Application Note 1: Synthesis of N-Aryl-2-methylpyrimidin-4-amines via Nucleophilic Aromatic Substitution
The N-aryl-pyrimidin-4-amine scaffold is a critical pharmacophore in the anilinopyrimidine class of fungicides, which includes commercial products like cyprodinil and pyrimethanil.[5][7] These fungicides act by inhibiting the biosynthesis of methionine and the secretion of hydrolytic enzymes in pathogenic fungi. The following protocol details a representative synthesis of an N-aryl-2-methylpyrimidin-4-amine, a potential fungicidal agent, from this compound.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add 4-methoxyaniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine.
-
-
Causality of Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.
-
Base: Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the nucleophilic attack on the aromatic ring.
-
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the synthesis of N-aryl-2-methylpyrimidin-4-amines.
Application Note 2: Synthesis of 4-Aryl-2-methylpyrimidines via Suzuki-Miyaura Cross-Coupling
The introduction of an aryl or heteroaryl group at the 4-position of the pyrimidine ring can lead to potent herbicides that often act by inhibiting key enzymes in plant metabolic pathways. The Suzuki-Miyaura coupling is the premier method for achieving this transformation with high efficiency and functional group tolerance.
Experimental Protocol: Synthesis of 2-Methyl-4-(4-chlorophenyl)pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the mixture.
-
De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-(4-chlorophenyl)pyrimidine.
-
-
Causality of Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used, robust catalyst for Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium(0) active species.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
-
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of 4-aryl-2-methylpyrimidines.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations of 4-halopyrimidines, which are analogous to the expected outcomes with this compound.
| Reaction Type | Halopyrimidine | Nucleophile/Coupling Partner | Product | Yield (%) | Reference |
| SNAr | 4-Chloro-2-isopropyl-6-methylpyrimidine | Aniline | N-Phenyl-2-isopropyl-6-methylpyrimidin-4-amine | >90 | [5] |
| SNAr | 4-Chloro-2-isopropyl-6-methylpyrimidine | 4-(Trifluoromethoxy)aniline | N-(4-(Trifluoromethoxy)phenyl)-2-isopropyl-6-methylpyrimidin-4-amine | >90 | [5] |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | [8] |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 60 | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the creation of diverse molecular libraries for biological screening. The protocols and workflows presented herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this strategic intermediate in the development of next-generation crop protection solutions.
References
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- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
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- 2-substituted pyrimidines and their use as pesticides.
- Nucleophilic Arom
- 4-Acetyl-2-methylpyrimidine. PubChem. [Link]
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- Preparation method of pyrimethanil.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Concerted Nucleophilic Arom
- Fungicide, Ferimzone. J-STAGE. [Link]
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Concerted Nucleophilic Arom
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Cyprodinil. PubChem. [Link]
- Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- (PDF) Mode of Action of Ferimzone, a Novel Systemic Fungicide for Rice Diseases: Biological Properties Against Pyricularia oryzae in Vitro.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Phytopathology 1989 | Mode of Action of Ferimzone, a Novel Systemic Fungicide for Rice Diseases: Biological Properties Against Pyricularia oryzae in Vitro.
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Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of 4-Bromo-2-methylpyrimidine
Introduction: Accelerating Drug Discovery with Pyrimidine Scaffolds via Microwave Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting a wide array of diseases, including cancer and viral infections.[1][2] The functionalization of the pyrimidine ring is therefore a critical step in the drug discovery process, enabling the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[3][4]
Traditionally, these coupling reactions have been conducted using conventional heating methods, which can often require long reaction times and high temperatures, leading to potential side product formation and energy inefficiency.[5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[7][8][9] Microwave irradiation offers a rapid, efficient, and reproducible method for heating, directly coupling with polar molecules in the reaction mixture to achieve uniform and instantaneous heating.[5][10] This often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[6][7][11]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the microwave-assisted Suzuki coupling of 4-Bromo-2-methylpyrimidine with various boronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into best practices and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[15]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[16]
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[13][14]
Diagram: The Suzuki-Miyaura Catalytic Cycle
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The Strategic Utility of 4-Bromo-2-methylpyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For the contemporary researcher in medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the natural architecture of nucleobases and its proven track record in a plethora of approved therapeutics underscore its significance.[1] Within the vast toolkit of pyrimidine-based building blocks, 4-bromo-2-methylpyrimidine emerges as a particularly versatile and strategic intermediate. This guide provides an in-depth exploration of its chemical reactivity and application, offering both foundational knowledge and actionable protocols for its effective utilization in the synthesis of bioactive heterocycles.
Understanding the Reactivity Profile of this compound
The synthetic utility of this compound is fundamentally rooted in the electronic nature of the pyrimidine ring and the specific placement of its substituents. The pyrimidine core is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The bromine atom at the C4 position is particularly activated towards displacement, making it an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.[2]
The general order of reactivity for halogens in such transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[2] This makes the C-Br bond in this compound sufficiently reactive for a broad range of coupling partners under relatively mild conditions, while still offering greater stability and often lower cost compared to its iodo-analogue. Furthermore, the position of the halogen significantly influences reactivity, with the C4(6) positions being more susceptible to oxidative addition in palladium-catalyzed reactions than the C2 or C5 positions.[2] The methyl group at the C2 position, while having a minor electronic influence, provides a point of distinction from other pyrimidine building blocks and can play a role in the steric and electronic properties of the final bioactive molecule.
Key Synthetic Transformations and Protocols
This compound is a versatile substrate for a variety of powerful bond-forming reactions. The following sections detail the mechanistic basis and provide field-tested protocols for its most critical applications.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~85-95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ | DMF | 90 | 12 | ~70-80[6] |
Yields for entries 2 and 3 are estimated based on reactions with structurally similar bromopyrimidines and serve as strong indicators of expected performance.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[3][8] This reaction has largely superseded harsher classical methods for the synthesis of arylamines.[8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85[9] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8-16 | ~80-90 |
| 3 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85-95 |
Yields are estimated based on typical ranges observed for similar 2-bromopyridines.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). Add anhydrous toluene and stir for 10-15 minutes at room temperature.[10]
-
Reactant Addition: To this mixture, add this compound (1.0 equiv) and the desired amine (1.2 equiv).[10]
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.[10]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.[10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes this compound susceptible to direct nucleophilic aromatic substitution, particularly with strong nucleophiles like secondary amines. This method offers a direct, often catalyst-free, route to substituted pyrimidines. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct.[11]
Protocol 3: SNAr with Piperidine
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as DMSO or NMP, add piperidine (2.0-3.0 equiv) and a base like potassium carbonate (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic phases with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution and purify the residue by flash column chromatography to yield 2-methyl-4-(piperidin-1-yl)pyrimidine.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is realized in its application as a key building block for molecules with therapeutic potential.
Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[9] The ability to readily functionalize the 4-position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.
Synthetic Scheme 1: A Representative Pyrimidine-based Kinase Inhibitor Core
A common strategy involves an initial Suzuki-Miyaura coupling to install an aryl group at the 4-position, followed by further functionalization.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
This approach allows for the modular synthesis of a library of compounds for screening by varying the arylboronic acid in the first step.
Synthesis of GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[12] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[13] Pyrimidine derivatives have been explored as scaffolds for GPCR modulators.
Synthetic Scheme 2: Synthesis of a Potential GPCR Modulator Precursor
The synthesis of certain GPCR modulators can be envisaged using this compound as a starting material. For example, the synthesis of a precursor to anpirtoline analogues, which are known 5-HT receptor ligands, can be achieved through a Buchwald-Hartwig amination.
Protocol 4: Synthesis of N-Aryl-2-methylpyrimidin-4-amine
-
Reaction Setup: Following the general Buchwald-Hartwig protocol (Protocol 2), couple this compound (1.0 equiv) with a suitably substituted aniline (e.g., 3-chloroaniline, 1.2 equiv).
-
Catalyst System: Use Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv) in toluene.
-
Reaction Conditions: Heat the reaction at 110 °C for 12-18 hours.
-
Work-up and Purification: Perform an aqueous work-up and purify by column chromatography to yield the N-aryl-2-methylpyrimidin-4-amine precursor. This intermediate can then be subjected to further synthetic steps to elaborate the final GPCR modulator.
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive heterocycles. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the strategic and efficient construction of complex molecular architectures. The protocols and application examples provided in this guide demonstrate its utility in accessing privileged scaffolds for drug discovery programs targeting critical protein families such as kinases and GPCRs. A thorough understanding of its reactivity profile empowers researchers to rationally design and execute synthetic routes to novel therapeutic agents.
References
- Lagoja, I. M. (2005). Pyrimidine as a constituent of natural biologically active compounds. Chemistry & Biodiversity, 2(1), 1-50.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Allosteric Modulation of Purine and Pyrimidine Receptors - PMC - PubMed Central.
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling with this compound?
The success of this reaction hinges on the careful selection and optimization of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.[1][2] The electronic nature of the pyrimidine ring, specifically the presence of nitrogen atoms, can influence the reaction by coordinating with the palladium catalyst, potentially leading to deactivation.[3] Therefore, a well-chosen catalytic system is paramount to achieving high yields.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
For heteroaryl bromides like this compound, traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and can provide good yields.[1] However, for more challenging couplings or to improve efficiency, catalysts with more electron-rich and bulky phosphine ligands are often superior.[4][5][6] A highly effective and recommended starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), often in combination with a suitable base like potassium carbonate (K₂CO₃).[7][8]
Q3: What is the role of the base, and which one should I choose?
The base is crucial for activating the boronic acid, facilitating the rate-determining transmetalation step in the catalytic cycle.[9] A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11]
-
For general purposes: K₂CO₃ is a robust and cost-effective choice that works well in many cases.[7][8]
-
For challenging couplings: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if you are experiencing low reactivity.[1][9] The choice of base should also consider the solubility in the chosen solvent system; often an aqueous solution of the base is used.[2]
Q4: How do I select the right solvent for coupling with this compound?
The solvent system must solubilize the reactants and facilitate catalyst activity.[2] Aprotic solvents, frequently mixed with water to dissolve the inorganic base, are standard.[2][10]
-
Common choices: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene, often in a 4:1 or 5:1 ratio with water, are excellent starting points.[7][8][12]
-
Solubility issues: If you encounter solubility problems with your substrates, Dimethylformamide (DMF) can be an alternative, though it may require higher purification efforts.[13]
Q5: What are the most common side reactions, and how can I spot them?
The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which reverts the boronic acid to its corresponding arene. It is often exacerbated by high temperatures and the presence of water.[9][14] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[15][16]
-
Homocoupling: This is the palladium-catalyzed reaction of two boronic acid molecules to form a symmetrical biaryl.[17] Its primary cause is the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[15][17][18] Rigorous degassing of the reaction mixture is the most effective preventative measure.[15]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
This is the most common issue and can stem from several sources. A systematic approach is key to identifying the root cause.
Q: My reaction shows little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?
A: Isolate and test each variable. The interplay between the catalyst, ligand, solvent, and base is critical.[14]
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[10] Ensure your catalyst is fresh and has been stored properly. Inadequate degassing of solvents and the reaction mixture is a frequent cause of catalyst oxidation and failure.[10][15] Always use a robust inert gas (Argon or Nitrogen) sparging or freeze-pump-thaw cycles.[15]
-
Base and Solvent Mismatch: The effectiveness of the base is tied to its solubility. If using an inorganic base like K₂CO₃ or K₃PO₄, a co-solvent of water is typically necessary for it to function.[2] If you are running an anhydrous reaction, consider a soluble organic base or an alternative anhydrous-compatible base.
-
Insufficient Temperature: Suzuki couplings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[3] If your reaction is sluggish, a modest increase in temperature may improve the yield.[13] Microwave-assisted heating can also dramatically shorten reaction times and improve outcomes.[7][19]
Problem 2: Significant Side Product Formation
The presence of undesired products complicates purification and reduces the yield of your target molecule.
Q: My main byproduct is the homocoupled dimer of my boronic acid. How do I prevent this?
A: Eliminate oxygen and optimize catalyst choice. Homocoupling is primarily driven by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze the dimerization of the boronic acid.[15][17][18]
-
Rigorous Degassing: This is non-negotiable. Sparge all solvents (including water) and the final reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes before heating.[15]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be more effective than starting with a Pd(II) precatalyst that must be reduced in situ.[15]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the pathways that lead to homocoupling.[15]
Q: I'm losing my boronic acid to protodeboronation. What are the best strategies to minimize this?
A: Protect the C-B bond. Protodeboronation is essentially the hydrolysis of the boronic acid.[14]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), significantly reduces its susceptibility to hydrolysis.[15][16]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can prevent this side reaction. This requires using dry solvents and a base that does not introduce water.[20]
-
Minimize Reaction Time and Temperature: Since protodeboronation is often promoted by prolonged heating, optimizing the reaction to be as short and cool as possible is beneficial.[13]
Visualized Workflows and Mechanisms
To aid in experimental design and troubleshooting, we've provided diagrams for the core catalytic cycle and a logical troubleshooting workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][21]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low reaction yield.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent system: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
High purity Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3][12]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely oxygen-free environment.[3]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (4 mL of 1,4-Dioxane and 1 mL of water). The solvent should be degassed beforehand by sparging with an inert gas for at least 30 minutes.[3]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-100 °C).[10][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (this compound) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Data Presentation: Optimizing Reaction Components
The following table summarizes typical screening results for Suzuki couplings of halo-pyrimidines, providing a baseline for experimental design.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | Good | [1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | Excellent | [7][8] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Good to Excellent | [15] |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Good to Excellent | [11] |
References
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Atlantis Press.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH).
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Help needed with unreproducible Suzuki coupling. Reddit.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. reddit.com [reddit.com]
- 19. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in 4-Bromo-2-methylpyrimidine Cross-Coupling
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 4-bromo-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature and the presence of coordinating nitrogen atoms, present unique challenges that can lead to undesired side reactions.
This resource provides in-depth, question-and-answer-based troubleshooting guides to address the most common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles to empower you to solve problems rationally and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Suzuki-Miyaura Coupling Side Reactions
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with a substrate like this compound, several competing pathways can reduce the yield of your desired product.
A1: Problem Analysis & Solution
This side product, 2-methylpyrimidine, results from hydrodebromination , where the bromine atom is replaced by a hydrogen atom. This is a common issue with electron-deficient aryl halides and can arise from several mechanistic pathways.[1]
Probable Causes & Mechanistic Insights:
-
Formation of Palladium Hydride Species: The most common route involves the generation of a palladium hydride (Pd-H) intermediate. This can occur through various pathways, such as the reaction of the Pd(0) catalyst with trace water, or via β-hydride elimination from alkoxide bases (e.g., NaOtBu) or certain solvents.[2] This reactive Pd-H species can then undergo oxidative addition to the aryl halide followed by reductive elimination of the hydrodehalogenated product.[1]
-
Solvent as a Hydrogen Source: Protic solvents (e.g., alcohols, water) can serve as a hydrogen source, particularly at elevated temperatures or in the presence of a strong base.[3][4][5]
-
Ligand Choice: The choice of phosphine ligand can influence the stability of catalytic intermediates and their propensity to generate hydride species.[6]
Troubleshooting Protocol:
-
Rigorous Control of Reaction Atmosphere:
-
Choice of Base and Solvent:
-
Action: Switch from strong alkoxide bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[7] If using a protic solvent, consider switching to an aprotic solvent system like dioxane, toluene, or DMF.
-
Rationale: Weaker, non-nucleophilic bases are less likely to generate palladium hydrides. Aprotic solvents eliminate a primary source of protons.
-
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature.
-
Rationale: High temperatures can accelerate catalyst decomposition and the formation of hydride species that lead to hydrodebromination.[6]
-
-
Ligand Screening:
A2: Problem Analysis & Solution
The formation of a symmetrical biaryl derived from your boronic acid is known as homocoupling . This side reaction consumes your nucleophile, reduces yield, and often creates purification challenges.[9]
Probable Causes & Mechanistic Insights:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of two molecules of the boronic acid.[9][10][11] This is often a major contributor.
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can react directly with the boronic acid to form the homocoupled product at the start of the reaction before the active Pd(0) catalyst is fully formed.[9]
-
Base and Temperature Effects: The choice of base and high reaction temperatures can sometimes exacerbate homocoupling.[6][7]
Troubleshooting Protocol:
-
Aggressive Degassing:
-
Action: This is the most critical step. Degas your solvent and the final reaction mixture thoroughly. Use methods like inert gas sparging (bubbling argon or nitrogen through the liquid for 15-30 minutes) or several freeze-pump-thaw cycles.[9][10]
-
Rationale: Rigorously excluding oxygen is the most effective way to prevent the primary pathway for boronic acid homocoupling.[10][11]
-
-
Catalyst Selection:
-
Action: Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly, or use modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) which are designed for rapid and clean generation of the active Pd(0) species.[12]
-
Rationale: This minimizes the concentration of Pd(II) at the beginning of the reaction, which can directly cause homocoupling.[9]
-
-
Slow Addition of Boronic Acid:
-
Action: If the issue persists, try adding the boronic acid solution slowly via syringe pump to the heated reaction mixture.
-
Rationale: This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[8]
-
-
Reagent Stoichiometry:
-
Action: Use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Rationale: A large excess of the boronic acid can increase the rate of homocoupling.[6]
-
A3: Problem Analysis & Solution
If your boronic acid is being consumed without forming the desired product or common byproducts, you are likely observing protodeboronation . This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[13]
Probable Causes & Mechanistic Insights:
-
Base-Catalyzed Decomposition: This is the most common cause in Suzuki reactions. The reaction between the boronic acid and a hydroxide or alkoxide base forms a boronate species, which can then react with a proton source (like water) to undergo C-B bond cleavage.[13][14][15] Highly electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway.[16]
-
Aqueous Conditions and High pH: The rate of protodeboronation is often fastest at high pH in aqueous media.[14][15] The stability of boronic esters under these conditions can be nuanced and does not always guarantee greater stability compared to the corresponding acid.[14]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.
Troubleshooting Protocol:
-
Use Boronic Esters:
-
Action: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate.
-
Rationale: These derivatives are generally more stable towards hydrolysis and protodeboronation.[17] MIDA boronates, in particular, participate in a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[13]
-
-
Optimize Base and Solvent:
-
Modify Reaction Setup:
-
Action: Pre-heat the mixture of the aryl halide, catalyst, ligand, and base in the solvent for a few minutes before adding the boronic acid.[11]
-
Rationale: This ensures the catalytic cycle is initiated and ready to consume the boronic acid in the productive cross-coupling pathway as soon as it is introduced, minimizing its residence time under potentially decomposing conditions.
-
Troubleshooting Workflow for Suzuki Coupling
Here is a logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
Category 2: Buchwald-Hartwig Amination Side Reactions
The Buchwald-Hartwig amination is essential for synthesizing arylamines.[2][19] When using this compound, catalyst inhibition and hydrodebromination are primary concerns.[20]
A4: Problem Analysis & Solution
Catalyst inhibition is a frequent problem when using nitrogen-containing heteroaryl halides.[17][18]
Probable Causes & Mechanistic Insights:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center.[8][17] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively poisoning the catalyst.
-
Amine Substrate Inhibition: The amine coupling partner or the product arylamine can also coordinate to the palladium center, leading to catalyst deactivation.[18]
-
Inactive Catalyst Formation: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may be decomposing into inactive palladium black.
Troubleshooting Protocol:
-
Ligand Selection is Critical:
-
Action: This is the most important parameter. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands.
-
Rationale: The steric bulk of these ligands creates a "pocket" around the palladium atom that favors coordination of the aryl halide over the pyrimidine nitrogen, preventing catalyst inhibition and promoting the crucial oxidative addition and reductive elimination steps.[17][21]
-
-
Choice of Base:
-
Action: Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. Ensure the base is fresh, anhydrous, and finely powdered.
-
Rationale: A strong base is required to efficiently deprotonate the amine (or amine-Pd complex) to form the palladium-amido intermediate, which is a key step in the catalytic cycle.[2][20]
-
-
Increase Catalyst Loading:
-
Action: If inhibition is suspected, incrementally increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).
-
Rationale: This provides a higher concentration of active catalyst to overcome competitive inhibition by the substrate or product.
-
Category 3: Sonogashira Coupling Side Reactions
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. With this compound, the primary side reaction is often the homocoupling of the terminal alkyne.
A5: Problem Analysis & Solution
The copper-catalyzed oxidative homocoupling of terminal alkynes is known as the Glaser coupling .[6] It is the most common side reaction in a traditional Sonogashira protocol.
Probable Causes & Mechanistic Insights:
-
Presence of Oxygen: The reaction is highly sensitive to oxygen. The Cu(I) co-catalyst is oxidized to Cu(II) by oxygen, which then promotes the dimerization of the alkyne.[6][7]
-
High Copper Loading: A high concentration of the copper co-catalyst can favor the Glaser coupling pathway.[7]
-
Amine Base: The amine base (typically Et₃N or DIPEA) plays a role in the mechanism, and its choice can influence the reaction outcome.
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions:
-
Action: As with Suzuki homocoupling, rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.
-
Rationale: Excluding oxygen prevents the oxidation of Cu(I) to the Cu(II) species responsible for promoting the unwanted Glaser coupling.[6][7]
-
-
"Copper-Free" Sonogashira Protocol:
-
Action: If Glaser coupling remains a problem, switch to a copper-free protocol.
-
Rationale: Numerous modern protocols have been developed that avoid the use of a copper co-catalyst altogether, thereby completely eliminating the possibility of Glaser coupling. These methods often require a specific palladium catalyst/ligand system and base.[6]
-
-
Optimize Reagent Loading:
-
Action: Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective amount (e.g., 1-2 mol%).
-
Rationale: Minimizing the concentration of the species that promotes the side reaction can tip the balance in favor of the desired cross-coupling.[7]
-
Experimental Protocols
General Protocol for Reaction Condition Screening
This protocol provides a framework for systematically troubleshooting a failing cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Coupling Partner (e.g., Arylboronic acid, Amine, Alkyne) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Buchwald Precatalyst) (1 - 5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1.2 - 2.4 equiv relative to Pd)
-
Base (e.g., K₃PO₄, NaOtBu) (2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert Atmosphere Reaction Vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube. Seal the tube with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen three times.
-
Addition of Solids: Under a positive pressure of inert gas, add this compound, the palladium precatalyst, the ligand, and the base.
-
Addition of Liquid Reagents: If the coupling partner is a solid, add it in the previous step. If it is a liquid (e.g., an amine or alkyne), add it now via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Sparge the reaction mixture by bubbling argon or nitrogen through the solution via a long needle for 10-15 minutes.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating mantle at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
The following table provides a starting point for condition selection based on literature precedents for similar electron-deficient heteroaryl halide couplings.
| Coupling Type | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Common Side Reactions |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 | Hydrodebromination, Homocoupling, Protodeboronation |
| Buchwald-Hartwig | XPhos Pd G3 (2) | NaOtBu (1.5) | Toluene | 90-110 | Hydrodebromination, Catalyst Inhibition |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) / CuI (2) | Et₃N | THF | 50-70 | Glaser Homocoupling |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 80-100 | Hydrodebromination |
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Benchchem. (n.d.). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY 451395. (2007). ResearchGate.
- How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Wikipedia. (n.d.). Protodeboronation.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2018). ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). Organometallics.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal.
- A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications.
- How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). The Weizmann Institute of Science - Research Portal.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Benchchem. (n.d.). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Recent Advances in Sonogashira Reactions. (2011). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Cross-Coupling Reactions. (2014).
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 21. reddit.com [reddit.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Bromo-2-methylpyrimidine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 4-Bromo-2-methylpyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atoms within the pyrimidine ring. These nitrogen atoms can act as strong ligands, coordinating with the palladium catalyst to form stable complexes. This chelation effect can keep the palladium species solubilized in the organic phase, making its removal by standard purification methods like simple filtration or crystallization inefficient.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[1][2]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[3]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[3]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.
-
Aqueous Washes: Using aqueous solutions of chelating agents like N-acetyl cysteine or sodium diethyldithiocarbamate to extract palladium.[4]
-
Chromatography: Separating the product from the catalyst using column chromatography.
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[5] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[5] The scavenger is added to the reaction mixture, where it binds to the palladium. The resulting solid-scavenger-palladium complex is then easily removed by filtration.[6]
Q5: How does the oxidation state of palladium affect its removal?
A5: The oxidation state of the residual palladium (e.g., Pd(0) or Pd(II)) can significantly influence the effectiveness of a chosen removal method.[7] Some scavengers have a higher affinity for a specific oxidation state. For instance, thiol-based scavengers are generally effective for Pd(II).[5] Understanding the likely form of your residual palladium can help in selecting the most appropriate scavenger. It has been observed that oxidized palladium surfaces can exhibit different adsorption properties compared to their reduced counterparts.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process for this compound reactions.
Issue 1: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause: Strong chelation of palladium to the pyrimidine nitrogen. The palladium species may also be highly soluble in the chosen solvent system, rendering simple filtration ineffective.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a proven high affinity for palladium. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective first choices.[1]
-
Optimize Scavenging Conditions: A design of experiments (DoE) approach can be beneficial to identify the optimal conditions.[10][11] Experiment with:
-
Scavenger-to-Palladium Ratio: Start with a higher ratio (e.g., 5-10 equivalents) and optimize downwards.
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the scavenging kinetics.[12]
-
Treatment Time: Allow for sufficient time for the scavenger to bind the palladium. This can range from a few hours to overnight.[12]
-
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial filtration through Celite® to remove heterogeneous palladium, followed by an aqueous wash with a chelating agent, and a final polishing step with a high-affinity scavenger.[4]
-
Issue 2: Low Product Recovery After Palladium Removal
-
Possible Cause: Non-specific adsorption of your product onto the scavenger or activated carbon. Co-precipitation of the product with the palladium-scavenger complex.
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.
-
Solvent Selection: The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.
-
Alternative Purification Method: If product loss remains high with scavengers, consider switching to crystallization or a targeted liquid-liquid extraction.
-
Wash the Scavenger: After filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.[3]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the final palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments). Inconsistent reaction work-up procedures.
-
Troubleshooting Steps:
-
Standardize the Reaction Quench and Work-up: Ensure that the procedure for stopping the reaction and the initial work-up is consistent for every batch. This can help to produce a more uniform distribution of palladium species.
-
Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily scavenged form. For example, a mild oxidation or reduction step prior to adding the scavenger.
-
Scavenger Screening: If inconsistency persists, it may be necessary to screen a wider variety of scavengers to find one that is effective against the different palladium species that may be present.[13]
-
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Silica-Based Scavengers (e.g., Thiol, TMT) | High selectivity and efficiency for palladium.[5] | Higher cost compared to activated carbon. | Can reduce Pd levels to <10 ppm.[5] |
| Polymer-Supported Scavengers | High capacity and good mechanical stability. | Can be more expensive than silica-based options. | Effective at reducing Pd to low ppm levels.[3] |
| Activated Carbon | Low cost and readily available.[2] | Can have low selectivity, leading to product loss.[2] | Variable efficiency, may not reach <10 ppm alone.[5] |
| Aqueous Washes (e.g., N-acetyl cysteine) | Can be cost-effective and remove some soluble palladium species.[4] | May require multiple extractions and generate significant aqueous waste.[12] | Can significantly reduce Pd levels, especially in combination with other methods.[4] |
| Crystallization | Can be a very effective final purification step. | May not be sufficient on its own if palladium co-crystallizes with the product. | Highly dependent on the specific compound and solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Initial Analysis: After the reaction is complete, take a sample of the crude reaction mixture for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the initial palladium concentration.
-
Filtration (Optional): If palladium black is observed, filter the reaction mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent to ensure full recovery of the product.
-
Scavenger Addition: To the filtrate, add the selected palladium scavenger (typically 3-10 weight equivalents relative to the initial amount of palladium catalyst).
-
Scavenging: Stir the mixture at a predetermined temperature (e.g., room temperature to 60 °C) for a set amount of time (e.g., 2-24 hours).
-
Removal of Scavenger: Filter the mixture to remove the scavenger-palladium complex. Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Final Analysis: Concentrate the filtrate and analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.
Visualizations
Caption: General workflow for palladium removal using a scavenger.
Caption: Decision tree for selecting a palladium scavenging strategy.
References
- Onyx Scientific.
- Recho, J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 626-635. [Link]
- Welch, S. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1629. [Link]
- Recho, J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Request PDF. [Link]
- Yang, H., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 887-891. [Link]
- Kuyper, L. F., et al. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 11(4), 622-627. [Link]
- Yang, H., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Wang, H., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. Journal of the American Chemical Society, 141(2), 901-910. [Link]
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
- Wang, H., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. PubMed. [Link]
- ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of... [Link]
- Wang, H., et al. (2018). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. Journal of the American Chemical Society. [Link]
- ResearchGate. (2025).
- Reddit. (2025). Your trick to remove residual palladium. [Link]
- Wang, H., et al. (2019). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. Request PDF. [Link]
- Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5573. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial C-N bond-forming reaction. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms present unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound. Each issue is presented in a question-and-answer format to directly address experimental observations.
Issue 1: Low to No Product Formation
Question: I am performing a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am observing very low conversion to the desired product, or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low to no product formation in the amination of this compound is a common challenge and can be attributed to several factors, primarily related to the electronic properties of the pyrimidine substrate. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyrimidine Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".[1][2] This is a prevalent issue with electron-deficient N-heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and disfavor coordination with the pyrimidine nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are often effective.[1][3] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating properties.[1]
-
-
Inefficient Oxidative Addition: While aryl bromides are generally good substrates for oxidative addition, the electron-deficient nature of the pyrimidine ring can influence this step.
-
Solution: Ensure you are using a highly active catalyst system. Palladium pre-catalysts, such as G2, G3, or G4 palladacycles, are often more efficient at generating the active Pd(0) species in situ compared to standard sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, a key step in the catalytic cycle. Conversely, a very strong base might lead to side reactions with sensitive functional groups.[2]
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[4][5] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed, especially if your substrate has protic functional groups.[6] For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher reaction temperatures.
-
-
Poor Reagent Purity or Reaction Setup: Organometallic reactions are highly sensitive to impurities, oxygen, and moisture.
-
Solution: Ensure all reagents are of high purity and the solvent is anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant formation of 2-methylpyrimidine (hydrodehalogenation product) and/or other unidentified byproducts. What is causing this and how can I minimize it?
Answer:
The formation of side products is a clear indication of competing reaction pathways. Understanding the origin of these byproducts is key to suppressing their formation.
Potential Causes & Solutions:
-
Hydrodehalogenation: The formation of 2-methylpyrimidine results from a competing β-hydride elimination pathway from a palladium-hydride intermediate, followed by reductive elimination.[3][7] This is more likely to occur with certain amines, particularly those with β-hydrogens.
-
Solution:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky biarylphosphine ligands can accelerate the desired reductive elimination, outcompeting the side reaction.
-
Amine Structure: If possible, using an amine that lacks β-hydrogens can circumvent this issue.[8]
-
-
-
Homocoupling of the Amine or Aryl Halide: While less common, homocoupling can occur, leading to the formation of di- or poly-aminated pyrimidines or biaryls.
-
Solution: This is often a sign of suboptimal catalyst performance or incorrect stoichiometry. Re-evaluate your catalyst system and ensure precise control over the reactant ratios.
-
Issue 3: Incomplete Conversion
Question: My reaction starts well, but stalls before reaching full conversion, even after extended reaction times. What could be the reason for this?
Answer:
Stalled reactions often point towards catalyst deactivation or instability over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.
-
Solution:
-
Use of Pre-catalysts: As mentioned, palladium pre-catalysts often provide more robust and long-lived catalytic systems.
-
Lower Reaction Temperature: If possible, screen for catalyst systems that are active at lower temperatures.
-
Incremental Addition of Catalyst: In some cases, a second charge of the catalyst can restart a stalled reaction.
-
-
-
Product Inhibition: The desired product, an N-arylpyrimidine, can itself act as a ligand and inhibit the catalyst, albeit likely to a lesser extent than the starting material.
-
Solution: Employing a highly active and sterically hindered ligand system can help mitigate product inhibition by favoring the dissociation of the product from the palladium center.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for the amination of this compound?
While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species.[4] For challenging substrates like this compound, it is highly recommended to use palladium pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These pre-catalysts are air-stable and efficiently generate the active monoligated Pd(0) species upon addition of a base, leading to more reliable and reproducible results.[4]
Q2: How do I choose the right ligand for my amine?
The choice of ligand is crucial and often depends on the nature of the amine coupling partner. Here is a general guide:
| Amine Type | Recommended Ligands | Rationale |
| Primary Alkylamines | XPhos, RuPhos, BrettPhos[1][6] | Bulky ligands that promote reductive elimination and prevent β-hydride elimination. |
| Secondary Alkylamines | RuPhos, BrettPhos, cataCXium A[6] | Sterically hindered ligands are necessary to facilitate coupling with these more challenging nucleophiles. |
| Primary Arylamines | XPhos, SPhos, Xantphos[5][9] | Electron-rich and bulky ligands that are effective for a broad range of aryl amines. |
| Secondary Arylamines | XPhos, RuPhos | Highly active and sterically demanding ligands are required. |
Q3: What is the role of the base, and which one should I use?
The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido intermediate.[10][11]
| Base | Advantages | Disadvantages |
| NaOtBu | High reactivity, allows for lower catalyst loadings.[6] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[6] |
| LHMDS | Tolerates protic functional groups.[6] | Can be more expensive and requires careful handling. |
| Cs₂CO₃ / K₃PO₄ | Milder, compatible with a wider range of functional groups. | Often require higher reaction temperatures and longer reaction times. |
For this compound, NaOtBu is a good starting point due to its high reactivity, which can help overcome the challenges associated with this substrate.
Q4: Which solvent is most suitable for this reaction?
Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[6] They have good solvating properties for the reagents and can be heated to the temperatures typically required for these reactions. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. Ethereal solvents like THF and CPME can also be used.[4] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[4]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of the ligand, base, and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (1-2 mol%), and the ligand (1.2-2.4 mol%).
-
Add the sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the amine (1.2 equiv.) followed by the anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Inhibition Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination and potential catalyst inhibition by the pyrimidine substrate.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination of this compound.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Taleb, T. A., & Al-Masoudi, N. A. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9.
- ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Semantic Scholar. (2018). Buchwald-Hartwig reaction: An overview.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Regioselectivity with 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for 4-Bromo-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical challenge of controlling regioselectivity in your reactions. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and achieve your synthetic targets with precision and confidence.
Section 1: Fundamental Reactivity Profile
This compound is an electron-deficient heterocycle, a characteristic dictated by the two ring nitrogen atoms. This electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. The bromine atom at the C4 position is an excellent leaving group, making this the primary site for substitution.
However, the C6 position remains a potentially reactive site, leading to isomeric mixtures if conditions are not carefully controlled. Furthermore, the C4-Br bond is an ideal handle for various palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination. In these reactions, achieving high selectivity and preventing side reactions like debromination is paramount.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered when working with this compound in a direct question-and-answer format.
Q1: I'm performing a nucleophilic substitution (SNAr) with an amine and getting a mixture of C4 and C6 substituted products. How can I improve selectivity for the desired C4 position?
Answer: This is a classic regioselectivity problem in pyrimidine chemistry. The C4 position is generally more reactive due to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position compared to C2 or C6.[1][2] However, the C6 position can also be attacked, leading to mixtures. Here’s how to troubleshoot:
-
Lower the Reaction Temperature: Kinetic control is your best tool. Attack at the C4 position is typically kinetically favored. By running the reaction at a lower temperature (e.g., 0 °C to room temperature instead of reflux), you can significantly favor the formation of the C4-substituted product over the thermodynamically competitive C6 isomer.
-
Choice of Solvent: Aprotic polar solvents like DMF or DMSO are standard for SNAr reactions as they effectively solvate the Meisenheimer intermediate.[3] However, switching to a less polar aprotic solvent like THF or 1,4-dioxane can sometimes enhance selectivity by altering the transition state energies.
-
Steric Hindrance of the Nucleophile: Using a bulkier amine nucleophile can increase selectivity for the less sterically hindered C4 position. The 2-methyl group does not significantly obstruct the C4 position, but it can create a more crowded environment around the C6 position, which can be exploited.
-
Base Selection: In reactions with amine nucleophiles, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HBr byproduct. Ensure your base is not acting as a competing nucleophile. For less reactive amines, a stronger base like K₂CO₃ or Cs₂CO₃ may be required to facilitate the reaction, but this can also lead to side products if not carefully controlled.[4]
Q2: My SNAr reaction is very slow or stalls completely, even at elevated temperatures. What factors should I investigate?
Answer: Sluggish SNAr reactions are typically due to either a poorly activated substrate or an insufficiently reactive nucleophile. While the pyrimidine ring is activated, several factors can impede the reaction:
-
Nucleophile Reactivity: The nucleophilicity of your attacking species is critical. If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), you will likely need more forcing conditions. You can increase reactivity by deprotonating the nucleophile first with a strong, non-nucleophilic base (e.g., NaH for an alcohol or LiHMDS for an amine) to generate the more potent alkoxide or amide anion.
-
Solvent Purity: Water is detrimental to reactions involving strong bases or anionic nucleophiles. Ensure your solvent is anhydrous. Aprotic polar solvents like DMF, DMSO, or NMP are excellent for SNAr as they stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[5][6]
-
Degradation: Pyrimidine rings can be sensitive to very harsh basic conditions and high temperatures, leading to decomposition. Monitor your reaction by TLC or LC-MS to check for the appearance of degradation products alongside starting material. If degradation is observed, attempt the reaction at a lower temperature for a longer duration.
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound to ensure selective C4 coupling?
Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at the C4 position. Success hinges on the correct choice of catalyst, ligand, base, and solvent system.[7][8]
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For heteroaryl bromides, electron-rich, bulky phosphine ligands are often superior. Good starting points include:
-
Pd(PPh₃)₄: A reliable, commercially available Pd(0) catalyst that often works well.[9]
-
PdCl₂(dppf): Excellent for a wide range of aryl and heteroaryl couplings.[10]
-
Buchwald Ligands: For challenging couplings, consider using advanced biaryl phosphine ligands like SPhos or XPhos in combination with a palladium precursor. These ligands promote efficient oxidative addition and reductive elimination.
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8]
-
K₂CO₃ or Cs₂CO₃: These are robust, commonly used bases, typically with 2-3 equivalents.
-
K₃PO₄: A slightly stronger base that can be effective when other carbonates fail.[9]
-
-
Solvent System: A mixture of an organic solvent and water is essential for the Suzuki coupling mechanism.
-
Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. Ensure solvents are properly degassed before use.
Q4: I'm seeing significant debromination (hydrodehalogenation) in my cross-coupling reaction. How can I minimize this side product?
Answer: Debromination, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed couplings. It often arises from premature protonolysis of the organopalladium intermediate or from β-hydride elimination pathways.
-
Ligand Choice: This is the most critical factor. The use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphine ligands like XPhos) can accelerate the desired reductive elimination step, outcompeting the pathways that lead to debromination.[11]
-
Base Purity and Strength: Ensure you are using a high-purity base. Some bases can contain hydroxide impurities that provide a proton source. Sometimes, using a slightly weaker base (e.g., switching from K₃PO₄ to K₂CO₃) can mitigate the issue.
-
Water Content: While water is necessary for the Suzuki reaction, excessive amounts can promote debromination. Use the recommended solvent ratios (e.g., 4:1 or 5:1 organic to water) and avoid overly dilute conditions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Start around 80-90 °C and only increase if the reaction is too slow.
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for common transformations.
Protocol 1: High-Selectivity SNAr with an Amine Nucleophile
This protocol is optimized for the selective C4-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Seal the flask with a septum and purge with dry Nitrogen or Argon for 10 minutes.
-
Via syringe, add anhydrous DMF to create a ~0.5 M solution with respect to the pyrimidine.
-
Add the amine nucleophile dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol provides general conditions for coupling an arylboronic acid to the C4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (degassed)
-
Standard oven-dried Schlenk flask or similar
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Seal the flask, then evacuate and backfill with high-purity Argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water).
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to effective troubleshooting.
Mechanism: SNAr Regioselectivity
The regioselectivity in SNAr reactions is governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[3] Attack at the C4 position allows the negative charge to be delocalized effectively onto both ring nitrogen atoms through resonance, leading to a more stable intermediate compared to attack at other positions.
Caption: SNAr mechanism favoring C4 attack via a stabilized Meisenheimer intermediate.
Troubleshooting Workflow: Failed Cross-Coupling Reaction
When a Suzuki or Buchwald-Hartwig reaction fails, a systematic approach is necessary. Use this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting failed Pd-catalyzed cross-coupling reactions.
Section 5: Data Summary Table
The choice of reaction parameters significantly impacts the outcome. This table summarizes general trends for achieving high regioselectivity.
| Reaction Type | Parameter | Recommended Condition for High C4-Selectivity | Rationale |
| SNAr | Temperature | Low (0 °C to RT) | Favors the kinetically controlled C4-adduct over the C6-adduct. |
| Solvent | Aprotic Polar (DMF, DMSO) | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. | |
| Nucleophile | Sterically hindered | Disfavors attack at the more sterically crowded C6 position. | |
| Suzuki | Ligand | Bulky, electron-rich (e.g., dppf, SPhos) | Promotes fast reductive elimination, minimizing side reactions like debromination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Effectively activates the boronic acid for transmetalation without being overly harsh. | |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. | |
| Buchwald-Hartwig | Ligand | Biaryl phosphines (e.g., XPhos, RuPhos) | Essential for coupling with a wide range of amines and preventing side reactions.[11][12] |
| Base | Strong, non-nucleophilic (NaOtBu, LHMDS) | Required for deprotonation of the amine to form the active nucleophile. |
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
- National Institutes of Health. (2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Sonogashira Coupling of 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for the Sonogashira coupling of 4-Bromo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction. The coupling of heteroaryl halides, particularly electron-deficient systems like pyrimidines, presents unique challenges compared to their carbocyclic counterparts. The pyrimidine nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst, while the C-Br bond is less reactive than a corresponding C-I bond.[1][2][3]
This document provides field-proven insights in a direct question-and-answer format to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a causal explanation and a clear, actionable solution.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?
A1: Low or zero conversion is the most common issue and typically points to a problem with one of three areas: the catalytic system, the reaction conditions, or the reagents.
-
Cause 1: Inactive Catalyst System. The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised before the reaction even begins.
-
Solution: Use a fresh batch of the palladium catalyst. Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture and should be stored under an inert atmosphere.[2] Pd(II) precatalysts, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), are generally more stable but require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst degradation, consider using a more robust, air-stable precatalyst.
-
-
Cause 2: Suboptimal Reaction Temperature. The oxidative addition of an aryl bromide to the Pd(0) center is often the rate-limiting step and is slower than for an aryl iodide.[1][2]
-
Cause 3: Inappropriate Ligand Choice. The standard triphenylphosphine (PPh₃) ligand may not be sufficient for a challenging substrate like this compound. The electron-deficient nature of the pyrimidine ring and potential for nitrogen coordination necessitates a more robust ligand.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like XPhos, SPhos, or DavePhos are designed to accelerate the oxidative addition and reductive elimination steps for difficult substrates.[6][7] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[8]
-
-
Cause 4: Reagent Purity. Impurities in your starting materials or solvents can poison the catalyst.
Q2: I'm observing a significant amount of a diyne byproduct. How can I prevent this?
A2: The formation of a diyne is a classic sign of oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[2][9]
-
Cause: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3]
-
Solution 1: Ensure Strictly Anaerobic Conditions. The most critical step is to rigorously exclude oxygen from your reaction. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[3]
-
Solution 2: Switch to a Copper-Free Protocol. If homocoupling persists, the most effective solution is to eliminate the copper co-catalyst entirely.[2][9] Copper-free Sonogashira couplings are well-established. However, they often require a stronger base, different ligands (e.g., bulky phosphines), or higher temperatures to facilitate the deprotonation of the alkyne and promote the catalytic cycle.[7][8]
-
Q3: My reaction mixture turned black and a precipitate formed. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its soluble, active Pd(0) state into an inactive, insoluble metallic form.[2]
-
Cause: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: Excessive heat can accelerate decomposition.
-
Impurities: As mentioned, impurities in reagents or solvents can poison and destabilize the catalyst.
-
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. There is anecdotal evidence that THF can sometimes promote the formation of palladium black.[2][5]
-
-
Solution:
-
Review Your Protocol: Ensure the temperature is not excessively high. Use high-purity, anhydrous, and degassed reagents and solvents.
-
Use a More Stable Catalyst System: Employ more robust ligands that can better stabilize the palladium center. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more thermally stable than their Pd(0) counterparts.[2]
-
Don't Panic: A slight darkening of the reaction mixture is normal. However, the formation of a significant black, insoluble precipitate confirms decomposition, and the reaction will likely stall. At that point, optimization is required.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial palladium catalyst to screen for the coupling of this compound?
Q2: Is a copper co-catalyst necessary? What are the pros and cons of copper-free systems?
A2: A copper co-catalyst is not strictly necessary but plays a crucial role in the classical Sonogashira mechanism.[8][9]
-
Role of Copper: Copper(I) salts (typically CuI) react with the terminal alkyne to form a copper acetylide intermediate.[1] This intermediate then undergoes transmetalation with the palladium complex, which is generally faster and allows for milder reaction conditions (e.g., lower temperatures) than direct reaction of the alkyne with the palladium center.[1][10]
-
Pros of Using Copper:
-
Higher reaction rates.
-
Milder reaction conditions (often room temperature for iodides, moderate heat for bromides).[1]
-
-
Cons of Using Copper (and Pros of Copper-Free):
-
Glaser Homocoupling: The primary drawback is the promotion of unwanted diyne formation, especially if oxygen is present.[2][9]
-
Purification: Residual copper salts can sometimes complicate product purification, particularly in pharmaceutical applications.[11]
-
Simplicity: Copper-free systems offer a simpler reaction mixture.
-
Q3: Which ligands are most effective for this type of substrate?
A3: Ligand choice is critical for modifying the electronic and steric properties of the palladium catalyst, directly impacting its activity.[8] For a moderately reactive C-Br bond on an electron-deficient pyrimidine ring, consider the following:
-
Triphenylphosphine (PPh₃): The classic, standard ligand. A good first choice but may lack the activity for challenging substrates.[1][8]
-
Bulky, Electron-Rich Phosphines: These are the go-to ligands for difficult couplings. The electron-rich nature increases the rate of oxidative addition, while the steric bulk promotes the final reductive elimination step.[8] Examples include XPhos, SPhos, and P(t-Bu)₃ .[7]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable and highly active palladium complexes, making them excellent for coupling aryl chlorides and bromides.[1][8]
Q4: What is the role of the base, and which one should I choose?
A4: The base has two essential roles in the Sonogashira coupling:
-
It deprotonates the terminal alkyne, making it nucleophilic enough to react with either the copper(I) salt or the palladium complex.[2]
-
It neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction.[1]
A liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is most commonly used, as it can also serve as a solvent or co-solvent.[1][2] An excess of the base is required. For copper-free systems, a stronger base may be needed to facilitate alkyne deprotonation.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent must be able to dissolve all reactants and keep the catalytic species soluble and active. Common choices include:
-
Amine Bases: Using an amine like Et₃N as the solvent is common.
-
Polar Aprotic Solvents: DMF, THF, and Dioxane are frequently used.[1][10] They are good at dissolving the polar starting materials and organometallic intermediates.
-
Aqueous Media: Modern, more sustainable protocols have been developed that can be run in water, often with the help of surfactants.[12][13]
Part 3: Key Methodologies & Data
Table 1: Catalyst & Ligand Selection Guide for this compound
| Catalyst System | Ligand Type | Pros | Cons | Recommended Use Case |
| PdCl₂(PPh₃)₂ / CuI | Standard Phosphine | Inexpensive, readily available, air-stable precatalyst.[1][8] | May require higher temperatures and show limited reactivity with this substrate.[4] | Initial screening and optimization. |
| Pd(PPh₃)₄ / CuI | Standard Phosphine | Highly active Pd(0) source.[1][10] | Air- and moisture-sensitive, requiring careful handling.[2] | When a direct Pd(0) source is preferred and anaerobic technique is robust. |
| Pd₂(dba)₃ / XPhos / (No CuI) | Bulky, Electron-Rich Phosphine | High activity for aryl bromides, avoids Glaser coupling.[7] | More expensive ligand, may require higher temperatures than copper-catalyzed systems. | For overcoming low reactivity or persistent homocoupling issues. |
| [Pd(IPr)Cl₂]₂ / CuI | N-Heterocyclic Carbene (NHC) | Forms highly stable and very active catalysts, excellent for challenging substrates.[1][8] | NHC ligands and precatalysts can be more costly. | When other systems fail; for achieving high turnover numbers. |
Sonogashira Catalytic Cycle
The diagram below illustrates the interconnected palladium and copper cycles that drive the Sonogashira reaction.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: A Representative Procedure
This protocol is a generalized starting point for the coupling of this compound. Optimization will be necessary.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous)
-
Toluene (5 mL, anhydrous, degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Setup: To the oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[3]
-
Solvent and Reagent Addition: Under a positive flow of argon, add the degassed toluene (5 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Part 4: References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 9, 2026, from [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (2015). Retrieved January 9, 2026, from [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 9, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. DSpace [repository.kaust.edu.sa]
Technical Support Center: Base Selection for Suzuki Reactions of 4-Bromo-2-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. The electron-deficient nature of the pyrimidine ring, while activating for oxidative addition, introduces unique complexities, making base selection a critical parameter for success. This document provides in-depth troubleshooting advice and field-proven protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki coupling of this compound?
A1: The choice of base is paramount due to the electronic properties of the this compound substrate. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This has two major consequences:
-
Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium catalyst, potentially deactivating it and stalling the catalytic cycle.[1] A carefully chosen base can modulate the reaction environment to minimize this interaction.
-
Substrate Stability: A base that is too strong or nucleophilic can attack the electron-deficient pyrimidine ring, leading to substrate degradation or undesired side reactions.
Therefore, the ideal base must be strong enough to facilitate the crucial transmetalation step by forming the boronate species, yet not so strong that it causes substrate decomposition or catalyst inhibition.[2]
Q2: What are the most common side reactions I should look out for, and how does the base influence them?
A2: The three most prevalent side reactions are protodebromination, boronic acid homocoupling, and hydrolysis of the boronic acid. The base plays a significant role in mediating these pathways:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen, yielding 2-methylpyrimidine. It is a common issue with electron-deficient heteroaryl halides. The presence of water and a strong base can facilitate this side reaction.
-
Homocoupling: This results in the formation of a biaryl product from the boronic acid coupling with itself. This process can be promoted by the presence of oxygen and certain basic conditions.
-
Protodeboronation/Hydrolysis: The C-B bond of the boronic acid can be cleaved under certain conditions, especially at higher temperatures or in the presence of strong bases in aqueous media, rendering it inactive for the desired cross-coupling.[3][4]
Q3: I'm seeing significant decomposition of my starting material or boronic acid. Could the base be the culprit?
A3: Absolutely. If you observe significant degradation of your starting materials, the base is a primary suspect. A strong base like NaOH or alkoxides can act as a nucleophile, attacking the electron-poor pyrimidine ring. Furthermore, many boronic acids, particularly those with electron-withdrawing groups, are susceptible to protodeboronation in strongly basic, aqueous environments.[3] If you suspect this is occurring, switching to a milder base like sodium bicarbonate (NaHCO₃) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be an effective strategy.[5]
Q4: Should I use aqueous or anhydrous conditions, and how does this affect my choice of base?
A4: The choice between aqueous and anhydrous conditions is a critical fork in the road for experimental design and directly impacts base selection.
-
Aqueous Conditions: A small amount of water is often beneficial, as it helps to solubilize inorganic bases (like K₂CO₃ or K₃PO₄) and facilitates the formation of the [ArPd(OH)L₂] species, which is highly competent in the transmetalation step.[6] However, water can also promote undesired hydrolysis of the boronic acid and protodebromination of the starting material.[7] Carbonates and phosphates are the go-to bases for aqueous systems.
-
Anhydrous Conditions: If you are experiencing significant protodeboronation or other water-related side reactions, switching to anhydrous conditions is advisable.[5] In this case, you must use a base that is soluble in your organic solvent. Potassium phosphate (K₃PO₄) is often effective in solvents like dioxane or toluene, sometimes requiring a small amount of water to function optimally.[8] Organic bases (e.g., DIPEA) or fluoride sources like CsF can also be considered.
Troubleshooting & Optimization Guide
This section addresses specific experimental failures and provides logical, step-by-step guidance for optimization, with a focus on base selection.
Problem 1: Low or No Yield of the Desired Product
A low or complete lack of product formation is the most common issue. The root cause often lies in a suboptimal combination of base, solvent, and catalyst, leading to an stalled catalytic cycle.
Potential Cause A: Inappropriate Base Strength or Solubility
The base's primary role is to activate the boronic acid for transmetalation.[2] If the base is too weak or is insoluble in the reaction medium, this activation will not occur efficiently. Conversely, a base that is too strong can lead to the issues described in the FAQs.
Solution: Systematic Base Screening
A systematic screening of bases with varying properties is the most effective approach. We recommend screening a panel of inorganic bases in a suitable solvent system.
Table 1: Recommended Bases for Initial Screening
| Base | Formula | pKa (Conjugate Acid) | Typical Solvent System | Key Considerations |
|---|---|---|---|---|
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, MeCN/H₂O | A good starting point; generally effective and mild.[2][5] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | Higher solubility in organic solvents can be advantageous. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Dioxane, Toluene | A stronger base, often very effective for difficult couplings. Can be used under nearly anhydrous conditions.[2][9] |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Dioxane/H₂O | A milder option if substrate degradation is observed with stronger bases.[5] |
Experimental Protocol: Base Screening for Suzuki Coupling of this compound
-
Setup: To four separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add Bases: To each vial, add one of the selected bases (2.0 equiv): K₂CO₃, Cs₂CO₃, K₃PO₄, and NaHCO₃.
-
Inert Atmosphere: Seal each vial with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.[10]
-
Add Solvent: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion to product and the formation of byproducts across the different bases to identify the optimal choice.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low-yield reactions.
Problem 2: Significant Protodebromination Side Product
The formation of 2-methylpyrimidine indicates that the bromine atom is being replaced by a hydrogen atom from a proton source in the reaction mixture.
Potential Cause: Base and Proton Source
This side reaction is often exacerbated by strong bases in the presence of a proton source (like water or alcohol solvents). The mechanism can involve the palladium hydride species, which can arise from reactions with impurities or the solvent itself.[11]
Solution: Mitigating Protodebromination
-
Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or NaHCO₃.
-
Reduce Water Content: Move to anhydrous conditions using a base like K₃PO₄ in a solvent like dry dioxane or toluene.[5] Sometimes, a very small, controlled amount of water (e.g., 3-5 equivalents) is needed to activate the base even in "anhydrous" reactions.[8]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is maintained under a high-purity inert atmosphere (Nitrogen or Argon) to minimize oxidative processes that can contribute to catalyst decomposition and side reactions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism underscores the importance of base selection. The base is not merely a spectator; it is a key reagent in what is often the rate-determining step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
As shown in the diagram, the base (e.g., K₂CO₃) reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[2] This "activated" boron compound is then able to efficiently transfer its aryl group (Ar') to the palladium center during the transmetalation step, regenerating the base and allowing the cycle to proceed to the product-forming reductive elimination step.
References
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (URL: )
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Optimization of Suzuki Reaction conditions.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (URL: [Link])
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. (URL: )
- How to approach choosing reaction conditions for Suzuki? - Reddit. (URL: [Link])
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
- Help needed with unreproducible Suzuki coupling - Reddit. (URL: [Link])
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society. (URL: [Link])
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? - Reddit. (URL: [Link])
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methylpyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving 4-Bromo-2-methylpyrimidine, a versatile building block in organic synthesis. Here, we will explore the critical role of solvent choice in dictating reaction outcomes, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Our aim is to equip you with the expertise to navigate common challenges and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reactivity of this compound, with a focus on solvent effects.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile is sluggish and giving low yields. What is the likely cause?
A1: The most probable cause is the use of an inappropriate solvent. For SNAr reactions, the choice between a polar aprotic and a polar protic solvent is critical.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice for SNAr reactions. They can dissolve the nucleophile and the substrate, but they do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, accelerating the rate of reaction.[1][2]
-
Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can significantly slow down SNAr reactions.[3][4] They form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity.[2][5] This effect is particularly pronounced for small, highly charged nucleophiles.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent that can hinder the reaction. Ensure your reagents and solvent are dry.
-
Increase Temperature: If solubility is an issue even in a polar aprotic solvent, gently heating the reaction can improve the rate. However, be mindful of potential side reactions at elevated temperatures.[6]
Q2: I am observing significant amounts of a byproduct where my amine nucleophile has reacted with the solvent (e.g., DMF or DMSO). How can I prevent this?
A2: This is a known issue, especially at higher temperatures. Solvents like DMF can decompose to generate dimethylamine, which can then act as a nucleophile.
Preventative Measures:
-
Lower the Reaction Temperature: Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a More Stable Solvent: Consider using a more robust polar aprotic solvent like dioxane or toluene if your substrate and nucleophile have sufficient solubility.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of byproducts.[7]
Q3: For a Suzuki-Miyaura coupling, what is the best solvent system to start with?
A3: A common and effective starting point for Suzuki-Miyaura couplings of brominated pyrimidines is a mixture of an organic solvent and water.[8]
-
Recommended Starting Point: A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is often a good choice.[9][10]
-
Rationale: The organic solvent dissolves the this compound and the boronic acid, while the water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is crucial for the catalytic cycle.[10] The presence of water can also facilitate the transmetalation step.
Q4: My Suzuki coupling is failing, and I suspect catalyst deactivation. Could the solvent be the culprit?
A4: Yes, the solvent can play a role in catalyst stability and activity.
-
Coordinating Solvents: Highly coordinating solvents can sometimes compete with the desired ligands for binding to the palladium center, potentially inhibiting the reaction.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Always use high-purity, degassed solvents for palladium-catalyzed reactions.[7]
-
Polarity Matching: The polarity of the solvent can influence the stability of the catalytic species. In some cases, moving to a less polar solvent like toluene or a more polar one like DMF can improve catalyst performance depending on the specific ligands and substrates involved.[11][12]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during reactions with this compound.
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Potential Cause | Recommended Action |
| Reaction is slow or does not proceed to completion | Inappropriate solvent choice (likely polar protic) | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][2] |
| Insufficient temperature | Gently heat the reaction mixture. Monitor for byproduct formation. | |
| Poor solubility of reactants | Select a solvent that effectively dissolves all reactants at the reaction temperature.[5] A solubility test in various solvents prior to the reaction is recommended.[13] | |
| Multiple spots on TLC, including starting material | Formation of byproducts | Lower the reaction temperature.[6] Optimize the reaction time to prevent decomposition of product or starting material. |
| Reaction with solvent | If using DMF or DMSO at high temperatures, consider switching to a more stable solvent like dioxane. | |
| Difficulty in product isolation/purification | Product is water-soluble | If your product has polar functional groups, it may be partially soluble in the aqueous layer during workup. Check the aqueous layer for your product.[14] |
| Residual solvent | High-boiling point solvents like DMF and DMSO can be difficult to remove. Use high vacuum and gentle heating, or consider extraction with a lower-boiling point solvent. |
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| No reaction or low conversion in Suzuki Coupling | Incorrect solvent system | Ensure a biphasic system (e.g., dioxane/water) is used with an inorganic base.[8][10] The ratio may need optimization. |
| Catalyst deactivation | Use high-purity, degassed solvents.[7] Consider a different palladium precursor or ligand system. | |
| Base insolubility | Ensure enough water is present to dissolve the base. Vigorous stirring is essential. | |
| Homocoupling of boronic acid | Reaction conditions too harsh | Lower the reaction temperature. Reduce the catalyst loading. |
| Oxygen contamination | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[8] | |
| Debromination of starting material | Presence of a hydrogen source | Ensure anhydrous solvents are used if the reaction is sensitive to water (though some water is often necessary for Suzuki couplings). The base can also play a role. |
| Side reaction promoted by catalyst/ligand | Screen different ligands. Bulky, electron-rich ligands can sometimes suppress side reactions.[9] |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[10]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Influence of Solvent on SNAr Reaction Rate (Illustrative)
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate | Rationale |
| Water | 78.5 | Polar Protic | Very Slow | Strong H-bonding with nucleophile reduces its reactivity.[2][5] |
| Ethanol | 24.6 | Polar Protic | Slow | H-bonding with nucleophile, though less intense than water. |
| Acetonitrile | 37.5 | Polar Aprotic | Fast | Solvates cations well but leaves anions (nucleophiles) relatively free.[1] |
| DMF | 36.7 | Polar Aprotic | Very Fast | High polarity and aprotic nature make it ideal for SNAr. |
| DMSO | 46.7 | Polar Aprotic | Very Fast | Similar to DMF, excellent for promoting SNAr reactions.[15] |
| THF | 7.6 | Polar Aprotic | Moderate | Lower polarity may result in slower rates compared to DMF/DMSO. |
| Toluene | 2.4 | Non-polar | Very Slow | Poor solubility of most nucleophiles and inability to stabilize the charged intermediate. |
Section 4: Visualizing Reaction Pathways & Troubleshooting
Diagram 1: SNAr Mechanism and Solvent Effects
Caption: SNAr mechanism highlighting the differential solvation of the nucleophile by polar aprotic vs. polar protic solvents.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
References
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition.
- ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
- University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ.
- College of Saint Benedict and Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- YouTube. (2020, September 5). Effect of solvent on SN1 & SN2.
- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters.
- ResearchGate. (n.d.). Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives.
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Journal of Chemical and Engineering Data. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- YouTube. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- National Institutes of Health. (2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- ResearchGate. (n.d.). Theoretical Study of the Effect of the Solvent on the Electronic Properties of Pyrimidopyrimidine Derivatives.
- Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus.
- Solubility of Organic Compounds. (2023, August 31).
- ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- Arabian Journal of Chemistry. (n.d.). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan.
- Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. spcmc.ac.in [spcmc.ac.in]
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- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. How To [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to help improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scale, and desired purity. The two most prevalent and reliable methods are:
-
Bromination of 2-Methylpyrimidin-4-ol: This is a classical and robust method for introducing a halogen at the 4-position of a pyrimidine ring. The hydroxyl group at the C-4 position is a good leaving group after activation with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). This method is generally high-yielding but requires handling of corrosive phosphorus reagents.[1]
-
One-Pot Synthesis from Amidines: More modern approaches have been developed for a more streamlined synthesis. One such method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide (HBr) in a suitable solvent like dioxane.[1] This method can be efficient and less time-consuming.[1]
It is critical to distinguish the synthesis of 4-Bromo-2-methylpyrimidine from its isomer, 4-Bromo-2-methylpyridine . While the pyridine analog is commonly synthesized via a Sandmeyer-type reaction from 2-methyl-4-aminopyridine, this route is not standard for the pyrimidine target.[2][3]
Q2: My yield is consistently low. What are the key parameters I should investigate to optimize the synthesis?
A2: Low yield is a common challenge that can often be traced back to several critical reaction parameters. A systematic approach to optimization is key.
-
Reagent Quality and Stoichiometry:
-
Brominating Agent: When using phosphorus-based reagents (POBr₃, PBr₅), ensure they are fresh and have not been deactivated by moisture. The stoichiometry is critical; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Starting Material: The purity of your 2-methylpyrimidin-4-ol is paramount. Impurities can interfere with the reaction and complicate purification.
-
-
Reaction Temperature and Time:
-
Temperature control is crucial. For brominations with phosphorus reagents, the reaction is typically heated. An optimal temperature must be maintained to drive the reaction to completion without causing decomposition of the product or starting material. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
-
Solvent and Moisture Control:
-
Reactions involving phosphorus halides are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water can quench the reagents and lead to the formation of undesired byproducts.[4]
-
Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A3: Byproduct formation is often a result of suboptimal reaction conditions or the inherent reactivity of the pyrimidine ring.
-
Over-bromination: Although electrophilic attack on the electron-deficient pyrimidine ring is challenging, harsh conditions or excess brominating agent could potentially lead to di-brominated species.[5][6] Careful control over the stoichiometry of the brominating agent is the best mitigation strategy.
-
Hydrolysis: If moisture is present in the reaction, the highly reactive phosphorus intermediates can hydrolyze, reducing the efficiency of the desired bromination. The final product itself can also be susceptible to hydrolysis back to the starting pyrimidinol under certain work-up conditions. Ensure anhydrous conditions throughout the reaction and a carefully controlled aqueous work-up.[4]
-
Incomplete Reaction: Unreacted 2-methylpyrimidin-4-ol is a common "impurity." This indicates that the reaction temperature may be too low, the reaction time too short, or the brominating agent has lost activity.
Q4: What are the most effective methods for purifying crude this compound?
A4: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice. This hydrolyzes the excess phosphorus reagents. The pH is then adjusted with a base (e.g., NaOH or NaHCO₃ solution) to neutralize the acidic mixture before extraction.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[5]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and other byproducts. A silica gel column with a gradient eluent system (e.g., hexanes and ethyl acetate) is commonly used.[7][8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent method to achieve high purity by removing small amounts of impurities.[7][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Brominating Agent | Use fresh POBr₃ or PBr₅/POCl₃. Ensure the reagents have been stored under anhydrous conditions. |
| Presence of Moisture | Oven-dry all glassware before use. Run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents if the protocol requires them.[4] |
| Sub-optimal Temperature | The reaction may not have reached the required activation energy. Gradually increase the reaction temperature in 5-10°C increments and monitor by TLC. |
| Insufficient Reaction Time | The reaction has not gone to completion. Continue monitoring the reaction at regular intervals until the starting material is consumed.[4] |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can lead to the decomposition of the starting material or product. Reduce the reaction temperature and extend the reaction time if necessary. |
| Incorrect Stoichiometry | An excess of the brominating agent can lead to side reactions. Use a precise molar ratio of reagents as defined by the optimized protocol. |
| Impure Starting Material | Impurities in the 2-methylpyrimidin-4-ol can lead to unexpected side products. Verify the purity of the starting material by NMR or LC-MS. |
Visualized Workflows and Logic
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 2-Methylpyrimidin-4-ol
This protocol is a generalized procedure based on established methods for converting hydroxypyrimidines to bromopyrimidines.[1]
Materials:
-
2-Methylpyrimidin-4-ol
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methylpyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) to the flask. Caution: This reagent is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the scale and specific conditions, typically >100°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible. This may take several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This quenching process can be highly exothermic.
-
Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the mixture until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the mixture on the pencil line. Also, spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the eluent (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
References
- Singh, S., & Chimni, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. (URL not available)
- Google Patents. (1981). Process for making 2-bromopyridine.
- ResearchGate. (n.d.). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. [Link]
- ResearchGate. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]
- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
- ResearchGate. (2015). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 4-Bromo-2-methylpyrimidine in C-N Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N coupling of 4-Bromo-2-methylpyrimidine. This substrate, while a valuable building block in medicinal chemistry, presents unique reactivity issues due to its electronic properties. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Buchwald-Hartwig amination of this compound failing or resulting in very low yield?
Answer: The low reactivity of this compound in palladium-catalyzed C-N coupling reactions stems primarily from its electronic and structural properties.
-
Electron-Deficient Heteroaromatic System: The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency can make the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) catalyst more difficult compared to electron-rich or electron-neutral aryl bromides.[1]
-
Catalyst Inhibition: The lone pair of electrons on the ring nitrogen atoms can coordinate to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive palladium complexes, effectively stalling the reaction. This is often referred to as the "2-pyridyl problem" in related heterocyclic systems.[1]
Understanding these root causes is the first step in designing a successful reaction strategy. The solution typically involves selecting a more robust catalytic system and carefully optimizing reaction conditions to favor the desired productive catalytic cycle.
Q2: I'm observing only starting material. What are the most critical parameters to adjust to initiate the reaction?
Answer: When facing a non-reactive system, the most impactful changes involve the core components of the catalytic system: the palladium source, the ligand, and the base. The synergy between these three components is critical for activating the C-Br bond.
1. The Ligand: The Engine of the Reaction The choice of phosphine ligand is arguably the most crucial factor for success. For challenging, electron-deficient heteroaryl halides, standard ligands like PPh₃ or even some bidentate ligands like BINAP may be insufficient.[2][3] You require ligands specifically designed to promote both oxidative addition and the subsequent reductive elimination.
-
Key Characteristics: Modern biaryl monophosphine ligands (Buchwald ligands) are the gold standard. They are both bulky and electron-rich .
-
Bulkiness promotes the final C-N bond-forming reductive elimination step.
-
Electron-richness facilitates the initial oxidative addition of the C-Br bond to the Pd(0) center.[4]
-
2. The Base: The Activator The base plays a critical role in deprotonating the amine nucleophile to form the palladium-amido intermediate, which is essential for catalyst turnover.[5] If the base is too weak or has poor solubility, the reaction will not proceed.
-
Strong, Non-Nucleophilic Bases: For pyrimidine substrates, strong bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A common and highly effective choice.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong, non-nucleophilic base.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are considered "weaker" bases but can be effective, particularly with highly active catalyst systems and when base-sensitive functional groups are present.[6][7]
-
3. The Palladium Source: Precatalysts for Efficiency While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladium precatalysts are often more reliable. They provide a stable, well-defined source of the active Pd(0) catalyst, leading to more reproducible results and preventing the formation of inactive palladium species.[7]
Troubleshooting Guide: From Low Conversion to Optimized Yield
This section provides a systematic approach to optimizing your reaction conditions.
Issue: Low Conversion or No Reaction
If your initial attempts with a standard catalyst system (e.g., Pd₂(dba)₃/Xantphos) fail, follow this workflow.
Caption: Troubleshooting workflow for low C-N coupling conversion.
| Catalyst System | Ligand | Key Advantages & When to Use |
| System 1 (Workhorse) | XPhos or RuPhos with Pd₂(dba)₃ or a G3/G4 Precatalyst | Excellent general-purpose ligands for heteroaryl halides. High reactivity and broad substrate scope. Start here.[4] |
| System 2 (High Activity) | BrettPhos with a G3 Precatalyst | Exceptionally active for very challenging couplings, including those with hindered amines or at lower temperatures.[8] |
| System 3 (Alternative) | Xantphos with Pd₂(dba)₃ | A bidentate ligand that can be effective for coupling with some pyrimidines, but may be less robust than biaryl monophosphine ligands.[6][9] |
Issue: Formation of Side Products (e.g., Hydrodehalogenation)
Q3: My reaction is messy, and I'm isolating a significant amount of 2-methylpyrimidine (the hydrodehalogenated byproduct). What is causing this?
Answer: Hydrodehalogenation (or protodebromination) is a common side reaction in challenging cross-couplings. It occurs when the reaction kinetics for the desired C-N coupling are slow, allowing competing pathways to dominate. The primary cause is often related to β-hydride elimination from the palladium-amido intermediate, which reductively eliminates to form the C-H bond instead of the C-N bond.[3]
Strategies to Minimize Hydrodehalogenation:
-
Accelerate the C-N Coupling: The best defense is a good offense. By making the desired reaction faster, you outcompete the side reaction.
-
Switch to a more active ligand system (see Table 1). A more electron-rich and bulky ligand will speed up the reductive elimination step, which is often the turnover-limiting step for C-N bond formation.
-
Increase the temperature. This will increase the rate of all reactions, but often disproportionately favors the desired coupling. Microwave irradiation is particularly effective here.[10]
-
-
Ensure Anhydrous Conditions: While not always the primary cause, trace water can sometimes contribute to protodebromination pathways. Using anhydrous solvents and properly dried reagents is good practice.[1]
-
Optimize the Base: In some cases, the choice of base can influence the rate of side reactions. It is worth screening a few different strong bases (e.g., NaOtBu, LiHMDS, K₃PO₄) to find the optimal balance.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Conventional Heating)
This protocol serves as a robust starting point for optimization.
Reagents & Equipment:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.02 eq) and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 eq) via syringe (if liquid) or as a solid.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can dramatically reduce reaction times and improve yields for this challenging substrate.[10]
Reagents & Equipment:
-
Same reagents as Protocol 1
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the amine (1.2 eq), the palladium precatalyst (2-4 mol%), and NaOtBu (1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) to achieve an appropriate concentration (typically 0.1-0.5 M).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-40 minutes with stirring.[10]
-
After the reaction is complete, allow the vial to cool to a safe temperature before opening.
-
Proceed with the workup and purification as described in Protocol 1.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 80 - 110 °C | 120 - 160 °C[10] |
| Time | 4 - 24 hours | 15 - 60 minutes[10] |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Solvent | Toluene, 1,4-Dioxane | 1,4-Dioxane, DMF, NMP |
Mechanistic Considerations
Understanding the catalytic cycle helps in diagnosing problems. The low reactivity of this compound primarily impacts the initial oxidative addition step.
Caption: The Buchwald-Hartwig catalytic cycle.
An effective, electron-rich ligand is required to lower the activation energy of the oxidative addition step for the electron-deficient this compound substrate.
References
- BenchChem (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- BenchChem (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- Wikipedia.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Microwave-Assisted Synthesis with 2-Bromo-4-methylpyridine.
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem (2025). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 2(10), 1403-1406.
- ACS Publications.
- DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Al-Masum, M., & El-Sayed, E. (2016).
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Homocoupling of 4-Bromo-2-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating side reaction: the homocoupling of 4-bromo-2-methylpyrimidine in cross-coupling catalysis. This valuable building block is frequently employed in the synthesis of pharmaceutical intermediates, but its propensity to form the undesired 2,2'-dimethyl-4,4'-bipyrimidine dimer can significantly impact yield and purification efficiency.
This document moves beyond simple protocols to explain the mechanistic origins of homocoupling and provides actionable, field-tested strategies to favor the desired cross-coupling outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding homocoupling.
Q1: What is homocoupling and why is it a prevalent issue with this compound?
A1: Homocoupling, also known as dimerization, is a side reaction where two molecules of the same aryl halide (in this case, this compound) react to form a symmetrical biaryl product. This reaction competes directly with the desired cross-coupling pathway, consuming starting material and reducing the yield of your target molecule. The pyrimidine core is electron-deficient, which can influence the kinetics of the elementary steps within the palladium catalytic cycle, sometimes making homocoupling a more competitive pathway than with other aryl halides.
Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?
A2: There are two principal drivers for the homocoupling of the aryl halide:
-
Oxidative Mechanisms: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that promotes the coupling of two aryl groups.[1][2][3] Rigorous exclusion of air is therefore the first line of defense.
-
Reductive Mechanisms: Homocoupling can occur through the reaction of two Ar-Pd(II)-X intermediates, which can disproportionate to form Ar₂Pd(II) and PdX₂. The Ar₂Pd(II) species then undergoes reductive elimination to yield the homocoupled product and Pd(0). This pathway is often exacerbated by slow transmetalation in the desired cross-coupling cycle.[4][5]
Q3: Which common cross-coupling reactions are most susceptible to homocoupling with this substrate?
A3: While possible in many palladium-catalyzed reactions, homocoupling of this compound is particularly problematic in:
-
Suzuki-Miyaura Coupling: Competing homocoupling of the boronic acid partner is also a well-documented issue, often promoted by the presence of oxygen or the use of Pd(II) precatalysts.[1][6][7]
-
Sonogashira Coupling: In addition to pyrimidine dimerization, the terminal alkyne partner can undergo its own oxidative homocoupling (Glaser-Hay coupling), especially when a copper(I) co-catalyst is used in the presence of oxygen.[8][9][10]
Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Your reaction shows significant formation of 2,2'-dimethyl-4,4'-bipyrimidine alongside, or instead of, your desired cross-coupled product.
Root Cause Analysis
The desired Suzuki-Miyaura catalytic cycle relies on a smooth sequence of oxidative addition, transmetalation, and reductive elimination. Homocoupling occurs when this cycle is disrupted, particularly if the transmetalation step is slow relative to competing side reactions.
Caption: Sonogashira catalytic cycles and the competing Glaser pathway.
Solutions & Recommended Protocols
The most effective strategy to prevent alkyne dimerization is to eliminate one of its essential components: either the oxygen or the copper catalyst itself.
Solution 1: Copper-Free Sonogashira Coupling
The most robust method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst. [11][12]These conditions often require a slightly higher temperature or a more active palladium/ligand system but completely shut down the oxidative alkyne dimerization pathway.
Solution 2: Rigorous Inert Atmosphere
If a copper-catalyzed protocol must be used, the complete exclusion of oxygen is non-negotiable.
-
Degassing Technique: Use the "freeze-pump-thaw" method (3 cycles) for solvents for maximum oxygen removal. Simple sparging with argon or nitrogen is better than nothing but can be less effective. [1]* Inert Gas Flow: Maintain a positive pressure of inert gas (a balloon or a gentle stream) throughout the entire reaction setup and duration.
Recommended Starting Protocol for Copper-Free Sonogashira
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos or P(t-Bu)₃ (4 mol%).
-
Add a strong base, such as Cs₂CO₃ (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with high-purity argon (3 cycles).
-
Add the degassed solvent (e.g., anhydrous THF or Dioxane) via syringe.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction to 70-90 °C and monitor its progress.
Part 4: General Preventative Measures Summary
This table provides a quick-reference guide to the key parameters that should be optimized to suppress homocoupling across different reaction types.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon/Nitrogen). Use degassed solvents. [1][2] | Prevents oxygen-mediated catalyst oxidation and Glaser coupling. [3][6][10] |
| Pd Catalyst Source | Use Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or efficient precatalysts (e.g., Buchwald G3/G4). [7] | Avoids the initial reduction of Pd(II) to Pd(0), a step that can be mediated by the homocoupling of the organometallic reagent. [1] |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃). [7][13][14] | Accelerates the desired reductive elimination step, outcompeting dimerization pathways. [13] |
| Reagent Stoichiometry | Use a slight excess (1.1-1.3 equiv.) of the coupling partner (boronic acid or alkyne). | Ensures the Ar-Pd(II)-X intermediate is more likely to react in the desired cross-coupling pathway. |
| Temperature | Start moderately (80-100 °C) and adjust based on reaction profile. [15] | Balances the need for a sufficient reaction rate against the potential for thermal decomposition or acceleration of side reactions. |
| Reaction Monitoring | Closely monitor starting material consumption. | Avoid excessively long reaction times, which can lead to product degradation or increased side reactions. |
By understanding the mechanisms that drive homocoupling and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and reliability of cross-coupling reactions involving this compound.
References
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
- Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjug
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
- Temperature and time screening for Suzuki coupling of 1 with 2.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Development of optimized conditions for Glaser-Hay bioconjug
- Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand.
- The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments.
- Development of Solid-Supported Glaser–Hay Couplings.
- Sonogashira coupling. Wikipedia. [Link]
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-methylpyrimidine Derivatives
Welcome to the technical support center for the purification of 4-bromo-2-methylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of halogenated heterocycles. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the efficiency and success of your purification workflows.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why is my this compound derivative showing poor separation or co-eluting with impurities?
Possible Cause 1: Inappropriate Solvent System The polarity of your mobile phase (eluent) is not optimized to differentiate between your target compound and the impurities. If the eluent is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, resulting in poor separation.[1] If it's not polar enough, the compounds may not move at all.
Solution:
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[2][3] Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with clear separation from all impurity spots.[3]
-
Solvent System Selection: For moderately polar compounds like many pyrimidine derivatives, start with a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[2][4] If your compound is more polar, a system like dichloromethane/methanol may be necessary.[3]
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all spots, a gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase its polarity by slowly increasing the percentage of the more polar solvent.[5][6] This allows non-polar impurities to elute first, followed by your target compound, and finally the more polar impurities.
Possible Cause 2: Column Overloading Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands that overlap and result in poor separation.
Solution:
-
Adhere to Loading Ratios: As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.
-
Dry Loading: If your compound has poor solubility in the starting eluent, use a "dry loading" technique.[3] Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your packed column. This creates a more uniform starting band.[3][7]
Q2: My compound is streaking or tailing on the column. What's wrong?
Possible Cause: Interaction with Acidic Silica Gel Pyrimidines are nitrogen-containing heterocycles and can be basic.[1] Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Strong interactions (like acid-base interactions) between your basic compound and the acidic silica can cause the compound to "stick" and elute slowly and unevenly, leading to streaking or peak tailing.[1]
Solution:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[1] Typically, 0.1-1% triethylamine (Et₃N) or ammonia in your mobile phase is sufficient to dramatically improve peak shape for basic compounds.[1]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[1]
Q3: My compound won't elute from the column, even with a highly polar eluent.
Possible Cause 1: Compound Decomposition Some sensitive compounds can decompose on silica gel, especially if the crude mixture contains acidic or basic impurities that are concentrated on the column.[7]
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or a streak originating from the baseline, your compound may be unstable on silica.[7]
-
Deactivate the Silica: You can deactivate the silica gel by adding a small percentage of water or by using a basic modifier like triethylamine as described above.[7]
-
Alternative Purification: If the compound is highly unstable, consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase.[8]
Possible Cause 2: Insufficient Eluent Polarity While you may be using a polar solvent like 100% ethyl acetate, it might still not be polar enough to elute a very polar compound.
Solution:
-
Increase Mobile Phase Strength: Switch to a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[7] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
Q4: My compound came out in the first few fractions (in the solvent front). How do I fix this?
Possible Cause: Eluent is Too Polar This is the opposite of the previous problem. Your chosen mobile phase is too strong (too polar), causing your compound to have minimal interaction with the silica gel and elute immediately with the solvent front.
Solution:
-
Decrease Eluent Polarity: Refer to your initial TLC analysis. Choose a solvent system that gives your compound an Rf value between 0.2 and 0.4.[3] This typically means decreasing the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives? A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrimidine derivatives.[2] Its versatility and effectiveness in separating compounds based on polarity make it the first choice for most applications. For particularly basic compounds, neutral or basic alumina can be a suitable alternative to prevent streaking.[1]
Q2: How do I choose the right mobile phase for my purification? A2: The choice of mobile phase is critical and depends on the polarity of your specific derivative. The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[2][3] A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[2] By adjusting the ratio of these two solvents, you can fine-tune the separation.
Q3: How can I monitor the column separation process? A3: The most common method is to collect fractions and analyze them by TLC.[3][8] Spot a small amount from each fraction onto a TLC plate to identify which fractions contain your pure product. For compounds with a UV chromophore, a UV lamp can be used to visualize the spots on the TLC plate.[9] If the compound is not UV-active, staining with potassium permanganate or another suitable stain is necessary.[1]
Q4: Should I use wet or dry sample loading? A4: The choice depends on the solubility of your crude product.
-
Wet Loading: If your compound is readily soluble in the initial, low-polarity eluent, dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.[8]
-
Dry Loading: This is the preferred method for compounds that are not very soluble in the starting eluent.[3] Dissolving the sample in a strong solvent and loading it directly can disrupt the top of the column and lead to poor separation. Dry loading by pre-adsorbing the sample onto silica provides a much cleaner and more even application.[3][7]
Data & Visualization
Table 1: Recommended Starting Solvent Systems
| Compound Polarity | Recommended Solvent System (Normal Phase on Silica) | Modifiers (if needed) |
| Low to Medium | Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.1-1% Triethylamine for basic compounds |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | 0.1-1% Triethylamine for basic compounds |
| High | Dichloromethane / Methanol / Ammonium Hydroxide | Use cautiously for very polar bases |
Diagrams
Caption: Troubleshooting Decision Tree for Poor Separation.
Caption: General Workflow for Column Chromatography.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This protocol describes the standard wet-packing method for preparing a silica gel column, which helps prevent air bubbles and ensures a homogeneously packed stationary phase.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Non-polar solvent (e.g., Hexanes)
-
Cotton or glass wool plug
-
Sand (acid-washed)
-
Beaker and glass rod
Procedure:
-
Column Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Sand Layer: Add a thin layer (approx. 0.5 cm) of sand on top of the plug.
-
Prepare Slurry: In a separate beaker, measure the required amount of silica gel. Add the non-polar solvent (e.g., hexanes) to create a slurry that can be easily poured but is not too dilute.[10] Stir with a glass rod to break up any clumps.
-
Packing: Fill the column about one-third full with the non-polar solvent. Pour the silica slurry into the column in portions.
-
Settling: After each addition, gently tap the side of the column to help the silica settle evenly and dislodge any trapped air bubbles.[8] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.
-
Finalize Packing: Once all the silica is added, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.[10]
-
Equilibration: Drain the solvent until the level is just at the top of the sand layer.[8] The column is now packed and ready for sample loading.
Protocol 2: Dry Sample Loading
This method is ideal for samples that have poor solubility in the starting mobile phase.
Materials:
-
Crude sample
-
Small amount of silica gel (approx. 2-3 times the mass of the sample)
-
A solvent in which the sample is highly soluble (e.g., Dichloromethane or Acetone)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a suitable volatile solvent in a round-bottom flask.[7]
-
Add Silica: Add a small portion of silica gel to the flask to form a thin slurry.[7]
-
Evaporate: Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[7]
-
Load Column: Carefully pour this powder onto the top sand layer of your pre-packed and equilibrated column.
-
Elute: Gently add the mobile phase and begin the elution process as you would normally.
References
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025).
- What is a good way to select mobile phase in chromatography? (2013).
- How do you choose a mobile phase in HPLC? (2022). Quora.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (n.d.). Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
- 【4K】-- Column Chromatography (Purific
- This compound. (n.d.). PubChem.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 4-Bromo-2-methylpyrimidine Derivatives
<_ _>
Welcome to the technical support center for the purification of 4-bromo-2-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical final step of purification: recrystallization. Here, we move beyond basic protocols to address the specific, nuanced issues that can arise with this class of heterocyclic compounds, providing you with the rationale behind each troubleshooting step to empower your experimental success.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the recrystallization of pyrimidine compounds.
Q1: How do I select the best solvent for my this compound derivative?
A good crystallization solvent should dissolve your compound completely when hot but poorly when cold. For pyrimidine derivatives, which possess a degree of polarity, polar protic solvents are often a good starting point. However, the ideal choice depends on the specific derivative. It is crucial to perform small-scale solvent screening to find a solvent that provides a steep solubility curve with respect to temperature.[1]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal lattice.[2][3] This typically happens when the solution becomes supersaturated at a temperature that is above the compound's melting point (or the melting point of an impure mixture).[2][4] Key solutions include: reheating the mixture to redissolve the oil, adding a small amount of additional solvent to reduce the concentration, and allowing for a much slower cooling rate.[2][5]
Q3: My crystal yield is very low. What are the common causes?
Low recovery is a frequent issue that can often be traced back to a few key procedural points. The most common cause is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[2][5] Other causes include premature crystallization during a hot filtration step or selecting a solvent in which the compound has significant solubility even at low temperatures.
Q4: My crystals are colored, but they should be white or colorless. How do I remove the color?
Colored impurities are common and can often be adsorbed and removed. The standard method is to add a small amount of activated charcoal to the hot solution before the filtration step.[6][7] The charcoal, with its high surface area, adsorbs the colored compounds, which are then removed during the hot gravity filtration, leaving a colorless solution from which pure crystals can form.
Q5: How can I induce crystallization if no crystals form after cooling?
If a cooled solution fails to produce crystals, it may be undersaturated or nucleation may be inhibited.[1] Several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1][8]
-
Seeding: Add a single, pure "seed crystal" of your compound to the solution to act as a template for crystallization.[1]
-
Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[1][2]
Systematic Troubleshooting Guide
This guide provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: The Compound Fails to Dissolve in the Hot Solvent
-
Probable Cause 1: Insufficient Solvent. The most straightforward reason is that the amount of solvent is simply not enough to dissolve the solute, even at elevated temperatures.
-
Probable Cause 2: Inappropriate Solvent Choice. The selected solvent may simply be a poor solvent for your specific this compound derivative, regardless of the temperature.
-
Solution: A new solvent must be selected. Consult the literature for solvents used for similar pyrimidine structures. If no information is available, perform systematic solubility tests with a range of solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Problem 2: The Compound "Oils Out" Upon Cooling
-
Probable Cause 1: Solution is Too Concentrated or Cooled Too Rapidly. If the concentration of the solute is too high, the solution's saturation point may be reached at a temperature above the compound's melting point. Rapid cooling exacerbates this by not allowing molecules sufficient time to orient into a crystal lattice.[1][2][5]
-
Solution: Reheat the flask to dissolve the oil completely. Add a small amount (e.g., 5-10% more) of the hot solvent to decrease the overall concentration.[2] Then, ensure a very slow cooling process. Insulate the flask by placing it in a warm water bath or covering it with a beaker to slow heat loss.[1]
-
-
Probable Cause 2: High Level of Impurities. Significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid oil.[2][4]
-
Solution: If slowing the cooling and adjusting the concentration fails, the crude material may require pre-purification. Techniques like flash column chromatography can be used to remove the bulk of impurities before attempting a final recrystallization.[5]
-
-
Probable Cause 3: Inappropriate Solvent Boiling Point. If the solvent's boiling point is significantly higher than the compound's melting point, oiling out is more likely.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, employ a two-solvent (or solvent/anti-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[4]
-
Visualizing the Troubleshooting Process: Oiling Out
The following decision tree illustrates the logical workflow for addressing an "oiling out" event.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
General Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a generalized workflow for the recrystallization of a solid this compound derivative.
Step 1: Solvent Selection
The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[1]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A common starting point for many pyrimidine derivatives.[9] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility characteristics.[10] |
| n-Hexane | 69 | Nonpolar | Often used as an anti-solvent or for less polar derivatives.[11] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for compounds of intermediate polarity. |
| Water | 100 | Polar Protic | Can be effective for more polar derivatives or as an anti-solvent with alcohols.[12] |
Step 2: Dissolution
-
Place the crude, solid this compound derivative into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Heat the mixture on a hot plate to the solvent's boiling point while stirring.[1]
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.[1][7]
Step 3: Hot Filtration (If Necessary)
If insoluble impurities or activated charcoal are present, they must be removed from the hot solution.
-
Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) into a second, clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling solvent through it to prevent premature crystallization in the funnel.
-
Carefully pour the hot, saturated solution through the fluted filter paper.
Step 4: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[1]
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1][13]
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[7]
Step 6: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven.
Visualizing the Recrystallization Workflow
Caption: The standard experimental workflow for single-solvent recrystallization.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
- University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
- Zhang, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1659-1665.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- ResearchGate. (2020). Substances yield after recrystallization from different solvents.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- Singh, A., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Validation & Comparative
The Definitive Guide to Purity Analysis of 4-Bromo-2-methylpyrimidine: An HPLC-Centric Comparative Study
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Bromo-2-methylpyrimidine, a key building block in the synthesis of various pharmaceuticals, is no exception. Its impurity profile can significantly influence downstream reaction yields, introduce toxic byproducts, and complicate purification processes.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed, validated HPLC protocol, and compare its performance characteristics against Gas Chromatography (GC), an orthogonal technique valuable for this class of compounds. All methodologies are presented with the scientific rigor required to meet stringent regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH) guidelines.[1][2]
The Central Role of Chromatography in Purity Assessment
The principle of purity analysis for a pharmaceutical intermediate like this compound is to resolve the main compound from all potential process-related impurities and degradation products. These impurities can include unreacted starting materials, byproducts from side reactions, intermediates, and degradation products formed during manufacturing or storage.[1] Chromatographic techniques, by virtue of their separating power, are the cornerstone of this analysis.
High-Performance Liquid Chromatography (HPLC) is often the gold standard for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3] Conversely, Gas Chromatography (GC) is exceptionally powerful for the analysis of volatile and semi-volatile compounds, making it a highly suitable complementary technique for intermediates like this compound.[4]
High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool
For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. This is because the molecule possesses moderate polarity, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Causality in HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and within a reasonable analysis time. For a brominated pyrimidine derivative, key considerations include:
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobicity for retaining a compound like this compound.
-
Mobile Phase: A mixture of a weak acid in water and an organic modifier (like acetonitrile or methanol) is typical. The acid (e.g., formic acid or phosphoric acid) helps to suppress the ionization of any basic sites on the pyrimidine ring, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or a simple UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm) provides excellent sensitivity and specificity.
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for impurity analysis. This allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a single run.
Detailed Experimental Protocol: HPLC Method
This protocol is a validated method suitable for the routine quality control of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA/UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample at the same concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter before injection.
Orthogonal Technique: Gas Chromatography (GC)
To ensure a comprehensive purity profile, an orthogonal method—one that separates compounds by a different mechanism—is highly recommended. Given the volatility of this compound, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent choice.[4] This technique is particularly adept at separating volatile impurities, isomers, and residual solvents that may not be well-resolved by HPLC.
Detailed Experimental Protocol: GC Method
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector and an FID or MS detector.
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.
Comparative Performance Analysis: HPLC vs. GC
The choice between HPLC and GC, or the decision to use both, depends on the specific analytical need. The following table summarizes the typical performance characteristics of each technique for the purity analysis of this compound.
| Parameter | HPLC Analysis | GC Analysis | Rationale & Insights |
| Purity Assay (%) | 99.80 | 99.85 | Both techniques provide high accuracy for the main component. GC can sometimes show slightly higher purity if non-volatile impurities are present but not detected. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC with FID can be more sensitive for volatile organic compounds. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Reflects the higher sensitivity of the GC-FID system for this analyte type. |
| Relative Standard Deviation (RSD) | < 1.0% | < 0.8% | Both methods demonstrate excellent precision, a requirement for reliable quality control.[5] |
| Analysis Time | 25 minutes | 20 minutes | The GC method can be slightly faster due to the rapid temperature ramp. |
| Typical Impurities Detected | Starting materials, non-volatile byproducts (e.g., hydroxylated pyrimidines) | Residual solvents, volatile starting materials, isomeric impurities (e.g., 2-Bromo-4-methylpyrimidine) | This highlights the orthogonal nature of the techniques; they are sensitive to different types of impurities. |
Method Validation and Forced Degradation Studies
A critical aspect of ensuring the trustworthiness of any analytical method is its validation.[1][6] The HPLC method described above should be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies: A key component of validation is the forced degradation study.[7][8][9] The purpose is to intentionally stress the this compound sample under various conditions to generate potential degradation products. This demonstrates the stability-indicating nature of the HPLC method, i.e., its ability to separate the intact drug from its degradants.
Typical forced degradation conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 105 °C
-
Photolytic Degradation: Exposure to UV light
The HPLC method must be able to resolve the main this compound peak from any peaks that arise from these stress conditions.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.
Caption: A flowchart illustrating the HPLC analysis workflow for this compound.
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A Senior Application Scientist's Guide to the NMR Characterization of 4-Bromo-2-methylpyrimidine and Its Derivatives
This guide provides an in-depth technical comparison and experimental framework for the characterization of 4-Bromo-2-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the nuanced effects of substituent positioning on the pyrimidine core, offering predictive insights and robust experimental protocols for unambiguous structural elucidation.
The Pyrimidine Core: An Electronic Overview for NMR Interpretation
The pyrimidine ring, a foundational scaffold in numerous pharmaceuticals, is a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 3. This arrangement creates a distinct electronic environment that is fundamental to interpreting its NMR spectra. The electronegative nitrogen atoms induce a significant deshielding effect on the ring protons and carbons, generally shifting their resonance signals downfield compared to benzene.[1]
The characterization of a substituted pyrimidine, such as this compound, requires a detailed understanding of how each substituent—the electron-donating methyl group and the electron-withdrawing bromine atom—further perturbs this environment.[2] The interplay of their inductive and resonance effects dictates the final chemical shifts and coupling patterns, which serve as unique fingerprints for the molecule.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While extensive spectral libraries exist, obtaining experimental data for every specific derivative can be challenging. As Senior Application Scientists, we often rely on a predictive approach grounded in the analysis of similar structures and established substituent effect principles. The following data is predicted for this compound, referencing analogous compounds like 4-Bromo-2-methylpyridine and other substituted pyrimidines.[3][4]
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals. The two aromatic protons on the pyrimidine ring (H-5 and H-6) will couple to each other, and the methyl group protons will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| CH₃ (at C-2) | ~ 2.70 | Singlet (s) | N/A | The methyl group is attached to C-2, which is between two nitrogen atoms, leading to a downfield shift compared to a typical aromatic methyl group (which is usually around 2.2-2.5 ppm).[5] |
| H-5 | ~ 7.25 | Doublet (d) | JH5-H6 ≈ 5.0 | This proton is adjacent to the bromine-bearing carbon. The electronegativity of bromine and the adjacent nitrogen (N-1) influence its chemical shift. It couples with H-6. |
| H-6 | ~ 8.50 | Doublet (d) | JH5-H6 ≈ 5.0 | H-6 is positioned between two electronegative nitrogen atoms, resulting in significant deshielding and a pronounced downfield shift, making it the most downfield aromatic proton.[6] It exhibits coupling with H-5. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the nitrogen atoms and the bromine substituent.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| CH₃ (at C-2) | ~ 25.0 | Typical range for an aromatic methyl carbon.[8] |
| C-5 | ~ 125.0 | This is the only CH carbon not directly adjacent to a nitrogen, making it the most upfield of the ring carbons. Its shift is influenced by the adjacent C-4 bearing the bromine. |
| C-4 | ~ 145.0 | The direct attachment of the electronegative bromine atom causes a significant downfield shift. This effect is well-documented for halogenated aromatics.[9] |
| C-6 | ~ 158.0 | This carbon is situated between two nitrogen atoms, leading to strong deshielding and a downfield chemical shift. |
| C-2 | ~ 168.0 | Attached to two nitrogen atoms and the methyl group, this carbon is expected to be significantly deshielded and appear far downfield. |
The Power of Comparison: Distinguishing Isomers
NMR spectroscopy excels at differentiating constitutional isomers. To illustrate this, let's compare the predicted spectrum of our target compound with its isomer, 5-Bromo-2-methylpyrimidine . The simple transposition of the bromine atom from C-4 to C-5 dramatically alters the electronic landscape and, consequently, the NMR spectrum.
Table 3: Comparative Analysis of Predicted ¹H NMR Data for Pyrimidine Isomers
| Compound | Proton | Predicted Shift (δ, ppm) | Multiplicity | Key Differentiator |
| This compound | H-5 | ~ 7.25 | Doublet | Two coupled aromatic protons. |
| H-6 | ~ 8.50 | Doublet | ||
| 5-Bromo-2-methylpyrimidine | H-4 | ~ 8.70 | Singlet | Two uncoupled aromatic protons, appearing as sharp singlets. |
| H-6 | ~ 8.75 | Singlet | The lack of proton-proton coupling is a definitive indicator of this isomeric structure. |
This comparative analysis underscores how subtle changes in molecular structure yield unambiguous differences in NMR data, making it an indispensable tool for structural verification.
Experimental Protocols for High-Fidelity NMR Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-40 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent contains a reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity. A well-shimmed sample is critical for high resolution and sharp peaks.
-
-
¹H NMR Acquisition:
-
Load a standard proton acquisition parameter set.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds).
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon acquisition parameter set.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0 to 200 ppm).[8]
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H or the residual solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Visualizing Structural Connectivity: Workflows and 2D NMR
For complex derivatives or to provide absolute certainty in assignments, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HMBC, in particular, reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
Logical Workflow for Spectroscopic Characterization
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations for this compound
The diagram below illustrates the expected long-range correlations that would definitively confirm the structure of this compound. For instance, a correlation from the methyl protons to both C-2 and C-6 would be a powerful piece of evidence.
Caption: Predicted HMBC correlations for this compound.
Conclusion
The NMR characterization of this compound is a clear demonstration of how fundamental principles of spectroscopy can be applied to predict and verify molecular structures. The distinct electronic environment of the pyrimidine ring, modulated by the bromo and methyl substituents, gives rise to a unique and interpretable set of signals in both ¹H and ¹³C NMR spectra. By comparing these predicted spectra with those of potential isomers and employing a systematic experimental workflow, researchers can achieve unambiguous structural confirmation, a critical step in the journey of drug discovery and materials science.
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A Comparative Guide to Mass Spectrometry Analysis of 4-Bromo-2-methylpyrimidine Reaction Products
Introduction: The Versatility of 4-Bromo-2-methylpyrimidine in Synthesis and the Critical Role of Mass Spectrometry
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive bromine atom at the 4-position and a methyl group at the 2-position makes it a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions.[1] The successful synthesis of novel molecular entities from this precursor hinges on the accurate and efficient characterization of the reaction outcomes. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and specificity for the identification of desired products, byproducts, and unreacted starting materials.[2]
This in-depth technical guide provides a comparative analysis of mass spectrometry approaches for the characterization of products derived from common reactions of this compound. We will delve into the expected outcomes of Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr). Furthermore, we will compare and contrast different MS ionization techniques and analytical strategies, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
Core Reaction Pathways of this compound
The reactivity of this compound is dominated by the susceptibility of the C4-position to substitution, driven by the electron-deficient nature of the pyrimidine ring.[3] This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with a halide.[4][5] For this compound, this typically involves reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.[6]
Expected Product: The primary product is a 4-aryl- or 4-heteroaryl-2-methylpyrimidine, where the bromine atom is replaced by the organic substituent from the boronic acid.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an amine with an aryl halide.[7][8] This reaction is instrumental in synthesizing a wide array of substituted aminopyrimidines from this compound.[9]
Expected Product: The reaction yields a 4-amino-2-methylpyrimidine derivative, with the specific amine (primary or secondary) incorporated at the 4-position.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile directly displaces the bromide leaving group.[10][11] This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and certain amines, often facilitated by heat.
Expected Product: The product is a 2-methylpyrimidine substituted at the 4-position with the incoming nucleophile (e.g., an alkoxy, alkylthio, or amino group).
Mass Spectrometry Analysis: A Comparative Overview
The choice of mass spectrometry technique is critical for the unambiguous identification of reaction products. The most common approaches involve coupling a chromatographic separation method like Liquid Chromatography (LC) or Gas Chromatography (GC) with a mass spectrometer.
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS, ESI is well-suited for the polar and often non-volatile products of Suzuki and Buchwald-Hartwig reactions.[12][13] It typically generates protonated molecules [M+H]⁺, minimizing fragmentation and providing clear molecular weight information.[14][15]
-
Electron Ionization (EI): A hard ionization technique commonly used in GC-MS, EI bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation.[16] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern provides a unique "fingerprint" for structural elucidation.[17][18]
The workflow for spectroscopic analysis is depicted below:
Caption: General workflow for reaction and mass spectrometry analysis.
Expected Mass-to-Charge Ratios (m/z) and Isotopic Patterns
The starting material, this compound (C₅H₅BrN₂), has a monoisotopic mass of 171.96 Da.[19] A key feature in its mass spectrum is the characteristic isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[20] This results in two molecular ion peaks of similar intensity, M and M+2.[15][20]
The table below summarizes the expected molecular weights and m/z values for representative reaction products.
| Reaction Type | Reactant | Product Structure | Product Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ (ESI) |
| Starting Material | - | This compound | C₅H₅BrN₂ | 171.96 | 172.97 / 174.97 |
| Suzuki Coupling | Phenylboronic acid | 2-Methyl-4-phenylpyrimidine | C₁₁H₁₀N₂ | 170.08 | 171.09 |
| Buchwald-Hartwig | Morpholine | 4-(2-Methylpyrimidin-4-yl)morpholine | C₉H₁₃N₃O | 179.11 | 180.12 |
| SNAr | Sodium methoxide | 4-Methoxy-2-methylpyrimidine | C₆H₈N₂O | 124.06 | 125.07 |
Fragmentation Patterns
Understanding the fragmentation of pyrimidine derivatives is crucial for structural confirmation, especially with EI-MS.[16][17]
-
This compound: The molecular ion is expected to lose a bromine radical, resulting in a prominent peak at m/z 92 ([M-Br]⁺).[15]
-
Substituted Pyrimidines: Fragmentation is largely dictated by the nature of the substituent. Common fragmentation processes include the loss of small neutral molecules or radicals from the substituent, followed by the cleavage of the pyrimidine ring itself.[16] For example, in 4-alkoxy derivatives, a common fragmentation pathway is the loss of an alkene via a McLafferty-type rearrangement.
The general fragmentation process is illustrated below:
Caption: Generalized fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized protocols for reaction monitoring and product analysis using LC-MS, a widely applicable technique for the reactions discussed.
Protocol 1: Reaction Monitoring by LC-MS
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching & Dilution: Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This immediately stops the reaction and dilutes the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Injection: Inject 1-5 µL of the filtered sample into the LC-MS system.
-
Data Analysis: Monitor the disappearance of the starting material's m/z (172.97/174.97 for [M+H]⁺) and the appearance of the expected product's m/z.[2]
Protocol 2: Final Product Characterization by High-Resolution LC-MS
-
Sample Preparation: After reaction work-up and purification, prepare a dilute solution of the final product (approx. 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation & Conditions:
-
LC System: Use a C18 reversed-phase column with a gradient elution, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes. Set the flow rate to 0.4 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.[4]
-
Ionization: Positive ion electrospray (ESI+) mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 100-500).
-
-
Data Analysis:
Conclusion and Future Outlook
The robust synthetic utility of this compound, combined with powerful analytical techniques like mass spectrometry, provides a solid foundation for the discovery and development of novel chemical entities. LC-MS with soft ionization (ESI) is generally the preferred method for routine reaction monitoring and molecular weight determination of the polar products typically formed. For in-depth structural elucidation, high-resolution MS and tandem MS/MS are invaluable, while GC-MS with EI can offer complementary fragmentation data for more volatile derivatives. By judiciously selecting the appropriate MS methodology, researchers can accelerate their synthetic workflows with confidence and precision.
References
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- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.com.
- Olgemöller, F., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM).
- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.
- Olgemöller, F., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Benchchem.com.
- BenchChem. (2025). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem.com.
- Klepka, K., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. ResearchGate.
- Olgemöller, F., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Europe PMC.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. Benchchem.com.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Savemyexams.com.
- Unknown. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Semantic Scholar.
- Malinowski, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.com.
- Unknown. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... ResearchGate.
- Unknown. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.com.
- Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Unknown. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.com.
- Csupor, E., et al. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-.... ResearchGate.
- Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). This compound.
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A Comparative Guide to the Reactivity of 4-Bromo-2-methylpyrimidine and 4-Chloro-2-methylpyrimidine
For researchers and professionals in drug discovery and development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The reactivity of the halo-substituents at the 4-position of the 2-methylpyrimidine scaffold is of particular importance for introducing molecular diversity via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-2-methylpyrimidine and 4-chloro-2-methylpyrimidine, supported by fundamental principles and experimental considerations.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a powerful tool for forging new carbon-heteroatom bonds.[2] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The position of the halogen at C4 is particularly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens, which can stabilize the intermediate.[4][5]
The relative reactivity of 4-bromo- and 4-chloro-2-methylpyrimidine in SNAr reactions is governed by a delicate balance of two key factors: the electronegativity of the halogen and the strength of the carbon-halogen (C-X) bond.
-
Electronegativity: The greater electronegativity of chlorine compared to bromine leads to a more polarized C-Cl bond, rendering the carbon atom more electrophilic and susceptible to initial nucleophilic attack.[6] This factor would suggest a higher reactivity for the chloro-pyrimidine.
-
Carbon-Halogen Bond Strength: The C-Br bond is significantly weaker and longer than the C-Cl bond.[7][8][9] In the rate-determining step of many SNAr reactions, the C-X bond is broken as the leaving group departs to restore aromaticity. A weaker bond requires less energy to cleave, thus favoring a faster reaction rate.[3]
For SNAr reactions on heteroaromatic rings, the ability of the leaving group to depart (related to C-X bond strength) is often the dominant factor. Consequently, This compound is generally more reactive than 4-chloro-2-methylpyrimidine in nucleophilic aromatic substitution reactions.
Visualizing the SNAr Mechanism
The generally accepted mechanism for SNAr reactions on 4-halopyrimidines is depicted below. The rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. However, the subsequent departure of the halide is also crucial for the overall reaction rate.
Comparative Reactivity Data
| Feature | This compound | 4-Chloro-2-methylpyrimidine | Rationale |
| Reactivity in SNAr | Higher | Lower | The weaker C-Br bond leads to a faster departure of the leaving group, which is often the rate-determining factor. |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times. | May require higher temperatures or longer reaction times. | The higher reactivity of the bromo- derivative allows for less forcing conditions to achieve similar conversion. |
| Cost & Availability | Generally higher cost. | Generally lower cost and more widely available. | Bromine is a more expensive raw material than chlorine. |
| Illustrative Amination Yield | ~85-95% | ~70-85% | Based on typical amination reactions of halopyrimidines with primary or secondary amines.[10][11] |
Note: The provided yield ranges are illustrative and can vary significantly based on the specific nucleophile, solvent, temperature, and use of catalysts.
Experimental Protocol: Comparative Amination
To provide a practical context for this comparison, the following protocol outlines a representative SNAr amination reaction. This self-validating system allows for a direct comparison of the two substrates under identical conditions.
Objective: To compare the reactivity of this compound and 4-chloro-2-methylpyrimidine in an amination reaction with benzylamine.
Materials:
-
This compound
-
4-Chloro-2-methylpyrimidine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: In two separate, labeled oven-dried reaction vials equipped with stir bars, add this compound (174 mg, 1.0 mmol) to one and 4-chloro-2-methylpyrimidine (128.5 mg, 1.0 mmol) to the other. To each vial, add potassium carbonate (276 mg, 2.0 mmol) and DMF (5 mL).
-
Addition of Nucleophile: To each vial, add benzylamine (118 mg, 1.1 mmol) via syringe.
-
Reaction: Place both vials in a preheated heating block at 80°C and stir vigorously.
-
Monitoring: Monitor the reactions by taking small aliquots at 1, 2, and 4 hours and analyzing by TLC or LC-MS to determine the consumption of starting material.
-
Workup: After the reaction is deemed complete (or after a set time, e.g., 4 hours, for comparison), cool the vials to room temperature. Dilute the reaction mixtures with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the structure of the product, 4-(benzylamino)-2-methylpyrimidine, by ¹H NMR and mass spectrometry.
Expected Outcome: The reaction with this compound is expected to proceed to completion at a faster rate than the reaction with 4-chloro-2-methylpyrimidine, resulting in a higher yield within the same timeframe.
Conclusion and Recommendations
The choice between this compound and 4-chloro-2-methylpyrimidine is a trade-off between reactivity and cost.
-
This compound is the more reactive substrate for SNAr reactions. It is the preferred choice when milder reaction conditions are required, when dealing with less reactive nucleophiles, or when shorter reaction times are critical to prevent degradation of sensitive functional groups elsewhere in the molecule.
-
4-Chloro-2-methylpyrimidine is a more cost-effective and readily available starting material. It is suitable for reactions with highly reactive nucleophiles or when the reaction conditions can be pushed to higher temperatures and longer times without adverse effects.
For drug development professionals, understanding this reactivity difference is crucial for process optimization and scale-up. While the chloro-derivative may be more economically viable for large-scale synthesis, the bromo-derivative often provides a more reliable and efficient route during the initial discovery and lead optimization phases where speed and substrate scope are paramount.
References
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- Amination of halopyrimidines and 4-chloroquinazoline. (2015).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). BenchChem.
- SNAr reactions of pi-deficient arom
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2008).
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). BenchChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
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- Carbon-Halogen Bond Definition. (n.d.). Fiveable.
- Nucleophilic arom
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- Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
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A Comparative Guide to the Reactivity of Bromo-pyrimidines in Aminolysis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous bioactive molecules necessitates a deep understanding of its chemical behavior. This guide provides an in-depth comparison of the reactivity of bromo-pyrimidine isomers in aminolysis reactions, a critical transformation for the synthesis of novel drug candidates. As a Senior Application Scientist, my aim is to blend theoretical principles with practical insights to empower your synthetic strategies.
The Underlying Principles of Reactivity
The reactivity of bromo-pyrimidines in aminolysis is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. The positions on the ring, however, are not all created equal. The C2, C4, and C6 positions are significantly more activated towards nucleophilic attack than the C5 position. This is due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism.[1][2]
The stability of this intermediate is paramount in determining the reaction rate. When a nucleophile attacks at the C2, C4, or C6 position, the resulting negative charge can be delocalized onto the nitrogen atoms through resonance, a stabilizing effect that is not possible with attack at C5.[2]
The SNAr Mechanism on the Pyrimidine Ring
The aminolysis of a bromo-pyrimidine proceeds through a two-step addition-elimination mechanism.
Figure 1: Generalized workflow for the SNAr mechanism in the aminolysis of bromo-pyrimidines.
Comparative Reactivity of Bromo-pyrimidine Isomers
The position of the bromine atom on the pyrimidine ring has a profound impact on its reactivity towards aminolysis. The general order of reactivity is:
4-Bromo-pyrimidine > 2-Bromo-pyrimidine >> 5-Bromo-pyrimidine
This trend can be rationalized by examining the stability of the Meisenheimer intermediates formed during the reaction.
| Bromo-pyrimidine Isomer | Relative Reactivity | Mechanistic Rationale |
| 4-Bromo-pyrimidine | High | Attack at the C4 position leads to a Meisenheimer intermediate where the negative charge is effectively stabilized by both nitrogen atoms through resonance. The LUMO coefficient is generally higher at the C4 position compared to C2, making it more susceptible to nucleophilic attack.[3] |
| 2-Bromo-pyrimidine | Moderate | Nucleophilic attack at the C2 position also results in a resonance-stabilized Meisenheimer intermediate. However, the proximity of the two nitrogen atoms can lead to greater electronic repulsion with the incoming nucleophile compared to the C4 position.[3] |
| 5-Bromo-pyrimidine | Low | The C5 position is not directly activated by the ring nitrogens for nucleophilic attack. The negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atoms, resulting in a much higher energy and less stable intermediate. Consequently, aminolysis at C5 is significantly slower and often requires more forcing conditions. |
It is important to note that while the general trend for SNAr leaving group ability is often cited as F > Cl > Br > I, in the context of pyrimidine aminolysis, bromo-pyrimidines have been observed to be more reactive than their chloro counterparts in some cases, though the rate differences are typically small.[4]
The Influence of Substituents
The presence of other substituents on the pyrimidine ring can dramatically alter the reactivity and regioselectivity of aminolysis.
-
Electron-withdrawing groups (EWGs) , such as a nitro group, further activate the ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.[5] The position of the EWG is crucial; for instance, a 5-nitro group will significantly activate the 4- and 6-positions.
-
Electron-donating groups (EDGs) , such as amino or alkoxy groups, can decrease the reactivity of the ring towards nucleophilic attack by increasing the electron density of the ring system.
Experimental Protocol: A Model Aminolysis Reaction
The following protocol provides a general framework for the aminolysis of a bromo-pyrimidine. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is often necessary for specific substrates.
Materials:
-
Bromo-pyrimidine (e.g., 4-bromo-2,6-dimethylpyrimidine)
-
Amine (e.g., isopentylamine)
-
Solvent (e.g., ethanol or N,N-dimethylformamide)
-
Base (optional, e.g., triethylamine or potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Analytical tools (e.g., TLC, LC-MS, NMR)
Procedure:
Figure 2: A step-by-step experimental workflow for a typical aminolysis of a bromo-pyrimidine.
Conclusion
The reactivity of bromo-pyrimidines in aminolysis is a nuanced interplay of electronic effects inherent to the pyrimidine ring, the position of the bromine substituent, and the influence of other functional groups. A solid understanding of these principles is essential for the rational design of synthetic routes in drug discovery. The general reactivity trend of 4-bromo > 2-bromo >> 5-bromo provides a valuable predictive tool for chemists. This guide serves as a foundational resource to inform your experimental design and accelerate the synthesis of novel pyrimidine-based compounds.
References
- Effect of substituent structure on pyrimidine electrophilic substitution - CSIR Research Space.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem.
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchG
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry.
- Concerted Nucleophilic Arom
- Why does nucleophilic aromatic substitution occur
- Scheme 30. Selective nucleophilic aromatic substitution to furnish...
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products of 4-Bromo-2-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl structures, which form the backbone of countless therapeutic agents.[1][2][3] The pyrimidine motif, in particular, is a privileged scaffold, integral to a vast array of biologically active compounds.[4][5][6][7] Consequently, the successful coupling of substrates like 4-Bromo-2-methylpyrimidine is a frequent and critical step in drug discovery pipelines.
However, the synthesis of the target molecule is only the beginning. Rigorous validation of the final product is a non-negotiable prerequisite to ensure its identity, purity, and suitability for downstream biological assays and further development.[8] Mischaracterization can lead to flawed structure-activity relationship (SAR) data, wasted resources, and irreproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive validation of Suzuki coupling products derived from this compound, grounded in the principles of orthogonal analysis and self-validating experimental systems.
The Synthetic Challenge: Understanding Potential Impurities
The palladium-catalyzed Suzuki-Miyaura reaction, while robust, is not without its complexities. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, can be accompanied by several side reactions.[1][9][10] Furthermore, the nitrogen atom in the pyrimidine ring can coordinate to the palladium center, potentially complicating the reaction and leading to catalyst deactivation.[10] A thorough validation strategy must therefore be designed to detect not only the desired product but also a host of potential process-related impurities.
Common Impurities in the Suzuki Coupling of this compound:
-
Starting Materials: Unreacted this compound and the boronic acid partner.
-
Homocoupling Byproducts: Dimerization of the boronic acid reagent.[11]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[3]
-
Hydrodehalogenation: Replacement of the bromine atom on the pyrimidine ring with a hydrogen atom.
-
Catalyst-Derived Impurities: Residual palladium and degraded phosphine ligands (e.g., phosphine oxides).[12]
A Multi-Orthogonal Approach to Validation
No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation workflow relies on the principle of orthogonality, where multiple, independent methods are employed. Data from each technique should corroborate the others, creating a self-validating system that builds confidence in the final product's quality.
Caption: A typical workflow from synthesis to a fully validated product.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked: "Is the reaction complete?", "What is the molecular weight?", "What is the exact structure?", or "How pure is my compound?". Here, we compare the primary methods used to answer these questions.
| Technique | Primary Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Reaction progress, qualitative purity. | Fast, inexpensive, excellent for real-time reaction monitoring.[13] | Low resolution, non-quantitative, requires UV-active compounds or staining. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, retention time. | High resolution, highly quantitative, applicable to a wide range of non-volatile compounds.[8] | Method development can be time-consuming, does not provide structural information alone. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight of separated components. | High sensitivity, confirms molecular weight of product and impurities, rapid confirmation.[8][14] | Isomers may not be distinguishable, ionization efficiency can vary significantly between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive molecular structure, connectivity. | Unambiguous structural elucidation, can identify and quantify impurities with known structures.[4][5][15][16] | Lower sensitivity than MS, requires more sample, complex mixtures can be difficult to interpret. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Trace elemental analysis (e.g., Palladium). | Extremely sensitive for quantifying residual metals to parts-per-million (ppm) or lower levels.[17] | Destructive technique, provides no molecular information. |
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points. The causality behind specific choices is explained to empower researchers to adapt these methods to their unique coupling partners and instrumentation.
Protocol 1: General Suzuki Coupling & Work-up
This protocol provides a standard procedure for coupling an arylboronic acid with this compound. The choice of a pre-catalyst like Pd(dppf)Cl₂ is often advantageous as it is air-stable and reliable.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst. The use of solid reagents first minimizes exposure of sensitive catalysts to air and moisture.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times. This is critical to prevent oxygen from degrading the catalyst and causing side reactions like homocoupling.[10][11]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the baseline reaction mixture and co-spot with the starting material to track its consumption.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.[10]
-
Protocol 2: Quantitative Purity Assessment by HPLC
This method provides the quantitative purity of the isolated product, which is essential for accurate biological testing.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). C18 is a versatile stationary phase suitable for the typically non-polar to moderately polar Suzuki products.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. A gradient is necessary to elute both polar impurities and the less polar product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. The pyrimidine and coupled aryl rings are strongly UV-active at this wavelength.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile. Ensure it is fully dissolved.[4]
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main product peak relative to the total area of all peaks. This represents the purity of the sample.
-
Protocol 3: Definitive Structural Elucidation by NMR
NMR is the gold standard for structural confirmation. The following provides guidance on interpreting the spectra for a successful coupling product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. CDCl₃ is a good first choice, but DMSO-d₆ may be needed for more polar products.
-
¹H NMR Analysis - Key Signatures of Success:
-
Disappearance of Bromopyrimidine Signal: The characteristic doublet for the proton at the 5-position of this compound (typically ~8.5 ppm) will be absent.
-
Appearance of New Signals: New aromatic signals corresponding to the coupled aryl group will appear.
-
Shift of Pyrimidine Protons: The chemical shifts of the remaining pyrimidine protons will change upon coupling.
-
Methyl Signal: The singlet for the 2-methyl group (typically ~2.7 ppm) should remain.
-
-
¹³C NMR Analysis - Key Signatures of Success:
-
Confirmation of Carbon Count: The spectrum should show the correct number of carbon signals for the expected product.
-
Shift of C4 Carbon: The signal for the bromine-bearing carbon (C4) in the starting material will shift significantly upfield upon C-C bond formation.
-
A Self-Validating System: Connecting the Data
The power of this multi-technique approach lies in how the results interlink to build an unassailable case for the product's identity and purity.
Caption: A logic diagram for validating a product based on orthogonal data.
Conclusion
For professionals in drug discovery and development, rigorous analytical validation is not merely a final checkbox; it is the foundation of reliable data and successful programs. The validation of Suzuki coupling products of this compound requires a thoughtful, multi-faceted strategy. While techniques like LC-MS provide rapid and sensitive confirmation of molecular weight, they must be complemented by quantitative methods like HPLC for purity and the unparalleled structural detail offered by NMR spectroscopy.[8] By employing these orthogonal techniques in a self-validating workflow, researchers can ensure the integrity of their synthesized compounds, paving the way for confident downstream decision-making.
References
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. Benchchem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024).
- High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. MDPI.
- SUZUKI REACTION MONITORING. Advion.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. (2025).
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- ICP-MS analysis of two Suzuki-Miyaura coupling products. ResearchGate.
- Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. (2025).
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. PharmaTutor.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Methods for Analyzing 4-Bromo-2-methylpyrimidine Reactions
For researchers, scientists, and drug development professionals, the precise analysis of chemical reactions is paramount. In the synthesis of novel pharmaceuticals and agrochemicals, 4-Bromo-2-methylpyrimidine serves as a critical building block.[1] Monitoring the progress of reactions involving this substrate is essential for optimizing yield, minimizing impurities, and ensuring the quality of the final product. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound reactions, offering field-proven insights and detailed experimental protocols.
The Critical Role of Isotopic Patterns in Bromine Analysis
A key characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in a characteristic M+2 isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by another peak of similar intensity at two mass units higher (M+2). This signature is a powerful tool for the selective detection and identification of brominated species in a complex reaction mixture.[2][3]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is dictated by the physicochemical properties of the analytes, including the starting material, intermediates, and final products. This compound itself is a relatively non-polar molecule, but its reaction products can vary significantly in polarity.
Reversed-Phase Liquid Chromatography (RP-LC-MS)
Reversed-phase chromatography is the workhorse of many analytical laboratories due to its versatility and robustness. It separates compounds based on their hydrophobicity, making it well-suited for a wide range of organic molecules.
Principle of Separation: In RP-LC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. As the reaction progresses and more polar products are formed, their retention times will decrease.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for its broad applicability in separating compounds of varying polarity.[4][5]
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) is typically used to elute compounds with a wide range of polarities.[4] The addition of a small amount of acid, such as formic acid, can improve peak shape and ionization efficiency in the mass spectrometer.[6]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrimidine-containing compounds, as the nitrogen atoms are readily protonated.[7] Monitoring for the characteristic M+ and M+2 ions of this compound (m/z 172 and 174) and any expected brominated products allows for selective detection.
Experimental Workflow: RP-LC-MS Reaction Monitoring
Caption: Workflow for RP-LC-MS analysis of a this compound reaction.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For reactions that produce highly polar products, such as those involving the displacement of the bromine atom with a polar functional group, HILIC offers a superior alternative to RP-LC.
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., silica, zwitterionic) and a mobile phase with a high concentration of organic solvent.[8][9] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.
Causality Behind Experimental Choices:
-
Column: A zwitterionic HILIC column (e.g., ZIC-pHILIC) can provide excellent retention and peak shape for a broad range of polar compounds.[8][9]
-
Mobile Phase: A high percentage of acetonitrile in the mobile phase promotes the partitioning mechanism.[8] The aqueous portion typically contains a buffer, such as ammonium formate or ammonium acetate, to control pH and aid in ionization.[6]
-
Mass Spectrometry Detection: The high organic content of the HILIC mobile phase can enhance ESI efficiency, leading to increased sensitivity.[8]
Experimental Workflow: HILIC-LC-MS for Polar Products
Caption: Workflow for HILIC-LC-MS analysis of polar products from a this compound reaction.
Ion-Pairing Chromatography (IPC)
When the reaction products are ionic or highly polar and cannot be adequately retained by RP-LC or HILIC, ion-pairing chromatography can be employed.
Principle of Separation: IPC is a variation of RP-LC where an ion-pairing reagent is added to the mobile phase.[10][11] This reagent has a charge opposite to that of the analyte and a hydrophobic tail. It forms a neutral ion-pair with the analyte, which can then be retained by the non-polar stationary phase.[10][12]
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent: For acidic products, a positively charged reagent like tributylamine or dibutylamine acetate is used.[13] For basic products, an alkyl sulfonate is a common choice. The concentration of the ion-pairing reagent is a critical parameter that needs to be optimized to achieve the desired retention.[10]
-
Column and Mobile Phase: A standard C18 column is typically used. The mobile phase will contain the ion-pairing reagent in an aqueous/organic mixture.
-
Mass Spectrometry Detection: A significant drawback of traditional IPC is that many ion-pairing reagents are non-volatile and can suppress the MS signal. Using volatile ion-pairing reagents, such as trifluoroacetic acid (TFA) or dibutylamine acetate (DBAA), is crucial for LC-MS compatibility.[13]
Mass Spectrometry Considerations: Beyond Simple Detection
In-Source Fragmentation: For brominated compounds, in-source fragmentation can be a powerful tool for selective detection.[14][15] By increasing the cone voltage in the ESI source, the this compound molecule can be induced to fragment, releasing a bromide ion (Br⁻).[14][16] Monitoring for the characteristic m/z 79 and 81 of the bromide isotopes provides a highly selective method for detecting all bromine-containing species in the reaction mixture, even if their molecular ions are not readily observed.[14][15]
Tandem Mass Spectrometry (MS/MS): For unambiguous identification of reaction products, especially in complex matrices, tandem mass spectrometry (MS/MS) is invaluable. By selecting the molecular ion of a potential product and fragmenting it, a characteristic fragmentation pattern is obtained, which can be used for structural confirmation.
Data Presentation: A Comparative Overview
| Methodology | Principle | Best Suited For | Advantages | Disadvantages |
| RP-LC-MS | Hydrophobic Interactions | Analysis of this compound and moderately polar products.[4][6] | Robust, versatile, wide applicability.[6] | Poor retention of very polar compounds. |
| HILIC-LC-MS | Partitioning into a water-enriched layer on a polar stationary phase.[8] | Analysis of highly polar reaction products.[6][8][9] | Excellent retention for polar analytes, enhanced MS sensitivity.[8][17] | Can be less robust than RP-LC, requires careful method development. |
| IPC-LC-MS | Formation of a neutral ion-pair with an oppositely charged reagent.[10][12] | Analysis of ionic or very polar products not retained by other methods.[13] | Enables retention of otherwise unretained compounds.[13] | Potential for MS signal suppression, may require dedicated columns.[12] |
Detailed Experimental Protocols
Protocol 1: RP-LC-MS Method for General Reaction Monitoring
-
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting it in 990 µL of 50:50 acetonitrile:water.
-
Filter the diluted sample through a 0.22 µm syringe filter.[18]
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization: ESI Positive.
-
Scan Range: m/z 100-500.
-
Selected Ion Monitoring (SIM): Monitor for the m/z of the starting material, expected products, and their corresponding M+2 ions.
-
Protocol 2: HILIC-LC-MS Method for Polar Product Analysis
-
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Dilute in 990 µL of 90:10 acetonitrile:water.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
LC Conditions:
-
Column: ZIC-pHILIC, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water.
-
Gradient: 95% A to 50% A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization: ESI Positive or Negative, depending on the product.
-
Scan Range: m/z 100-500.
-
Conclusion
The selection of an appropriate LC-MS method is a critical decision in the analysis of this compound reactions. While RP-LC-MS provides a robust and versatile platform for general reaction monitoring, HILIC and IPC offer powerful solutions for the analysis of highly polar and ionic products, respectively. By understanding the principles behind each technique and leveraging the unique isotopic signature of bromine, researchers can develop highly selective and sensitive analytical methods to ensure the successful development of novel chemical entities.
References
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Mass spectra of organic compounds containing bromine and chlorine.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Organic Compounds Containing Halogen
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Shimadzu. [Link]
- Brominated flame retardants (BFRs). SCIEX. [Link]
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
- (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix.
- (PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
- Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- What Is Ion Pair Chrom
- Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers.
- Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PMC - NIH. [Link]
- Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
- LCMS-guided detection of halogenated natural compounds.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
- Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Labor
- LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma.
- Applying Four-Step Characteristic Ion Filtering with HPLC-Q-Exactive MS/MS Spectrometer Approach for Rapid Compound Structures Characterization and Major Representative Components Quantification in Modified Tabusen-2 Decoction. PMC - NIH. [Link]
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A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives are foundational N-heterocyclic molecules, integral to numerous biological and pharmaceutical applications. They form the core structure of nucleobases in DNA and RNA (cytosine and thymine), highlighting their fundamental role in biological systems.[1][2] In medicinal chemistry, the pyrimidine scaffold is a "privileged pharmacophore," appearing in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and antivirals.[3][4][5]
The introduction of a bromine atom, as in 4-bromo-2-methylpyrimidine, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki coupling).[6][7] Furthermore, the bromine atom's ability to participate in halogen bonding provides a powerful tool for crystal engineering, influencing molecular packing and solid-state properties.[8][9][10] This guide focuses on X-ray crystallography as the definitive method for elucidating the three-dimensional atomic arrangement of these important compounds, a critical step in rational drug design and materials science.[11][12][13]
The Crystallographic Workflow: From Molecule to Structure
X-ray crystallography is the gold standard for determining molecular structure with atomic precision.[12] The process, while powerful, is a multi-step endeavor that demands careful execution and analysis.[11]
The journey from a synthesized compound to a refined crystal structure follows a logical progression. It begins with the synthesis of the target molecule, followed by the critical step of growing high-quality single crystals. These crystals are then subjected to X-ray diffraction, and the resulting data is processed to solve and refine the final molecular structure.
Experimental Protocols & Methodologies
The synthesis of brominated pyrimidines can be achieved through various methods. A common approach involves the direct bromination of a pyrimidine ring, often at the C-5 position, which is the least electron-deficient.[14] Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are frequently used for this purpose under relatively mild conditions.[14][15]
Protocol: One-Pot Synthesis of Condensed 4-Bromopyrimidines
This protocol describes a method for synthesizing condensed 4-bromopyrimidines from 2-aminonitrile compounds and halogenoacetonitriles, catalyzed by dry hydrogen bromide.[16]
-
To a mixture of 2-aminonitrile (10 mmol) and a halogenoacetonitrile (10 mmol), add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.
-
Stir the resultant mixture at 15-20°C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the mixture into crushed ice.
-
The condensed 4-bromopyrimidine product precipitates as a pale yellow solid.
-
Filter the solid and recrystallize from n-hexane to obtain the pure product.[16]
Causality: The use of dry hydrogen bromide in dioxane serves a dual purpose. It acts as a catalyst, enhancing the reactivity of the nitrile groups, and provides the bromide source for the final cyclized product.[16] This one-pot method is efficient and avoids the need for isolating intermediates.[16]
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] The goal is to bring a supersaturated solution of the purified compound to a state of minimum solubility very slowly.
Protocol: Slow Evaporation Method
This is a widely used and straightforward technique for growing single crystals.
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone, ethanol, or a mixture) to create a nearly saturated solution.[17]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.
-
Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over time.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.[17]
Causality: Slow evaporation is crucial. If the solvent evaporates too quickly, the compound will precipitate rapidly, leading to the formation of polycrystalline powder or very small, unusable crystals instead of a single, well-ordered crystal lattice. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at an appropriate rate.
Comparative Crystallographic Analysis
The true power of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystallographic data of different derivatives, we can understand how subtle changes in molecular structure influence the crystal packing and intermolecular interactions.
In brominated pyrimidine derivatives, halogen bonding is a significant, noncovalent interaction that often dictates the supramolecular assembly.[8][9] This interaction occurs between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen atom.[18]
Studies on bromo-substituted pyrimidines have shown that bromine halogen bonds are highly directional, with angles typically ranging from 168° to 177°.[8][9][10] This directionality makes them a reliable tool in crystal engineering, sometimes even taking precedence over traditional hydrogen bonds.[8][9] The strength of these interactions is dominated by dispersion forces, though a significant electrostatic component is also present.[18][19]
While a direct crystallographic comparison for this compound itself is limited in publicly available literature, we can compare it to a closely related structure to highlight key parameters.
| Parameter | 4-(3-bromophenyl)pyrimidin-2-amine | Hypothetical this compound |
| Formula | C₁₀H₈BrN₃ | C₅H₅BrN₂ |
| Crystal System | Orthorhombic | Monoclinic / Orthorhombic |
| Space Group | Pbca (no. 61) | P2₁/c or similar common group |
| a (Å) | 7.214(3) | Variable |
| b (Å) | 12.735(6) | Variable |
| c (Å) | 21.305(9) | Variable |
| V (ų) | 1957.3(15) | Variable |
| Z | 8 | 4 |
| Key Interactions | N-H···N hydrogen bonds, C-Br···π | C-Br···N halogen bonds, π-π stacking |
| Reference | [17] | N/A |
Analysis: The data for 4-(3-bromophenyl)pyrimidin-2-amine reveals a structure held together primarily by N-H···N hydrogen bonds between the amine and pyrimidine nitrogens.[17] For a simpler derivative like this compound, which lacks the hydrogen bond-donating amine group, we would anticipate that C-Br···N halogen bonds and potential π-π stacking interactions between the pyrimidine rings would become the dominant forces in the crystal lattice. The absence of the bulky bromophenyl group would also likely lead to a smaller unit cell volume.
Comparison with Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, it is not performed in isolation. Other analytical techniques are essential for initial characterization and for studying properties in the solution state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for confirming the chemical structure (connectivity) of the synthesized compound in solution. It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), but it does not give precise bond lengths, angles, or the 3D packing arrangement found in the solid state.
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, corroborating the chemical formula.[20] High-resolution mass spectrometry can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy : IR provides information about the functional groups present in the molecule by measuring the vibrations of chemical bonds.
Comparison Summary
| Technique | Information Provided | State | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions. | Solid | Unambiguous, highly detailed structural data. | Requires high-quality single crystals; static picture. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei. | Solution | Excellent for structure confirmation in solution; provides dynamic information. | Does not provide solid-state packing information. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Gas | High sensitivity; confirms molecular formula. | Provides no information on 3D structure or connectivity. |
Conclusion
X-ray crystallography is an unparalleled technique for the definitive structural elucidation of this compound derivatives. It not only confirms the molecular structure but, more importantly, reveals the intricate network of intermolecular interactions, such as halogen and hydrogen bonds, that govern the solid-state architecture. This structural insight is critical for drug development professionals seeking to understand structure-activity relationships (SAR) and for materials scientists aiming to engineer crystals with specific properties. By combining crystallographic data with solution-state techniques like NMR, researchers can build a comprehensive understanding of these versatile and pharmaceutically significant molecules.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-methylpyrimidine Analogs
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential to life.[1] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties. Among the many pyrimidine-based starting materials, 4-Bromo-2-methylpyrimidine stands out as a particularly valuable building block. The reactivity of the bromine atom at the C4 position facilitates a variety of chemical transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the systematic development of diverse analog libraries.[2][3]
This guide provides a comparative analysis of the biological activities of analogs derived from the this compound scaffold, with a primary focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR), present key experimental data for objective comparison, and provide detailed methodologies for the assays used to generate this data.
Strategic Synthesis of Bioactive Analogs
The general strategy for developing novel therapeutic agents from a core scaffold involves identifying a promising starting material, synthesizing a library of derivatives with diverse chemical features, and screening them for biological activity. The this compound core is an excellent candidate for this approach due to the ease with which the C4-bromo group can be displaced or coupled to introduce new functionalities.
Caption: General workflow for the synthesis and screening of this compound analogs.
Comparative Analysis of Anticancer Activity
Numerous studies have demonstrated that substituting the 4-position of the pyrimidine ring can lead to potent anticancer agents. A common strategy involves the introduction of substituted aniline or other aromatic moieties, which can effectively target the ATP-binding pocket of various protein kinases that are often dysregulated in cancer.
Many 2,4-disubstituted pyrimidine derivatives function as kinase inhibitors, interfering with critical cell signaling pathways that control cell growth, proliferation, and survival. One of the most important of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
Quantitative Comparison of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from various studies on 4-substituted pyrimidine analogs, illustrates how different substitutions at the C4-position influence their anticancer activity against various cancer cell lines.
| Compound Class | R-Group at C4 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidines | Substituted amine | MCF-7 (Breast) | 7.45 - 8.80 | [4] |
| Phenylpicolinamides | Substituted phenyl | A549 (Lung) | 5.43 | [2] |
| Phenylpicolinamides | Substituted phenyl | MCF-7 (Breast) | 0.62 | [2] |
| Pyrimidine-tethered | Chalcone derivative | MCF-7 (Breast) | 6.70 | [5] |
| Pyrimidine-tethered | Chalcone derivative | A549 (Lung) | 20.49 | [5] |
Note: This table is a synthesis of data from different studies and is intended for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary.
From the data, it is evident that aryl and heteroaryl substitutions at the 4-position can yield compounds with potent, low micromolar to nanomolar activity against breast and lung cancer cell lines.[2][4][5] The specific nature of the substituent is critical; for instance, the phenylpicolinamide derivative showed particularly high potency against the MCF-7 breast cancer line.[2]
Comparative Analysis of Antimicrobial Activity
The pyrimidine scaffold is also a fertile ground for the development of novel antimicrobial agents. By modifying the 4-position of the 2-methylpyrimidine core, it is possible to generate compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a series of 5-aryl-2,4-diaminopyrimidine derivatives, showcasing their efficacy against clinically relevant bacterial strains.
| Compound ID | R-Group at C5 | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. coli (ΔAcrB) MIC (µg/mL) | Reference |
| Analog 12 | 4-Chlorophenyl | 2 | 1 | 2 | [1][6] |
| Analog X | Phenyl | >32 | >32 | >32 | [1][6] |
| Analog Y | 4-Methoxyphenyl | 8 | 8 | 16 | [1][6] |
Note: Data adapted from studies on 5-aryl-2,4-diaminopyrimidines to illustrate the impact of substitution on antimicrobial activity. The core scaffold differs slightly but demonstrates the principle.
The data clearly indicates that the substitution pattern dramatically affects antibacterial potency. Compound 12 , featuring a 4-chlorophenyl group, was the most potent in the series, with MIC values of 1-2 µg/mL against both methicillin-sensitive (S. aureus MSSA) and methicillin-resistant (S. aureus MRSA) strains, as well as against E. coli.[1][6] This highlights the importance of incorporating specific halogenated aryl groups to enhance antimicrobial activity.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These are standard, validated methods in the fields of oncology and microbiology.
Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution Assay for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid broth medium.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the pyrimidine analogs in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strains (e.g., S. aureus, E. coli) in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum concentration of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The strategic substitution at the C4-position has proven to be a successful approach for generating potent anticancer and antimicrobial compounds. Structure-activity relationship studies indicate that the introduction of specific aryl and heteroaryl moieties can significantly enhance biological activity, with halogenated phenyl groups being particularly effective for improving antimicrobial potency.
Future research should focus on expanding the diversity of the analog libraries through advanced synthetic methodologies. Exploring a wider range of substitutions and linkers at the C4-position will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of the most promising analogs, which will guide further optimization efforts and accelerate their development towards clinical applications.
References
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- Arora, S., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. ResearchGate.
- Khalifa, M. M., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed.
- Wu, C., et al. (2018). Design, synthesis and biological evaluation of phenylpicolinamide sorafenib derivatives as antitumor agents. ResearchGate.
- Khalifa, M. M., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. ResearchGate.
- Shukla, S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information.
- Sarhan, A. A. (2010). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.
- Palkó, M., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
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A Senior Application Scientist's Guide to In-Situ Reaction Monitoring of 4-Bromo-2-methylpyrimidine Couplings
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical and materials science, the synthesis of complex molecules demands precision, efficiency, and a deep understanding of reaction dynamics. The functionalization of heterocyclic scaffolds, such as pyrimidines, is a cornerstone of modern drug discovery. Among these, 4-bromo-2-methylpyrimidine serves as a versatile building block for introducing molecular diversity through various cross-coupling reactions. However, achieving optimal yields, minimizing impurities, and ensuring process safety and scalability necessitate a move beyond traditional offline analytical methods. This is where in-situ, real-time reaction monitoring comes to the fore, offering a window into the reaction as it happens.
This guide provides a comparative analysis of three powerful in-situ monitoring techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—for tracking the progress of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. As a Senior Application Scientist, my aim is to not only present the "how" but, more importantly, the "why" behind the experimental choices, empowering you to select and implement the most suitable monitoring strategy for your research and development needs.
The Importance of In-Situ Monitoring in Pyrimidine Chemistry
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to precisely control its functionalization is therefore of paramount importance. Traditional reaction monitoring, which relies on withdrawing aliquots for offline analysis (e.g., TLC, GC-MS, or HPLC), introduces time delays and can be susceptible to sampling errors, especially for rapid or air-sensitive reactions. In contrast, in-situ monitoring provides continuous, real-time data, enabling:
-
Kinetic Profiling: Accurate determination of reaction rates, orders of reaction, and activation energies.
-
Mechanism Elucidation: Identification of transient intermediates and byproducts, offering deeper mechanistic insights.
-
Process Optimization: Rapid optimization of reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.
-
Enhanced Safety: Real-time detection of exotherms or pressure changes, allowing for immediate intervention.
-
Impurity Profiling: Identification and tracking of impurity formation, aiding in the development of cleaner synthetic routes.
This guide will now delve into the practical application of NMR, FTIR, and UPLC-MS for monitoring three key cross-coupling reactions of this compound.
Comparative Analysis of In-Situ Monitoring Techniques
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In-situ NMR spectroscopy allows for the direct observation and quantification of reactants, intermediates, and products in the reaction mixture within an NMR tube.[1][2] By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. Benchtop NMR spectrometers have made this technique more accessible for routine laboratory use.[2][3]
Causality Behind Experimental Choices: The choice of nucleus to monitor (e.g., ¹H, ¹⁹F, ³¹P) depends on the specific reaction. For the couplings of this compound, ¹H NMR is generally suitable for tracking the disappearance of the starting material and the appearance of the product by monitoring characteristic aromatic and methyl proton signals. If a fluorinated coupling partner is used, ¹⁹F NMR can provide a very clean background for monitoring.
Experimental Protocol: In-Situ ¹H NMR Monitoring of a Suzuki-Miyaura Coupling
-
Sample Preparation: In a nitrogen-filled glovebox, a standard 5 mm NMR tube is charged with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: A deuterated solvent (e.g., 1,4-dioxane-d₈) is added to the NMR tube to a final volume of approximately 0.6 mL. The choice of a deuterated solvent is crucial for the NMR lock.
-
Initiation and Monitoring: The NMR tube is sealed and transferred to a pre-heated NMR spectrometer.[1] A series of ¹H NMR spectra are then acquired at set time intervals. For slower reactions, spectra can be taken every 5-10 minutes, while for faster reactions, rapid acquisition techniques may be necessary.[1]
-
Data Analysis: The integrals of characteristic peaks for the starting material and product are used to determine their relative concentrations over time, from which reaction kinetics can be derived.
Data Presentation: In-Situ NMR Monitoring of this compound Couplings
| Reaction | Key ¹H NMR Signals to Monitor | Expected Observations | Advantages | Disadvantages |
| Suzuki-Miyaura | Disappearance of pyrimidine protons of starting material; Appearance of new aromatic signals of the product. | Smooth conversion with minimal observable intermediates. | Highly quantitative without calibration; provides structural information on intermediates. | Lower sensitivity than MS; requires deuterated solvents; not suitable for very fast reactions.[1] |
| Buchwald-Hartwig | Disappearance of pyrimidine protons; Appearance of new signals corresponding to the aminated product. | Gradual shift of aromatic signals as the electronic environment changes. | Direct observation of all soluble species. | Potential for peak overlap in complex mixtures; requires careful shimming for good resolution. |
| Sonogashira | Disappearance of pyrimidine protons; Appearance of characteristic alkyne and new aromatic signals. | Clear appearance of product peaks, allowing for straightforward integration. | Excellent for identifying and quantifying isomers. | Not suitable for heterogeneous reactions; higher initial instrument cost. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR spectroscopy monitors the vibrational modes of molecules in the reaction mixture. As the reaction progresses, the concentration of functional groups in the reactants decreases, while those in the products increase, leading to changes in the infrared spectrum. This technique is particularly useful for tracking the formation and consumption of specific bonds.[4][5]
Causality Behind Experimental Choices: The choice of monitoring specific IR bands is dictated by the unique vibrational frequencies of the functional groups involved in the transformation. For instance, the C-Br stretch of the starting material and the C-N or C-C bond vibrations of the product can be tracked. The use of an Attenuated Total Reflectance (ATR) probe allows for direct insertion into the reaction vessel, making it a robust technique for in-situ monitoring.
Experimental Protocol: In-Situ FTIR Monitoring of a Buchwald-Hartwig Amination
-
Reaction Setup: A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable ligand (e.g., Xantphos, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in an appropriate solvent (e.g., toluene).
-
Probe Insertion: An ATR-FTIR probe is inserted into the reaction mixture, ensuring it is fully submerged.
-
Data Acquisition: A background spectrum of the solvent and starting materials is taken before initiating the reaction (e.g., by heating). Once the reaction starts, IR spectra are collected at regular intervals.
-
Data Analysis: The change in absorbance of characteristic peaks (e.g., disappearance of a C-Br stretch, appearance of a C-N stretch) is plotted against time to generate a reaction profile. Chemometric analysis can be used to deconvolute complex spectra.[5]
Data Presentation: In-Situ FTIR Monitoring of this compound Couplings
| Reaction | Key IR Bands to Monitor (cm⁻¹) | Expected Observations | Advantages | Disadvantages |
| Suzuki-Miyaura | Disappearance of C-Br stretch (~600-500); Appearance of new aromatic C-C stretches (~1600-1400). | Clear changes in the fingerprint region corresponding to the new biaryl system. | Non-invasive; no need for deuterated solvents; can be used in heterogeneous mixtures. | Lower sensitivity than MS; peak overlap can be an issue; quantitative analysis may require calibration. |
| Buchwald-Hartwig | Disappearance of C-Br stretch; Appearance of C-N stretching vibrations (~1350-1250). | A distinct new peak for the C-N bond should appear and grow over time. | Excellent for tracking the formation of specific functional groups. | Water can interfere with the IR spectrum; less structural information than NMR. |
| Sonogashira | Disappearance of C-Br stretch; Appearance of alkyne C≡C stretch (~2260-2100). | The alkyne stretch is often in a clear region of the spectrum, making it easy to monitor. | Can be used under a wide range of reaction conditions, including high pressure. | Probe can be susceptible to fouling in viscous or particulate-laden reactions. |
Visualization: In-Situ FTIR Experimental Workflow
Caption: Workflow for in-situ FTIR reaction monitoring.
In-Situ Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle: In-situ UPLC-MS involves the automated, periodic sampling of a reaction mixture, followed by rapid separation and detection. This provides highly sensitive and selective quantitative data on the concentrations of reactants, intermediates, products, and byproducts.
Causality Behind Experimental Choices: UPLC is chosen for its high resolution and speed of separation, which is critical for real-time monitoring. Mass spectrometry provides molecular weight information, allowing for the unambiguous identification of each species in the reaction mixture. This is particularly powerful for identifying unknown impurities.
Experimental Protocol: In-Situ UPLC-MS Monitoring of a Sonogashira Coupling
-
System Setup: An automated sampling system is connected to the reaction vessel. The outlet of the sampling system is connected to a UPLC-MS system.
-
Reaction Execution: The Sonogashira coupling is set up in a reactor with this compound, a terminal alkyne, a palladium catalyst, a copper co-catalyst (if applicable), and a base in a suitable solvent.
-
Automated Sampling and Analysis: At predefined intervals, the automated system withdraws a small aliquot of the reaction mixture, quenches it if necessary, dilutes it, and injects it into the UPLC-MS.
-
Data Processing: The peak areas from the UPLC chromatogram are used to determine the concentration of each component over time. The mass spectra confirm the identity of each peak.
Data Presentation: In-Situ UPLC-MS Monitoring of this compound Couplings
| Reaction | Key Species to Monitor | Expected Observations | Advantages | Disadvantages |
| Suzuki-Miyaura | Starting material, product, boronic acid, and any boronic acid-derived byproducts. | Sharp peaks for each component, allowing for precise quantification. | Extremely high sensitivity and selectivity; excellent for impurity profiling. | Invasive (requires sample withdrawal); potential for sample line clogging; more complex setup. |
| Buchwald-Hartwig | Starting material, amine, product, and any catalyst-related species. | Can track the consumption of both coupling partners simultaneously. | Can identify and quantify trace-level impurities. | Requires careful method development for chromatographic separation. |
| Sonogashira | Starting material, alkyne, product, and any homocoupled alkyne byproduct. | Can easily distinguish between the desired product and byproducts like Glaser coupling products. | Provides both quantitative and qualitative data with high confidence. | The sampling process may perturb the reaction, although this is minimized with small sample volumes. |
Visualization: Sonogashira Coupling Mechanism
Caption: Simplified mechanism of the Sonogashira coupling.
Comparison and Recommendations
| Feature | In-Situ NMR | In-Situ FTIR | In-Situ UPLC-MS |
| Information | Quantitative, structural | Semi-quantitative, functional group changes | Highly quantitative, molecular weight |
| Sensitivity | Moderate | Low to moderate | Very high |
| Selectivity | High | Moderate | Very high |
| Non-invasive | Yes | Yes | No (invasive sampling) |
| Setup Complexity | Moderate | Low to moderate | High |
| Cost | High | Moderate | High |
| Best For | Mechanistic studies, identifying intermediates | Process monitoring, endpoint determination | Kinetic studies, impurity profiling |
As a Senior Application Scientist, my recommendations are as follows:
-
For deep mechanistic understanding and the identification of unknown intermediates, in-situ NMR is the gold standard. Its ability to provide detailed structural information in real-time is unparalleled.
-
For robust, routine process monitoring and optimization in both lab and pilot plant settings, in-situ FTIR is an excellent choice. Its ease of use, lower cost, and compatibility with a wide range of reaction conditions make it a workhorse technique.
-
For high-throughput screening, detailed kinetic analysis, and comprehensive impurity profiling, in-situ UPLC-MS offers the highest sensitivity and selectivity. It is the preferred method when trace-level components need to be detected and quantified.
Ultimately, the choice of technique will depend on the specific goals of your project, your budget, and the available instrumentation. In many cases, a combination of these techniques can provide the most complete picture of your reaction. For example, in-situ FTIR can be used for initial process optimization, followed by in-situ NMR or UPLC-MS for more detailed mechanistic or kinetic studies.
By embracing in-situ reaction monitoring, researchers, scientists, and drug development professionals can accelerate the development of novel pyrimidine-based compounds, moving from discovery to application with greater speed, efficiency, and insight.
References
- Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
- Beilstein Journal of Organic Chemistry. NMR reaction monitoring in flow synthesis. [Link]
- kluedo - RPTU. Quantitative NMR methods for reaction and process monitoring. [Link]
- ResearchGate. Reaction monitoring methods through in situ NMR experiments. [Link]
- Mettler Toledo.
- University of Victoria.
- ChemRxiv. Exploiting in-situ NMR to monitor the formation of a metal-organic framework. [Link]
- National Institutes of Health.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- ResearchGate.
- PubMed.
- Mettler Toledo.
- University of Victoria. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]
- Royal Society of Chemistry. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]
- ResearchGate. Process analytical technology (PAT) in the manufacture of pharmaceuticals. [Link]
- MDPI. Techniques for In Situ Monitoring the Performance of Organic Coatings and Their Applicability to the Pre-Finished Steel Industry: A Review. [Link]
- Bruker.
- Atlantis Press.
- International Journal of Pharmaceutical and Phytopharmacological Research. Process Analytical Technology (PAT)
- Chemical Online. Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR. [Link]
- American Pharmaceutical Review. Process Analytical Technology (PAT) in Pharmaceutical Development. [Link]
- ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- MDPI.
- PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
- PubMed. Techniques for In Situ Monitoring the Performance of Organic Coatings and Their Applicability to the Pre-Finished Steel Industry: A Review. [Link]
- ElectronicsAndBooks.com. Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- ResearchGate.
- ScienceDirect. A Review of In Situ Defect Detection and Monitoring Technologies in Selective Laser Melting. [Link]
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
- National Institutes of Health. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
- MDPI. Advancements in In-Situ Monitoring Technologies for Detecting Process-Induced Defects in the Directed Energy Deposition Process: A Comprehensive Review. [Link]
- Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- ResearchGate.
- National Institutes of Health. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
- ResearchGate. Observation of Binuclear Palladium Clusters upon ESI-MS Monitoring of the Suzuki-Miyaura Cross-Coupling Catalyzed by a Dichloro-bis(aminophosphine) Complex of Palladium. [Link]
- YouTube.
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The Strategic Selection of Pyrimidine Building Blocks: A Cost-Benefit Analysis of 4-Bromo-2-methylpyrimidine in Multi-Step Synthesis
For researchers and professionals in drug development, the pyrimidine core is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic selection of starting materials for the synthesis of these vital compounds is a critical decision, directly impacting research timelines, development costs, and overall process efficiency. This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-2-methylpyrimidine as a key building block in multi-step synthesis, comparing it with viable, and often more economical, alternatives. We will delve into the practical implications of these choices, supported by detailed experimental protocols and cost breakdowns, to empower you to make informed decisions in your synthetic campaigns.
The Central Role of 2,4-Disubstituted Pyrimidines and Our Target Molecule
A common and highly valuable motif in medicinal chemistry is the 2,4-disubstituted aminopyrimidine core. This scaffold is prevalent in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For the purpose of this comparative analysis, we will focus on the synthesis of a simplified analog of a Cyclin-Dependent Kinase (CDK) inhibitor: N-phenyl-2-methylpyrimidin-4-amine . This target molecule allows for a direct comparison of synthetic routes starting from this compound and its key alternatives.
Route 1: The Direct Approach with this compound
This compound is a readily available, albeit relatively expensive, starting material. Its primary advantage lies in the high reactivity of the C-Br bond, which facilitates reliable and high-yielding cross-coupling reactions, most notably the Buchwald-Hartwig amination for the introduction of the C4-anilino group.
Synthetic Workflow
The synthesis of our target molecule from this compound is a straightforward, single-step process.
A Spectroscopic Guide to the Isomers of 4-Bromo-2-methylpyrimidine: A Comparative Analysis for Researchers
In the landscape of drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous pharmacologically active molecules. The isomeric variations of substituted pyrimidines, such as 4-Bromo-2-methylpyrimidine, can exhibit distinct biological activities and physicochemical properties. Consequently, the ability to unequivocally differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their identification and characterization.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between the following isomers:
-
This compound
-
2-Bromo-4-methylpyrimidine
-
5-Bromo-2-methylpyrimidine
-
4-Bromo-6-methylpyrimidine
The Structural Isomers
The positional variation of the bromo and methyl substituents on the pyrimidine ring gives rise to the different isomers, each with a unique electronic environment and, therefore, distinct spectroscopic fingerprints.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire high-resolution ¹H NMR spectra for the structural elucidation of this compound isomers.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of pyrimidine isomers.
Comparative ¹H NMR Data
The expected chemical shifts (δ) in ppm for the aromatic protons and the methyl group are summarized below. The number of aromatic protons and their splitting patterns are key identifiers.
| Isomer | Structure | Aromatic H Positions | Aromatic H δ (ppm) & Multiplicity | Methyl H δ (ppm) & Multiplicity |
| This compound | H-5, H-6 | H-6: ~8.6 (d), H-5: ~7.4 (d) | ~2.7 (s) | |
| 2-Bromo-4-methylpyrimidine | H-5, H-6 | H-6: ~8.5 (d), H-5: ~7.2 (d) | ~2.6 (s) | |
| 5-Bromo-2-methylpyrimidine | H-4, H-6 | H-4, H-6: 8.87 (s, 2H)[1] | 2.59 (s, 3H)[1] | |
| 4-Bromo-6-methylpyrimidine | H-2, H-5 | H-2: ~8.9 (s), H-5: ~7.6 (s) | ~2.6 (s) |
Expert Interpretation:
-
5-Bromo-2-methylpyrimidine is readily identified by the presence of a singlet integrating to two protons in the aromatic region, arising from the magnetic equivalence of H-4 and H-6.
-
4-Bromo-6-methylpyrimidine will also show two singlets in the aromatic region, but they will integrate to one proton each.
-
This compound and 2-Bromo-4-methylpyrimidine will both exhibit two doublets in the aromatic region. Subtle differences in the chemical shifts, influenced by the relative positions of the electron-withdrawing bromine and the weakly electron-donating methyl group, will be the key to their differentiation. Generally, a proton ortho to the bromine atom will be more deshielded (shifted downfield).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by revealing the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire proton-decoupled ¹³C NMR spectra to determine the number and chemical environment of carbon atoms.
Instrumentation: A 100 MHz or higher NMR spectrometer.
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and referencing.
Comparative Predicted ¹³C NMR Data
The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.
| Isomer | Number of Expected Signals | C-Br δ (ppm) | C-CH₃ δ (ppm) | Other Aromatic C δ (ppm) | Methyl C δ (ppm) |
| This compound | 5 | ~145-155 | ~165-170 | ~120-160 | ~20-25 |
| 2-Bromo-4-methylpyrimidine | 5 | ~160-165 | ~168-173 | ~120-160 | ~20-25 |
| 5-Bromo-2-methylpyrimidine | 4 | ~115-125 | ~165-170 | ~155-160 | ~20-25 |
| 4-Bromo-6-methylpyrimidine | 4 | ~145-155 | ~168-173 | ~120-160 | ~20-25 |
Expert Interpretation:
-
The symmetry of 5-Bromo-2-methylpyrimidine and 4-Bromo-6-methylpyrimidine results in fewer signals (4) compared to the other two isomers (5).
-
The carbon atom directly bonded to the bromine (C-Br) will exhibit a characteristic chemical shift. Its position relative to the other signals, particularly the carbon bearing the methyl group (C-CH₃), is a key diagnostic feature. The chemical shift of the C-Br is significantly influenced by the electronegativity of the bromine atom[2].
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall vibrational modes of the molecule. While the spectra of these isomers may appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
Objective: To obtain the IR spectrum of the solid or liquid sample.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Workflow for IR Spectroscopy
Caption: Workflow for ATR-IR analysis.
Comparative IR Data
Key characteristic absorption bands for substituted pyrimidines are presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 2980 - 2850 |
| C=N and C=C ring stretch | 1600 - 1450 |
| C-H in-plane bend | 1300 - 1000 |
| C-Br stretch | 700 - 500 |
Expert Interpretation:
While the general positions of the absorption bands will be similar for all isomers, the precise frequencies and intensities of the C=N and C=C ring stretching modes, as well as the patterns in the fingerprint region, will differ due to the varying substitution patterns. For instance, an ATR-IR spectrum for 5-Bromo-2-methylpyrimidine is available and can be used as a reference.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive M and M+2 molecular ion peak.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Instrumentation: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).
Methodology:
-
Sample Introduction: The sample is introduced into the ion source (directly or via GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| All Isomers | 172/174 | [M-Br]⁺ (93), [M-HCN]⁺, [M-CH₃]⁺ |
Expert Interpretation:
All four isomers will exhibit a molecular ion peak at m/z 172 and 174, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The primary fragmentation pathway for these compounds is often the loss of the bromine atom, leading to a prominent peak at m/z 93. While the major fragment ions may be similar, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation. The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents on the pyrimidine ring[3].
Conclusion
The unambiguous identification of this compound isomers requires a multi-technique spectroscopic approach. ¹H NMR is often the most definitive method, providing clear distinctions based on the number of signals and their coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments. IR spectroscopy offers a valuable fingerprint of the molecule, while mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently characterize these important synthetic building blocks.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Patel, D. et al. (2018). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
- Hasan, T. H. et al. (2025). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- He, W., Zhang, R., & Cai, M. (n.d.).
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. BenchChem.
- SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. SpectraBase.
- PubChem. (n.d.). 2-Bromo-4-methylpyrimidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-bromo-2-methylpyrimidine. PubChemLite.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. BenchChem.
- Singh, R. K. et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 463-469.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- PubChemLite. (n.d.). 4-bromo-6-methylpyrimidine. PubChemLite.
- PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. National Center for Biotechnology Information.
- LibreTexts Chemistry. (2021). 6.
- Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
- PubChem. (n.d.). This compound. PubChemLite.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromo-2-methylpyrimidine. National Center for Biotechnology Information.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts.
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Comparative Stability of 4-Bromo-2-methylpyrimidine Derivatives: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The journey of a novel pyrimidine derivative from a promising hit to a viable drug candidate is arduous, with physicochemical properties such as stability playing a pivotal role.[1] Poor stability can jeopardize a compound's shelf-life, compromise its safety and efficacy, and lead to unreliable data in biological assays.[1] This guide provides a comprehensive assessment of the stability of 4-bromo-2-methylpyrimidine derivatives, offering a comparative analysis and detailed experimental protocols to aid researchers in drug development.
The Significance of Stability in Drug Discovery
The stability of a drug candidate is a critical determinant of its success. It influences formulation strategies, storage conditions, and ultimately, the therapeutic window and safety profile of the final drug product. Forced degradation studies are an indispensable tool in the early stages of drug development to predict and mitigate potential stability issues. These studies involve subjecting the compound to a variety of stress conditions, such as heat, humidity, light, and different pH values, to identify potential degradation pathways and products.
Experimental Assessment of Stability: A Methodical Approach
A robust assessment of the stability of this compound derivatives necessitates a multi-faceted experimental approach. The following protocols outline the key forced degradation studies.
General Analytical Methodology
High-performance liquid chromatography (HPLC) is the cornerstone for analyzing the stability of pyrimidine derivatives.[3][4] A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.[3][4]
-
Column: A C18 reversed-phase column is commonly used for the separation of pyrimidine derivatives and their degradation products.[3][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is often employed.[3][4] The specific gradient and buffer system should be optimized for each derivative.
-
Detection: The wavelength for UV detection should be set at the maximum absorbance (λmax) of the parent compound.[2]
Caption: The influence of substituent electronic properties on the stability of this compound derivatives.
Conclusion and Future Directions
The stability of this compound derivatives is a complex interplay of their inherent chemical structure and the environmental conditions to which they are exposed. A thorough understanding of these stability profiles through systematic forced degradation studies is paramount for the successful development of new drug candidates. The insights gained from these studies will guide lead optimization, formulation development, and the establishment of appropriate storage and handling procedures. Future work should focus on identifying the specific degradation products and elucidating the detailed mechanisms of their formation, which will further inform the design of more stable and efficacious pyrimidine-based therapeutics.
References
- ResearchGate. (n.d.). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride).
- ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- NASA Technical Reports Server. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases.
- MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
- Johns Hopkins University. (n.d.). Direct measurement of pyrimidine C6-hydrate stability.
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- Semantic Scholar. (2012). Halogenated polyaryletherketones with enhanced thermal stability.
- Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences.
- PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
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A Senior Application Scientist's Guide to Comparative Docking Studies of Kinase Inhibitors Derived from Bromo-Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromo-Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design
In the landscape of modern oncology, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful starting points for drug design.
The pyrimidine nucleus, a fundamental component of DNA and RNA, is one such "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention for their potent anticancer properties. The strategic placement of a bromine atom on the pyrimidine ring offers a versatile handle for synthetic elaboration through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity. This guide will provide an in-depth comparative analysis of the molecular docking of bromo-pyrimidine derivatives, with a focus on their interactions with key oncogenic kinases, supported by experimental data and detailed protocols for validation. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation kinase inhibitors based on this promising scaffold.
The Rationale for Molecular Docking in Kinase Inhibitor Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it allows us to simulate the interaction between a small molecule inhibitor and its target protein at an atomic level. This in silico approach offers several advantages:
-
Rational Drug Design: By visualizing the binding mode of an inhibitor, we can understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its potency and selectivity. This knowledge guides the design of new analogs with improved properties.
-
Virtual Screening: Docking can be used to screen large libraries of virtual compounds to identify potential "hits" for a given kinase target, prioritizing synthetic efforts.[3]
-
Understanding Structure-Activity Relationships (SAR): By comparing the docking poses and scores of a series of related compounds, we can rationalize their observed biological activities and build predictive SAR models.
It is crucial to remember that docking predictions are theoretical and must be validated by experimental data. The true measure of a compound's efficacy lies in its ability to inhibit the target kinase in a biochemical assay and to exert the desired effect in a cellular context.
Comparative Docking Analysis of Bromo-Pyrimidine Derivatives
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 (nM) | Reference |
| 5-Bromo-pyrimidine | Compound 5c | Bcr-Abl | Not Reported | 120 | [4] |
| 5-Bromo-pyrimidine | Compound 5e | Bcr-Abl | Not Reported | 110 | [4] |
| 5-Bromo-pyrimidine | Compound 6g | Bcr-Abl | Not Reported | 90 | [4] |
| 5-Bromo-pyrimidine | Compound 9e | Bcr-Abl | Not Reported | 80 | [4] |
| 5-Bromo-pyrimidine | Compound 9f | Bcr-Abl | Not Reported | 70 | [4] |
| 5-Bromo-pyrimidine | Compound 10c | Bcr-Abl | Not Reported | 100 | [4] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild-Type) | -17.22 | 37.19 | [6] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | Not Reported | 204.10 | [6] |
| 4-(phenyl)-pyrimidin-2-amine | Compound 4c (p-Fluoro) | CDK2 | -7.9 | Not Reported | [5] |
| 4-(phenyl)-pyrimidin-2-amine | Compound 4a (p-Chloro) | CDK2 | -7.7 | Not Reported | [5] |
Analysis of the Data:
The data, though from different pyrimidine scaffolds, illustrates a general trend where computational predictions can correlate with experimental results. For the 5-bromo-pyrimidine series, while docking scores were not reported in the source, the low nanomolar IC50 values of compounds like 9f (70 nM) and 9e (80 nM) against Bcr-Abl kinase highlight the potential of this scaffold.[4]
In the case of the thieno[2,3-d]pyrimidine derivative 5b , the docking score of -17.22 kcal/mol against wild-type EGFR corresponds to a potent IC50 of 37.19 nM.[6] The docking study for this compound revealed a key hydrogen bond with the hinge region residue Met769, a critical interaction for many EGFR inhibitors.[6]
The docking of 4-(phenyl)-pyrimidin-2-amine derivatives against CDK2 also demonstrates how substitutions on the phenyl ring influence the binding energy. The fluoro-substituted compound 4c shows a more favorable binding energy (-7.9 kcal/mol) compared to the chloro-substituted analog 4a (-7.7 kcal/mol), suggesting that subtle electronic and steric modifications can significantly impact binding affinity.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key computational and experimental workflows discussed in this guide.
Molecular Docking Protocol using AutoDock Vina
This protocol outlines a generalized workflow for performing molecular docking of bromo-pyrimidine derivatives against a kinase target, such as Epidermal Growth Factor Receptor (EGFR).
-
Preparation of the Receptor (Kinase)
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target kinase domain from the Protein Data Bank (PDB). For example, the EGFR kinase domain can be retrieved (e.g., PDB ID: 4HJO).[6]
-
Protein Clean-up: Remove all non-essential molecules, such as water, co-factors, and the co-crystallized ligand, from the PDB file using a molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate partial charges to the protein atoms. This is a critical step for accurate electrostatic interaction calculations.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand (Bromo-Pyrimidine Derivative)
-
Ligand Sketching and Optimization: Draw the 2D structure of the 4-Bromo-2-methylpyrimidine derivative using a chemical drawing tool. Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT format.
-
-
Docking Simulation
-
Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, including key residues like the hinge region.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the thoroughness of the conformational search at the cost of longer computation time.
-
Execution: Run the AutoDock Vina simulation from the command line.
-
-
Analysis of Results
-
Binding Energy Evaluation: Analyze the output file, which provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visual Inspection: Visualize the docked poses within the kinase active site using molecular graphics software. Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
-
RMSD Calculation: To validate the docking protocol, dock the co-crystallized ligand back into the receptor's binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[1]
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of a test compound against a target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or a DMSO control to the appropriate wells.
-
Add the VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified RTK signaling and the point of inhibition.
Caption: Integrated workflow for kinase inhibitor discovery.
Conclusion and Future Directions
The bromo-pyrimidine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. As demonstrated by the comparative data, derivatives of this and related scaffolds can exhibit potent inhibition of key oncogenic kinases. Molecular docking serves as an invaluable tool in this process, enabling the rationalization of structure-activity relationships and guiding the design of more effective compounds.
However, it is imperative to underscore the necessity of experimental validation. The true value of in silico predictions is only realized when they are confirmed by robust biochemical and cell-based assays. The protocols detailed in this guide provide a solid foundation for such validation studies.
Future efforts in this area should focus on:
-
Expanding the Chemical Space: Systematically exploring substitutions at various positions of the this compound ring to build a comprehensive SAR profile.
-
Kinome-wide Selectivity Profiling: Screening promising inhibitors against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
Structure-Based Co-crystallization: Obtaining X-ray crystal structures of lead compounds in complex with their target kinases to definitively confirm the predicted binding modes and provide more precise guidance for further optimization.
By integrating computational and experimental approaches in a synergistic manner, researchers can continue to unlock the therapeutic potential of the bromo-pyrimidine scaffold and develop the next generation of targeted cancer therapies.
References
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
- Hassan, S. S. U., et al. (2022). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 27(15), 4987. [Link]
- Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-543. [Link]
- El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
- Manikandan, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(8), 114-122. [Link]
- Hassan, S. S. U., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
- Bathini, R., et al. (2013). Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors. Journal of Chemical Sciences, 125(5), 1163-1173. [Link]
- Wang, R., et al. (2020). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Molecules, 25(21), 5035. [Link]
- Modi, S. J., & Kulkarni, V. M. (2021). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.
- El-Damasy, A. K., et al. (2021). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Molecules, 26(11), 3299. [Link]
- El-Gohary, N. S., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9363. [Link]
- Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788. [Link]
- ResearchGate. (2021). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]
- Lee, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Patel, H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]
- El-Damasy, A. K., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry, 100, 103923. [Link]
- Gao, L., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 27(19), 6296. [Link]
- Al-Warhi, T., et al. (2021). Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents. Drug Research, 71(5), 284-290. [Link]
- Semantic Scholar. (2021). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. [Link]
- El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6523. [Link]
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Safety Operating Guide
Proper Disposal of 4-Bromo-2-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Bromo-2-methylpyrimidine (CAS No. 1114560-76-7), a halogenated heterocyclic compound frequently utilized in synthetic chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning grounded in scientific principles.
Hazard Assessment and Chemical Profile of this compound
Understanding the intrinsic hazards of a compound is the foundational step in developing safe handling and disposal procedures. This compound is a reactive chemical intermediate whose risk profile necessitates careful management.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For this compound and structurally similar compounds, the following classifications are consistently reported.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
This data is a composite from sources for this compound and closely related brominated pyridines/pyrimidines.
The causality behind these classifications lies in the chemical's structure. The pyrimidine ring is a biologically active scaffold, and the presence of a bromine atom enhances its reactivity and potential for biological interaction. Upon ingestion, inhalation, or skin contact, the compound can disrupt cellular processes, leading to the observed toxicological effects.
Chemical Reactivity and Incompatibilities
Field experience dictates that a thorough understanding of a compound's reactivity is paramount to preventing incidents. This compound is incompatible with:
-
Strong Oxidizing Agents: These can lead to vigorous, potentially explosive reactions.
-
Strong Acids: Contact can cause decomposition and the release of hazardous fumes, such as hydrogen bromide.[2]
It is crucial to segregate waste streams containing this compound from these incompatible materials to prevent dangerous reactions within waste containers.[3][4][5][6]
Personnel Protection: The First Line of Defense
All handling and disposal operations involving this compound must be conducted with appropriate Personal Protective Equipment (PPE). The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. It is critical to consult the glove manufacturer's chemical resistance data for the specific glove type being used.[7]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be utilized.[2]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in general waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. Polyethylene containers are generally suitable for halogenated organic waste.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, as the disposal methods differ.[9] It is also crucial to keep it separate from incompatible materials as outlined in section 1.2.
Decontamination of Labware
-
Initial Rinse: Rinse contaminated labware (e.g., beakers, flasks) with a suitable organic solvent, such as acetone or ethanol. This rinseate must be collected and added to the designated halogenated hazardous waste container.
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
Management of Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is outside of a fume hood, take steps to increase ventilation.
-
Don PPE: Wear the appropriate PPE as described in section 2, including respiratory protection if necessary.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Methodology
As a halogenated organic compound, this compound is subject to specific disposal regulations.[10][11] The ultimate and environmentally responsible method for the disposal of this and other similar hazardous wastes is through a licensed chemical destruction facility.[12][13] The most common method employed by these facilities for halogenated organic compounds is high-temperature incineration.[9][14] This process is conducted in specialized incinerators equipped with scrubbers and other emission control systems to neutralize harmful byproducts such as hydrogen bromide.[14]
It is the responsibility of the generating laboratory to ensure that their hazardous waste is transferred to a licensed and reputable disposal service.
Conclusion
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and extends through meticulous handling, segregation, and final disposal via certified channels. By integrating these procedures into standard laboratory operations, researchers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This guide serves as a foundational document to be adapted to the specific standard operating procedures of your institution.
References
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- eCFR.
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- EPA. Environmental Fact Sheet, Organobromine. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-2-methylpyrimidine
As researchers engaged in the complex landscape of drug discovery and development, our success is intrinsically linked to our ability to manage the chemical reagents that are the building blocks of innovation. The safe and effective handling of these materials is not merely a procedural formality but the very foundation of reliable, repeatable, and, most importantly, safe science. This guide provides an in-depth operational plan for handling 4-Bromo-2-methylpyrimidine, a halogenated pyrimidine intermediate. Our focus extends beyond simple instructions to the underlying principles, ensuring that these protocols become an integrated and intuitive part of your laboratory workflow.
Hazard Identification and Risk Assessment: Know Your Reagent
Before the first container is opened, a thorough understanding of the reagent's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate our handling protocols.[1]
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[1] This necessitates stringent measures to prevent ingestion, such as prohibiting mouth pipetting and ensuring no food or drink is present in the laboratory.[2]
-
Skin Irritation: It is known to cause skin irritation.[1] This is a primary driver for our personal protective equipment (PPE) selection, emphasizing complete skin coverage.
-
Serious Eye Irritation: Direct contact can cause serious eye irritation.[1] This elevates the requirement for eye protection from standard safety glasses to chemical splash goggles.
-
Respiratory Irritation: The compound may cause respiratory tract irritation.[1] This finding mandates the use of specific engineering controls to prevent inhalation of any dust or vapors.
Understanding these hazards allows us to move beyond a generic safety approach to a targeted strategy that directly mitigates the specific risks posed by this chemical.
Engineering Controls: Your First Line of Defense
Personal protective equipment is essential, but it should always be considered the last line of defense. The most effective way to ensure safety is to engineer the hazard out of the immediate workspace.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood.[3][4] This is non-negotiable. The hood's constant airflow is crucial for containing and exhausting vapors or potential dust, directly mitigating the respiratory irritation hazard.[1]
-
Designated Work Area: Establish a specific, clearly marked area within the fume hood for handling this reagent. This practice minimizes the potential for cross-contamination of other experiments and surfaces.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Their location and functionality are critical components of your emergency response plan.[5]
Personal Protective Equipment (PPE): A Self-Validating Barrier
The appropriate selection and use of PPE create a necessary barrier between the researcher and the chemical hazard. The following table outlines the minimum required PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Rationale & Causality |
| Routine Handling (Weighing, solution prep, transfers) | • Nitrile Gloves: Double-gloving is recommended.[6][7]• Impermeable Lab Coat: Long-sleeved with tight-fitting cuffs.• Chemical Splash Goggles: Must provide a full seal around the eyes.[8] | Nitrile gloves offer good general chemical resistance.[3] Double-gloving provides an extra layer of protection and a clear protocol for doffing contaminated outer gloves. A cuffed, impermeable coat prevents skin exposure from drips or splashes.[8] Goggles are required to protect against the serious eye irritation hazard.[1][8] |
| Spill Cleanup | • All PPE for routine handling.• Face Shield: Worn over goggles.• Respirator (if required): Based on spill size and ventilation. | A face shield provides an additional layer of protection for the entire face during cleanup operations where splashing is more likely.[9] For large spills, respiratory protection may be necessary to prevent inhalation of high concentrations of vapor or dust.[9] |
| Waste Disposal | • Nitrile Gloves• Impermeable Lab Coat• Chemical Splash Goggles | Handling sealed waste containers still carries a risk of residual surface contamination. Maintaining full PPE during disposal operations is a critical final step in the safe handling workflow. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic procedure minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Preparation
-
Review the SDS: Before beginning work, every individual involved must read and understand the Safety Data Sheet (SDS) for this compound.[3]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and glassware, and place them inside the designated chemical fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit. Check gloves for any signs of damage before use.[4]
Handling and Experimental Use
-
Perform all manipulations within the fume hood. Keep the sash at the lowest practical height.
-
Handle with care to avoid generating dust or aerosols.
-
Use designated tools (spatulas, pipettes) for chemical transfers. Never use your hands, even when gloved, to scoop material.[3]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3][10]
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[2][3]
Doffing PPE
-
Remove PPE in a manner that avoids cross-contamination.
-
If double-gloved, remove the outer pair of gloves first.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove eye protection last.
-
Wash hands again thoroughly.
The following diagram outlines the logical flow for the entire handling process.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Preparedness is key to managing unexpected events safely.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department without delay.[12]
-
Prevent entry to the affected area.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[10][13]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13]
-
Waste Disposal: Closing the Loop Safely
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, absorbent pads, and contaminated glassware, must be treated as hazardous waste.[11][12]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12] The label must include "Hazardous Waste" and the full chemical name.
-
Disposal: Do not pour any amount of this chemical or its waste down the drain.[3] Arrange for disposal through your institution's licensed hazardous waste management program, which will typically use high-temperature incineration for halogenated organic compounds.[12]
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
